3-chloro-N-hydroxy-2,2-dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXXWMXAMOBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395387 | |
| Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81778-06-5 | |
| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a unique molecule at the intersection of industrial chemistry and potential pharmacological relevance. Primarily known as a key intermediate in the synthesis of the herbicide clomazone, its core structure, featuring a hydroxamic acid moiety, positions it within a class of compounds of significant interest to the drug development community. This document furnishes researchers, scientists, and drug development professionals with in-depth information on its chemical and physical properties, a detailed, field-proven synthesis protocol, and a survey of analytical methodologies for its characterization and quality control. Furthermore, we delve into the broader context of hydroxamic acids as bioactive agents, particularly as metalloenzyme inhibitors, to provide a framework for evaluating the potential applications of this and structurally related compounds in medicinal chemistry. While specific biological data for this compound is not publicly available, this guide serves as a foundational resource for its synthesis, characterization, and theoretical exploration in drug discovery programs.
Introduction and Chemical Identity
This compound is a synthetic organic compound that, while not a widely used end-product itself, holds significance as a chemical building block. Its structure is characterized by a propanamide backbone, substituted with a chloro group at the 3-position, two methyl groups at the 2-position, and a hydroxyl group on the amide nitrogen, forming a hydroxamic acid functional group.
The presence of the hydroxamic acid moiety (-C(=O)N(OH)-) is of particular note. This functional group is a powerful chelator of metal ions and is a key pharmacophore in a variety of approved drugs and clinical candidates, most notably as an inhibitor of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1] This dual identity—an industrial intermediate and a potential pharmacophore—makes a thorough understanding of its properties essential for a multidisciplinary scientific audience.
Nomenclature and Chemical Identifiers
To ensure clarity and facilitate literature searches, the various identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 81778-06-5[2] |
| Molecular Formula | C₅H₁₀ClNO₂[2] |
| InChI Key | LOBXXWMXAMOBAH-UHFFFAOYSA-N[2] |
| Synonyms | 3-Chloro-2,2-dimethyl-propanehydroxamic acid, 3-chloro-N-hydroxy-2,2-dimethylpropionamide |
Physicochemical Properties
A summary of the key physical and chemical properties is presented in the table below. These properties are critical for handling, storage, and the design of experimental protocols.
| Property | Value | Source |
| Molecular Weight | 151.59 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 148-151 °C (decomposes) | [3] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | |
| XLogP3 | 0.5 | [2] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, namely an acyl chloride, with hydroxylamine. This method is efficient and leverages readily available starting materials.
Synthesis Pathway Overview
The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropionyl chloride. The reaction is conducted in an aqueous basic solution to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine hydrochloride salt, thus generating the free nucleophile.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[3]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
3-chloro-2,2-dimethylpropionyl chloride
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve 28.0 g (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water.
-
Base Addition: While maintaining the temperature between 0-5 °C, add a solution of 16.0 g (0.40 mole) of sodium hydroxide in 40 ml of water dropwise. This generates the free hydroxylamine nucleophile in situ.
-
Acylation: Add 31.0 g (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride dropwise over a 45-minute period. The temperature of the reaction mixture must be rigorously maintained between -3 °C and -5 °C to minimize side reactions.
-
Reaction Maturation: After the addition is complete, maintain the reaction mixture at 5 °C for one hour. Then, allow the mixture to warm to ambient temperature and stir for an additional 16 hours.
-
Isolation: A white solid precipitate will form. Collect the solid by filtration and air-dry.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound. The expected yield is approximately 12.4 grams.[3]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining low temperatures (-5 °C to 5 °C) is critical to prevent the hydrolysis of the acyl chloride and to control the reaction rate, avoiding the formation of byproducts.
-
Stoichiometry: A 2:1 molar ratio of hydroxylamine to acyl chloride is used to ensure complete consumption of the acyl chloride and to drive the reaction to completion.
-
In Situ Generation of Nucleophile: Preparing the free hydroxylamine base just before the acylation step minimizes its degradation.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended for comprehensive characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its non-volatile nature.
Recommended HPLC Protocol: [4]
-
Instrument: Standard HPLC system with UV detection.
-
Column: Newcrom R1, 4.6 x 150 mm.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, buffered with a small amount of phosphoric acid. For LC-MS applications, formic acid should be substituted for phosphoric acid.[4]
-
Detection: UV, wavelength to be determined by UV scan (typically in the range of 200-220 nm for amides).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This reverse-phase method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[4]
Caption: General workflow for HPLC-based purity analysis.
Spectroscopic Methods
Spectroscopic techniques provide crucial information for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups, a singlet for the chloromethyl (-CH₂Cl) protons, and broad singlets for the N-H and O-H protons, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum is expected to show distinct signals for the methyl carbons, the quaternary carbon, the chloromethyl carbon, and the carbonyl carbon.[2] The carbonyl carbon will be the most downfield signal.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present.[2]
-
O-H stretch: A broad band around 3200-3400 cm⁻¹.
-
N-H stretch: A moderate band around 3100-3300 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp band around 1640-1680 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its functional groups: the hydroxamic acid, the primary alkyl chloride, and the sterically hindered neopentyl-like core.
The Hydroxamic Acid Moiety
Hydroxamic acids exhibit several key chemical properties:
-
Acidity: They are weak acids, with a pKa typically in the range of 8.5 to 9.5, allowing them to form hydroxamate anions in basic solutions.[1]
-
Tautomerism: They can exist in keto and iminol tautomeric forms, with the keto form being the most stable in acidic to neutral conditions.[1]
-
Hydrolysis: Like other amides, the hydroxamic acid can be hydrolyzed back to the corresponding carboxylic acid and hydroxylamine under acidic or basic conditions, typically requiring heat.
-
Chelation: The hydroxamate anion is a potent bidentate chelator for various metal ions, a property that is central to the biological activity of many hydroxamic acid-based drugs.[1]
The Alkyl Chloride
The primary alkyl chloride at the 3-position is susceptible to nucleophilic substitution reactions (Sₙ2). For instance, under basic conditions, intramolecular cyclization can occur where the hydroxamate anion acts as an internal nucleophile, displacing the chloride to form a five-membered cyclic product, 4,4-dimethyl-3-isoxazolidinone. This is a key step in the synthesis of the herbicide clomazone.[5]
Caption: Base-catalyzed intramolecular cyclization pathway.
Stability and Storage
The compound is reported to decompose upon melting.[3] For long-term storage, it should be kept in a cool (2-8 °C), dry, and tightly sealed container to prevent hydrolysis and potential degradation.
Biological and Pharmacological Context
While no specific biological activity or cytotoxicity data has been published for this compound itself, its chemical structure places it in the important class of hydroxamic acids, which have a well-documented history in drug discovery.
Hydroxamic Acids as Metalloenzyme Inhibitors
The hydroxamic acid functional group is a highly effective zinc-binding group. It can coordinate to the zinc ion present in the active site of many metalloenzymes, leading to potent and often reversible inhibition. This mechanism is the basis for the therapeutic effects of several FDA-approved drugs.
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Vorinostat (SAHA), a hydroxamic acid, is an approved drug for the treatment of cutaneous T-cell lymphoma.[6]
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in tissue remodeling and are implicated in arthritis and cancer metastasis. Hydroxamic acids have been extensively studied as MMP inhibitors.[1]
Potential as a Research Probe or Drug Scaffold
Given the established role of the hydroxamic acid moiety, this compound can be viewed as a simple scaffold for the design of novel enzyme inhibitors. The dimethyl groups provide steric bulk, while the chloro group offers a site for further chemical modification to explore structure-activity relationships (SAR). Researchers could use this compound as a starting point to design and synthesize libraries of more complex hydroxamic acids for screening against various metalloenzyme targets.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).
-
Signal Word: Danger
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from incompatible materials. Store locked up.
Conclusion
This compound is a compound with a well-defined profile in terms of its chemical identity, synthesis, and analytical characterization. While its primary documented application is as an industrial intermediate, its core chemical structure, containing a hydroxamic acid group, places it in a class of molecules with profound importance in medicinal chemistry. This guide provides the necessary technical foundation for researchers to synthesize, purify, and characterize this compound. For drug development professionals, it highlights the potential of this molecule as a foundational scaffold for designing novel therapeutics, particularly metalloenzyme inhibitors. Future research into the specific biological activities of this compound and its derivatives could open new avenues for its application beyond its current use.
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
An In-depth Technical Guide to the Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the . It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The document goes beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and emphasize the critical safety considerations inherent in the process.
Introduction and Strategic Importance
This compound is a key chemical intermediate, most notably in the synthesis of the herbicide Clomazone.[1] Its structure, featuring a hydroxamic acid functional group, makes it a versatile building block in organic synthesis. The synthesis detailed herein follows a robust and well-established pathway, reacting an acyl chloride with hydroxylamine. Understanding this synthesis is fundamental for chemists working on agrochemicals and other complex organic molecules.
The molecular structure of this compound is characterized by a propanamide backbone with a chlorine atom at the 3-position, two methyl groups at the 2-position, and an N-hydroxy group, giving it the IUPAC name this compound.[2]
Key Properties:
-
Molecular Formula: C₅H₁₀ClNO₂[2]
-
Molecular Weight: 151.59 g/mol [2]
-
Appearance: White solid[4]
-
Melting Point: 148-151 °C (with decomposition)[4]
Synthetic Strategy and Core Mechanism
The is achieved via a nucleophilic acyl substitution reaction. The core of this process involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine.
Overall Reaction Scheme
Rationale for Reagent Selection
-
3-chloro-2,2-dimethylpropanoyl chloride (Chloropivaloyl Chloride): This acyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon susceptible to nucleophilic attack.[5][6] It is an important and widely used acylation reagent.[7] It is a colorless, corrosive, and toxic liquid that reacts with water.[5][8]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): Hydroxylamine itself is unstable. The hydrochloride salt is a stable, crystalline solid that is convenient to handle. In the reaction, it is converted in situ to the free hydroxylamine (NH₂OH), a more potent nucleophile.
-
Sodium Hydroxide (NaOH): A strong base is required for two critical functions. First, it neutralizes the hydrochloride salt of hydroxylamine to generate the free, nucleophilic hydroxylamine. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the acylation reaction, driving the equilibrium towards the product. Using a base is a standard practice for this type of reaction.[1]
Reaction Mechanism
The mechanism proceeds via a classic nucleophilic acyl substitution pathway:
-
Deprotonation: Sodium hydroxide deprotonates hydroxylamine hydrochloride to generate free hydroxylamine. NH₂OH·HCl + NaOH → NH₂OH + NaCl + H₂O
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropanoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The second equivalent of sodium hydroxide neutralizes the hydrochloric acid byproduct formed during the reaction.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4] It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagent and Materials Table
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mol) | Hazard Classifications |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 28.0 g | 0.40 | Skin Corr. 1B, Eye Dam. 1, Carc. 1B, STOT RE 1 |
| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 | Skin Corr. 1A, Eye Dam. 1 |
| 3-chloro-2,2-dimethylpropanoyl chloride | C₅H₈Cl₂O | 155.02 | 31.0 g (25.85 mL) | 0.20 | Acute Tox. 1 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 |
| Deionized Water | H₂O | 18.02 | 100 mL | - | N/A |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Flammable Liq. 2, Eye Irrit. 2A |
Step-by-Step Synthesis Workflow
-
Preparation of Hydroxylamine Solution:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Base Addition:
-
Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of deionized water.
-
Add the sodium hydroxide solution dropwise to the stirred hydroxylamine hydrochloride solution, ensuring the temperature is maintained between 0-5 °C.
-
-
Acylation Reaction:
-
Once the base addition is complete, begin the dropwise addition of 31.0 g (0.20 mol) of 3-chloro-2,2-dimethylpropanoyl chloride.
-
CRITICAL: Maintain the reaction temperature between -3 °C and -5 °C throughout the 45-minute addition period. This low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
-
Reaction Maturation:
-
After the addition is complete, maintain the reaction mixture at 5 °C for one hour with continuous stirring.
-
Allow the mixture to slowly warm to ambient temperature and continue stirring for 16 hours (overnight). A white solid precipitate will form.
-
-
Product Isolation and Purification:
Workflow Visualization
Caption: Synthesis workflow for this compound.
Product Characterization and Purity Assessment
-
Melting Point: The purified product exhibits a melting point of 148-151 °C, with decomposition observed.[4] A slightly different melting point of 143 °C (dec.) has also been reported.[9] A sharp melting point range is a good indicator of purity.
-
Spectroscopic Analysis: For unambiguous structure confirmation, a suite of spectroscopic methods should be employed. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are available in spectral databases for comparison.[10]
Critical Safety and Handling Protocols
This synthesis involves hazardous materials, and adherence to strict safety protocols is non-negotiable.
-
3-chloro-2,2-dimethylpropanoyl chloride: This reagent is highly toxic by ingestion, inhalation, and skin absorption.[5] It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes.[5][8] It also reacts with water to form hydrochloric acid.[5] All handling must be done in a certified chemical fume hood.
-
Sodium Hydroxide: A corrosive solid that can cause severe skin and eye burns.
-
Hydroxylamine Hydrochloride: Can cause skin irritation and is suspected of causing cancer.
-
This compound (Product): The final product is suspected of causing cancer (GHS classification H351).[2][9]
Recommended Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield.
-
A lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
-
Use of a respirator may be necessary depending on the scale and ventilation.
Conclusion
The via the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropanoyl chloride is a reliable and well-documented procedure. Success hinges on careful control of reaction temperature, particularly during the addition of the acyl chloride, and adherence to rigorous safety standards due to the hazardous nature of the reagents. The protocol described provides a clear pathway to obtaining this valuable chemical intermediate in good yield and purity.
References
- 1. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 2. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]
- 7. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 8. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE(81778-06-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide: Properties, Synthesis, and Application as a Key Herbicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-hydroxy-2,2-dimethylpropanamide is a specialized chemical compound primarily recognized for its crucial role as a key intermediate in the synthesis of the commercial herbicide, clomazone.[1][2][3] While extensive research into the direct biological activities of this molecule is not widely published, its chemical properties and synthetic utility are of significant interest to chemists in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the known chemical properties, a detailed synthesis protocol, and its transformation into the herbicidally active compound, clomazone.
Physicochemical and Structural Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 81778-06-5 | [4][5][6][7] |
| Molecular Formula | C5H10ClNO2 | [4][6][7] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | White solid | [7] |
| Melting Point | 143 °C (decomposes) | [6] |
| Density | 1.203 g/cm³ | [6] |
| IUPAC Name | This compound | [4] |
| Synonyms | Propanamide, 3-chloro-N-hydroxy-2,2-dimethyl-; 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | [7] |
Synthesis of this compound
The synthesis of this compound is a well-documented process. A common and effective method involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride in the presence of a base.[1][3]
Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
3-chloro-2,2-dimethylpropionyl chloride
-
Water
-
Ethanol
Procedure:
-
Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride (0.40 mole) in water (60 ml) is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
Basification: The solution is cooled to 0°C. A solution of sodium hydroxide (0.40 mole) in water (40 ml) is added dropwise, ensuring the temperature is maintained between 0-5°C. This step generates the free hydroxylamine base in situ.
-
Acylation: 3-chloro-2,2-dimethylpropionyl chloride (0.20 mole) is then added dropwise to the reaction mixture over a period of approximately 45 minutes. The temperature must be carefully controlled and maintained between -3°C and -5°C during this exothermic addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at 5°C for one hour.
-
Warm-up and Precipitation: The reaction is then allowed to warm to ambient temperature and stirred for an additional 16 hours. During this time, a white solid precipitate of this compound will form.
-
Isolation and Purification: The white solid is collected by filtration and air-dried. For further purification, the crude product can be recrystallized from an ethanol-water mixture to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Application in the Synthesis of Clomazone
The primary industrial application of this compound is as a precursor for the synthesis of the herbicide clomazone.[1][2][3] Clomazone is a broad-spectrum herbicide used for the control of various grass and broadleaf weeds in crops such as soybeans, peas, maize, and cotton.[8]
Cyclization to form the Isoxazolidinone Ring
The synthesis of clomazone from this compound involves a base-mediated intramolecular cyclization to form the 4,4-dimethyl-3-isoxazolidinone ring. This is followed by N-alkylation with 2-chlorobenzyl chloride.[1]
Clomazone Synthesis Pathway
Caption: Synthesis of Clomazone from the intermediate.
Biological Activity Profile of the End-Product: Clomazone
It is imperative to note that the biological activity described herein pertains to clomazone , the final product derived from this compound, and not the intermediate itself. There is a lack of published data on the specific biological effects of the intermediate.
Mechanism of Action of Clomazone
Clomazone is classified as a bleaching herbicide.[9] Its mechanism of action involves the inhibition of the biosynthesis of chlorophyll and carotenoids in susceptible plants.[10][11] Specifically, clomazone is a pro-herbicide that is metabolized in plants to 5-ketoclomazone. This active metabolite inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.[9] The inhibition of this pathway leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic whitening or bleaching of the plant tissues, followed by growth arrest and death.[9][11]
Herbicidal Spectrum of Clomazone
Clomazone is effective against a wide range of annual grasses and broadleaf weeds.[11][12] It is typically applied pre-emergence or pre-plant incorporated into the soil.[8]
Safety and Handling
Based on available safety data, this compound is classified as harmful and is suspected of causing cancer.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties and established synthetic protocols. Its primary significance lies in its role as a key intermediate in the manufacture of the commercially important herbicide, clomazone. While the biological activity of the intermediate itself is not extensively documented, its utility in the synthesis of a biologically active end-product is a clear demonstration of its importance in the agrochemical industry. Further research could explore other potential applications of this molecule and its derivatives.
References
- 1. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. RU2016103414A - METHOD FOR PRODUCING A CLOMAZON, A NEW FORM AND ITS APPLICATION - Google Patents [patents.google.com]
- 4. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Clomazone - Wikipedia [en.wikipedia.org]
- 9. Clomazone Mode of Action [allpesticides.com]
- 10. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]
- 11. What is Clomazone used for - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 12. High Efficiency Grass & Weed Killer - Clomazone - HEBEN [hb-p.com]
A Technical Guide to the Structure Elucidation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical analysis and characterization of novel chemical entities. We will delve into the core spectroscopic techniques, impurity profiling, and the logical framework required to unambiguously confirm the chemical identity and purity of this target molecule.
Introduction: The Analytical Imperative
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The subject of this guide, this compound, is a hydroxamic acid derivative. Hydroxamic acids are a class of compounds with a wide range of biological activities, making their precise characterization a critical step in understanding their therapeutic potential and safety profile. This guide will present a multi-pronged analytical approach, integrating data from various spectroscopic techniques to build a cohesive and irrefutable structural assignment.
The molecular structure of this compound is presented below:
Chemical Formula: C₅H₁₀ClNO₂[1][2] Molecular Weight: 151.59 g/mol [1] CAS Number: 81778-06-5[1][2]
Our journey of structure elucidation will be guided by the principles of spectroscopic analysis, where each technique provides a unique piece of the structural puzzle.
The Spectroscopic Toolkit: A Symphony of Analytical Techniques
The confirmation of the structure of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each of these techniques probes different aspects of the molecule's constitution, and together they provide a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of the molecule and deduce the connectivity of the atoms.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Expected ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 10.0 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen of the hydroxamic acid is typically deshielded and often appears as a broad signal due to exchange with the solvent. |
| ~ 8.0 - 9.0 | Broad Singlet | 1H | O-H | The proton of the hydroxyl group is also acidic and will appear as a broad, exchangeable singlet. |
| ~ 3.7 | Singlet | 2H | Cl-CH₂ | The methylene protons adjacent to the electronegative chlorine atom are expected to be deshielded and appear as a singlet as there are no adjacent protons to couple with. |
| ~ 1.3 | Singlet | 6H | (CH₃ )₂ | The six protons of the two methyl groups are equivalent and are adjacent to a quaternary carbon, hence they appear as a singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as protic solvents can lead to the exchange of the N-H and O-H protons, causing their signals to broaden or disappear.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Expected ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 175 | C =O | The carbonyl carbon of the amide is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |
| ~ 50 - 55 | Cl-C H₂ | The carbon atom bonded to the chlorine is deshielded by the inductive effect of the halogen. |
| ~ 40 - 45 | (C H₃)₂-C | The quaternary carbon atom is expected in this region. |
| ~ 20 - 25 | (C H₃)₂ | The equivalent methyl carbons are shielded and appear in the aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum.
The combined data from ¹H and ¹³C NMR provides a robust confirmation of the carbon-hydrogen framework of this compound.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An ion corresponding to the intact molecule will be observed. Given the presence of chlorine, a characteristic isotopic pattern will be seen, with peaks at m/z 151 (for ³⁵Cl) and m/z 153 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner upon ionization. Common fragmentation patterns for amides and chlorinated compounds can be anticipated.
Table of Expected Fragments:
| m/z | Proposed Fragment |
| 151/153 | [C₅H₁₀³⁵ClNO₂]⁺ / [C₅H₁₀³⁷ClNO₂]⁺ (Molecular Ion) |
| 116 | [M - Cl]⁺ |
| 102 | [M - CH₂Cl]⁺ |
| 72 | [C(CH₃)₂CH₂Cl]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like HPLC or GC.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when coupled with LC. Electron Ionization (EI) is typically used with GC.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, and to propose structures for the major fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3100 (broad) | O-H stretch | Hydroxyl group |
| 3300 - 3100 (broad) | N-H stretch | Amide N-H |
| 2970 - 2850 | C-H stretch | Aliphatic C-H |
| 1680 - 1630 | C=O stretch | Amide I band |
| 1650 - 1580 | N-H bend | Amide II band |
| 950 - 900 | N-O stretch | Hydroxamic acid |
| 800 - 600 | C-Cl stretch | Alkyl halide |
Experimental Protocol for Infrared Spectroscopy:
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the different spectroscopic techniques.
Caption: Integrated workflow for structure elucidation.
Impurity Profiling: Ensuring Purity and Safety
Beyond the confirmation of the primary structure, a critical aspect of drug development is the identification and quantification of impurities. Regulatory agencies require a thorough understanding of the impurity profile of any active pharmaceutical ingredient (API).[3][4] A robust High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry is the gold standard for this purpose.[5]
HPLC-MS Method for Impurity Profiling
The following protocol outlines a systematic approach to developing and validating an HPLC-MS method for the impurity profiling of this compound.
1. Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point for this relatively polar molecule.
-
Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% formic acid for better peak shape and MS compatibility) and a polar organic solvent like acetonitrile or methanol is typically employed.
-
Detection: A Diode Array Detector (DAD) can be used for UV detection and to assess peak purity, while a mass spectrometer provides mass information for each eluting peak, aiding in the identification of impurities.
-
Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the main peak and all potential impurities.
2. Method Validation:
The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
3. Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products that may form during storage and to demonstrate the stability-indicating nature of the analytical method. The sample should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Photolytic Stress: Exposure to UV and visible light.
The degradation products are then analyzed using the validated HPLC-MS method to identify and characterize them.
The following diagram illustrates the workflow for impurity profiling.
Caption: Workflow for impurity profiling.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A thorough analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data allows for an unambiguous confirmation of the molecule's structure. Furthermore, a rigorous approach to impurity profiling using a validated HPLC-MS method is essential to ensure the purity, safety, and quality of this compound for its intended applications in research and drug development. This guide provides a robust framework for achieving these critical analytical objectives.
References
An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide
This guide provides a comprehensive technical overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its properties, synthesis, and applications.
Introduction and Core Identification
This compound is a specialized organic compound primarily utilized as a building block in more complex chemical syntheses. Its structure, featuring a reactive chloromethyl group and a hydroxamic acid moiety, makes it a valuable precursor in various chemical industries. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
This guide will delve into the essential physicochemical characteristics, a detailed and validated synthesis protocol with mechanistic explanations, and its principal applications, particularly its role as a pharmaceutical and agrochemical intermediate.[2][3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | Propanamide, 3-chloro-N-hydroxy-2,2-dimethyl-; 3-Chloro-N-hydroxy-2,2-dimethylpropionamide; R 44534 | Echemi[2][3] |
| Molecular Formula | C5H10ClNO2 | Sigma-Aldrich, Echemi[2] |
| Molecular Weight | 151.59 g/mol | PubChem[4] |
| Appearance | White solid precipitate/powder | PrepChem.com, Echemi[2][5] |
| Melting Point | 148-151°C (decomposes) | PrepChem.com[5] |
| Density | 1.203 g/cm³ | Echemi[2] |
| XLogP3 | 1.14770 | Echemi[2] |
| Topological Polar Surface Area | 49.3 Ų | PubChem[4] |
Synthesis: Mechanism and Experimental Protocol
The synthesis of this compound is typically achieved through the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropionyl chloride. This process requires careful control of reaction conditions to ensure high yield and purity.
Mechanistic Rationale
The core of the synthesis is a nucleophilic acyl substitution reaction.
-
Generation of the Nucleophile: Hydroxylamine hydrochloride is deprotonated by a base (sodium hydroxide) to form free hydroxylamine (NH₂OH). This in-situ generation is crucial as free hydroxylamine is less stable than its salt form.
-
Acylation Step: The highly electrophilic carbonyl carbon of the acid chloride (3-chloro-2,2-dimethylpropionyl chloride) is attacked by the nucleophilic nitrogen atom of hydroxylamine.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (between -5°C and 5°C) is critical to prevent side reactions, such as the hydrolysis of the acid chloride or decomposition of the desired product. Dropwise addition of reagents is a standard technique to manage the reaction rate and heat generation.
-
Reaction Completion and Purification: Allowing the reaction to proceed for an extended period (16 hours) at ambient temperature ensures maximum conversion. The product precipitates from the aqueous solution due to its lower solubility. Recrystallization from an ethanol-water mixture is an effective method for purification, removing water-soluble inorganic salts and other impurities.
Detailed Synthesis Protocol
The following protocol is adapted from a validated synthesis procedure.[5]
Materials:
-
Hydroxylamine hydrochloride (28.0 g, 0.40 mole)
-
Sodium hydroxide (16.0 g, 0.40 mole)
-
3-chloro-2,2-dimethylpropionyl chloride (31.0 g, 0.20 mole)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in 60 mL of water in a reaction vessel equipped with a stirrer and thermometer. Cool the solution to 0°C in an ice bath.
-
Prepare a solution of sodium hydroxide in 40 mL of water. Add this solution dropwise to the stirred hydroxylamine hydrochloride solution, ensuring the temperature is maintained between 0-5°C.
-
After the base addition is complete, begin the dropwise addition of 3-chloro-2,2-dimethylpropionyl chloride over a 45-minute period. Critically, the reaction temperature must be maintained between -3°C and -5°C during this step.
-
Once the addition is complete, maintain the reaction mixture at 5°C for one hour with continued stirring.
-
Allow the mixture to warm to ambient temperature and continue stirring for 16 hours.
-
A white solid precipitate will form. Collect this solid by filtration.
-
Air-dry the collected solid.
-
For purification, recrystallize the dried solid from an ethanol-water mixture to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow for this compound.
Applications in Chemical Synthesis
The primary utility of this compound is as a versatile intermediate.[2] Its bifunctional nature allows for subsequent reactions at either the chloro group or the hydroxamic acid moiety.
A notable application is in the synthesis of the herbicide Clomazone . In a patented process, this compound undergoes a base-mediated intramolecular cyclization to form 4,4-dimethyl-3-isoxazolidinone, a direct precursor to Clomazone.[6] This demonstrates its value in constructing heterocyclic ring systems, which are common scaffolds in both pharmaceuticals and agrochemicals. The process involves cyclizing this compound under basic conditions, often at a controlled pH of 7.5 to 9.5 and elevated temperatures (e.g., 45°C), to facilitate the ring-closing reaction.[6]
Safety and Handling
From a safety perspective, this compound is classified as hazardous. It is essential for researchers and laboratory personnel to adhere to strict safety protocols when handling this compound.
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.[3]
-
-
Precautionary Statements: Handling requires comprehensive personal protective equipment (PPE), including gloves, lab coat, and eye/face protection. Work should be conducted in a well-ventilated fume hood. Key precautionary measures include P201 (Obtain special instructions before use), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This compound (CAS: 81778-06-5) is a well-characterized chemical intermediate with significant applications in the synthesis of complex molecules, particularly heterocyclic compounds used in the agrochemical industry. Its synthesis is straightforward but requires rigorous control over reaction conditions to ensure safety and product purity. The information and protocols detailed in this guide provide a solid foundation for scientific professionals working with this versatile compound.
References
- 1. 81778-06-5|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
potential mechanism of action of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
An In-depth Technical Guide to the Potential Mechanism of Action of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Authored by: A Senior Application Scientist
Preamble: Unveiling the Therapeutic Promise of a Hydroxamic Acid Derivative
In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide focuses on this compound, a compound whose chemical architecture places it within the esteemed class of hydroxamic acid derivatives. While specific research on this particular molecule is not yet widespread, its structural features provide a strong foundation for hypothesizing its mechanism of action. This document serves as a technical exploration for researchers, scientists, and drug development professionals, postulating the compound's likely biological targets and providing a comprehensive framework for experimental validation. Our central hypothesis is that this compound functions as a metalloenzyme inhibitor, a role well-established for the hydroxamic acid pharmacophore.
The Hydroxamic Acid Moiety: A Keystone for Metalloenzyme Inhibition
The therapeutic potential of this compound is intrinsically linked to its hydroxamic acid functional group (-C(=O)N(OH)-). This moiety is a powerful chelating agent for metal ions, a property that has been extensively leveraged in medicinal chemistry.[1][2] The oxygen atoms of the carbonyl and hydroxyl groups of the hydroxamic acid can form a stable bidentate complex with metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are often found in the active sites of metalloenzymes.[1][2] This chelation effectively disrupts the enzyme's catalytic activity. Several successful drugs, including the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), owe their efficacy to this fundamental interaction.[3][4]
Caption: General mechanism of metalloenzyme inhibition by a hydroxamic acid.
Primary Putative Target: Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[3][5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription.[5] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2]
Hypothesized Mechanism of HDAC Inhibition
We propose that this compound acts as an HDAC inhibitor. The hydroxamic acid group is hypothesized to bind to the zinc ion in the active site of the HDAC enzyme, blocking substrate access and inhibiting its deacetylase activity.[4] This would lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The potential downstream effects of HDAC inhibition include cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Hypothesized HDAC inhibition pathway.
Experimental Validation Protocols
1. In Vitro HDAC Inhibition Assay
This assay directly measures the ability of the compound to inhibit HDAC enzyme activity.
-
Principle: A fluorescent substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
-
Step-by-Step Protocol:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorescent substrate, and the different concentrations of the test compound. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well and incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
2. Western Blot for Histone Acetylation
This experiment assesses the effect of the compound on histone acetylation levels within cells.
-
Principle: Western blotting is used to detect specific proteins in a cell lysate. Antibodies specific to acetylated histones are used to probe the blot.
-
Step-by-Step Protocol:
-
Culture a relevant cancer cell line (e.g., a human colon cancer cell line) in appropriate media.
-
Treat the cells with varying concentrations of this compound for a set duration (e.g., 24 hours).
-
Lyse the cells and extract the proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against acetylated histone H3 (Ac-H3) or H4 (Ac-H4).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the Ac-H3 or Ac-H4 bands would indicate HDAC inhibition.
-
Secondary Putative Target: Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[3] While essential for normal physiological processes like tissue remodeling, their overexpression is implicated in pathological conditions such as cancer metastasis, where they facilitate tumor cell invasion and angiogenesis.[6]
Hypothesized Mechanism of MMP Inhibition
Given its hydroxamic acid structure, this compound could also function as an MMP inhibitor. Similar to HDAC inhibition, the hydroxamic acid moiety would chelate the catalytic zinc ion in the MMP active site, preventing the breakdown of ECM components. The potential downstream effects would be a reduction in cancer cell invasion and migration.
Caption: Hypothesized MMP inhibition pathway.
Experimental Validation Protocols
1. In Vitro MMP Activity Assay
This assay determines the compound's direct inhibitory effect on MMP activity.
-
Principle: A fluorogenic peptide substrate, which is quenched in its intact form, is cleaved by an MMP, releasing a fluorescent signal.
-
Step-by-Step Protocol:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add a specific recombinant MMP (e.g., MMP-2 or MMP-9), the fluorogenic substrate, and the test compound at various concentrations.
-
Include a positive control (a known MMP inhibitor like Marimastat) and a negative control (vehicle).
-
Incubate at 37°C, protecting from light.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
-
2. Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the compound's ability to inhibit cancer cell invasion through a simulated extracellular matrix.
-
Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate to the lower chamber.
-
Step-by-Step Protocol:
-
Coat the transwell inserts with Matrigel.
-
Culture a highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells).
-
Pre-treat the cells with different concentrations of this compound.
-
Seed the treated cells in the upper chamber in a serum-free medium.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of invading cells under a microscope. A decrease in the number of stained cells indicates inhibition of invasion.
-
Integrated Experimental Workflow for Target Validation
A systematic approach is crucial to elucidate the mechanism of action of this compound. The following workflow provides a logical progression from broad biological effects to specific target validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
preliminary in vitro studies of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
This guide provides a comprehensive framework for conducting preliminary in vitro studies on the novel compound this compound. Due to the limited publicly available research on this specific molecule, this document outlines a prospective research plan, drawing upon established methodologies for the characterization of structurally related compounds, particularly those containing a hydroxamic acid moiety. This approach is designed to rigorously assess its potential as a bioactive agent.
Introduction and Rationale
This compound is a hydroxamic acid derivative. The hydroxamic acid functional group (-C(=O)N(OH)-) is a well-known zinc-binding motif present in a variety of approved drugs and clinical candidates.[1][2] This structural feature confers the ability to chelate metal ions, making hydroxamic acids potent inhibitors of metalloenzymes.[2] A prominent class of such enzymes is the histone deacetylases (HDACs), which are critical regulators of gene expression and are validated targets in oncology.[1][3][4]
Given its structure, it is hypothesized that this compound may exhibit inhibitory activity against metalloenzymes, potentially leading to cytotoxic effects in cancer cell lines. This guide details the necessary steps to synthesize and subsequently evaluate the compound's foundational cytotoxic and enzyme-inhibitory properties in vitro.
Synthesis of this compound
The initial step in any in vitro investigation is the reliable synthesis of the compound of interest. Based on established protocols, this compound can be synthesized via the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride under basic conditions.[5][6]
Detailed Synthesis Protocol:
-
Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve 28.0 grams (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water. Cool the solution to 0°C using an ice bath.
-
Base Addition: While maintaining the temperature between 0-5°C, slowly add a solution of 16.0 grams (0.40 mole) of sodium hydroxide in 40 ml of water dropwise.
-
Acyl Chloride Addition: To the cooled reaction mixture, add 31.0 grams (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride dropwise over a period of 45 minutes. It is critical to maintain the reaction temperature between -3°C and -5°C during this addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at 5°C for one hour. Subsequently, allow the mixture to warm to ambient temperature and continue stirring for 16 hours.
-
Isolation and Purification: A white solid precipitate will form. Collect this solid by filtration and air-dry it. For purification, recrystallize the crude product from an ethanol-water mixture to yield pure this compound.[5] The expected melting point is in the range of 148-151°C with decomposition.[5]
Proposed In Vitro Biological Evaluation Workflow
The following workflow is proposed to systematically evaluate the biological potential of this compound.
Foundational Assay: Cytotoxicity Screening
The first step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric assay for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, and HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. If significant cytotoxicity is observed, a dose-response curve can be plotted to determine the half-maximal inhibitory concentration (IC50).
Mechanistic Study: Histone Deacetylase (HDAC) Inhibition
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on the hypothesized target class, HDACs.
Potential Signaling Pathway Involvement
HDAC inhibitors typically lead to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.
Protocol: In Vitro HDAC Activity Assay
This protocol utilizes a commercially available fluorogenic HDAC activity assay kit.
-
Reagent Preparation: Prepare the assay buffer, the fluorogenic substrate (e.g., a peptide with an acetylated lysine residue coupled to a fluorophore), and the developer solution according to the manufacturer's instructions.
-
Enzyme and Inhibitor Preparation: Reconstitute purified human HDAC enzyme (e.g., HDAC1 or a pan-HDAC extract) in assay buffer. Prepare serial dilutions of this compound and a known HDAC inhibitor (e.g., SAHA, Vorinostat) as a positive control.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the HDAC enzyme, and the test compound or controls.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.
-
Reaction Termination and Development: Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. Incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: The fluorescence signal is proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the results to determine the IC50 for HDAC inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | Experimental Value |
| A-549 | Experimental Value |
| HCT116 | Experimental Value |
Table 2: Hypothetical HDAC Inhibition Data
| Enzyme Target | IC50 (µM) of this compound | IC50 (µM) of SAHA (Control) |
| Pan-HDAC | Experimental Value | Experimental Value |
| HDAC1 | Experimental Value | Experimental Value |
| HDAC6 | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a foundational in vitro screening cascade for this compound. The results from these preliminary studies will be crucial in determining whether this compound warrants further investigation. Positive results, such as potent and selective cytotoxicity against cancer cell lines and confirmed HDAC inhibition, would provide a strong rationale for more advanced studies, including Western blotting for histone acetylation, cell cycle analysis, and eventual progression to in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide: Synthesis, History, and Agrochemical Significance
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a pivotal intermediate in the synthesis of the commercial herbicide, clomazone. The document details the compound's discovery and historical context, its chemical and physical properties, and a comprehensive, step-by-step synthesis protocol. Furthermore, this guide elucidates the broader significance of the hydroxamic acid moiety in medicinal and agricultural chemistry, providing essential context for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Introduction: The Emergence of a Key Intermediate
This compound, with the CAS number 81778-06-5, is a hydroxamic acid derivative of significant interest within the agrochemical industry.[1][2] While not an end-product for direct application, its role as a crucial building block in the manufacturing of clomazone, a broad-spectrum herbicide, underscores its importance.[3] The discovery and development of this compound are intrinsically linked to the commercialization of clomazone by the FMC Corporation, first registered in 1993.[3]
Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are a fascinating class of molecules with a wide array of biological activities.[4] Their ability to chelate metal ions, particularly zinc and iron, has led to their investigation and use in diverse applications, from potential anticancer agents that inhibit histone deacetylases (HDACs) to treatments for metal poisoning.[5][6] In the context of this compound, its structure is tailored for a specific chemical transformation that leads to the formation of the isoxazolidinone ring of clomazone.[7]
This guide will first delve into the historical context surrounding the development of clomazone, which necessitated the synthesis of this compound. Subsequently, a detailed exposition of its chemical properties and a robust synthesis protocol will be presented.
Discovery and Historical Context: A Tale of Herbicide Development
The history of this compound is fundamentally the history of its end-product, clomazone. Developed by the FMC Corporation, clomazone emerged as an effective pre-emergence herbicide for controlling a wide variety of broadleaf and grass weeds in crops such as soybeans, cotton, and rice.[3][8] The mode of action of clomazone is as a "bleaching" agent.[7] Inside the target plant, it is metabolized to 5-ketoclomazone, which inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[7] This enzyme is a critical component of the chloroplast MEP/DOXP pathway for isoprenoid synthesis, which is essential for producing carotenoids.[7] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic whitening of new growth and eventual plant death.[7][9]
The chemical synthesis of clomazone requires the construction of its 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone core.[10] This is where this compound plays its indispensable role. The synthesis strategy involves the reaction of this hydroxamic acid intermediate to form the isoxazolidinone ring.[7] Therefore, the "discovery" of this compound was not a serendipitous event but a directed effort in synthetic chemistry to create a precursor for a novel herbicide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.
| Property | Value | Source |
| Molecular Formula | C5H10ClNO2 | [1][2] |
| Molecular Weight | 151.59 g/mol | [2] |
| CAS Number | 81778-06-5 | [1][2] |
| Appearance | White solid | [10] |
| Melting Point | 148-151 °C (decomposes) | [10] |
| Topological Polar Surface Area | 49.3 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [11] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a well-established procedure involving the reaction of an acid chloride with hydroxylamine. The following protocol is a detailed, self-validating system for its preparation in a laboratory setting.[10]
Materials and Reagents
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium hydroxide (NaOH)
-
3-chloro-2,2-dimethylpropionyl chloride
-
Ethanol
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Round bottom flask
-
Beakers
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clomazone - Wikipedia [en.wikipedia.org]
- 4. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 5. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Clomazone Mode of Action [allpesticides.com]
- 8. scielo.br [scielo.br]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide: A Detailed Experimental Guide
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a valuable hydroxamic acid derivative. Hydroxamic acids are a class of organic compounds with significant biological activities, acting as potent inhibitors for enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), making them crucial scaffolds in drug discovery. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The protocol herein describes the synthesis via the acylation of hydroxylamine with 3-chloro-2,2-dimethylpropanoyl chloride.
Introduction: The Significance of Hydroxamic Acids
Hydroxamic acids (-CONHOH) are a unique and versatile class of chemical compounds. Their ability to chelate metal ions is central to their diverse biological activities, ranging from antibacterial and antifungal to anticancer properties. The compound of interest, this compound, serves as an important intermediate in the synthesis of various bioactive molecules, including the herbicide clomazone.[1][2]
The synthetic route detailed in this document is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[3][4] It involves the reaction of a highly reactive acyl chloride with hydroxylamine.[5][6] Understanding and mastering this protocol provides a foundational technique applicable to the synthesis of a wide array of hydroxamic acid derivatives.
Chemical and Physical Properties
A thorough understanding of the target molecule's properties is essential for successful synthesis, purification, and handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 81778-06-5 | Sigma-Aldrich |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[7] |
| Molecular Weight | 151.59 g/mol | PubChem[7] |
| Appearance | White solid / powder | PrepChem.com[5], Echemi[8] |
| Melting Point | 148-151 °C (decomposes) | PrepChem.com[5] |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |
Reaction Scheme and Mechanism
The synthesis of this compound is achieved by the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine. The hydroxylamine is generated in situ from hydroxylamine hydrochloride by the addition of a base, such as sodium hydroxide.
Overall Reaction:
Caption: Overall synthesis reaction.
Mechanistic Insight:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group. A final deprotonation step yields the stable hydroxamic acid.
Caption: Experimental workflow diagram.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[5]
4.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 28.0 g | 0.40 |
| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 |
| 3-chloro-2,2-dimethylpropanoyl chloride | C₅H₈Cl₂O | 155.02 | 31.0 g | 0.20 |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
4.2. Equipment
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnels (2)
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
4.3. Safety Precautions
-
Hazard Identification: this compound is suspected of causing cancer (H351).[7][9] The precursor, 3-chloro-2,2-dimethylpropanoyl chloride, is corrosive, toxic, and reacts with water.[10] Sodium hydroxide is corrosive.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Perform the reaction in a well-ventilated fume hood.
-
Handling: Handle 3-chloro-2,2-dimethylpropanoyl chloride with extreme care, avoiding inhalation and skin contact. It reacts with moisture, so ensure all glassware is dry before use.
4.4. Step-by-Step Procedure
-
Preparation of Hydroxylamine Solution:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.
-
Cool the stirred solution to 0°C using an ice-salt bath.[5]
-
-
Generation of Free Hydroxylamine:
-
Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of deionized water.
-
Add the sodium hydroxide solution dropwise to the hydroxylamine hydrochloride solution over 30-45 minutes.
-
Causality: This step neutralizes the hydrochloride salt to generate free hydroxylamine, which is the active nucleophile. The temperature must be maintained between 0-5°C to prevent the decomposition of the unstable free hydroxylamine.[5]
-
-
Acylation Reaction:
-
Once the NaOH addition is complete, cool the reaction mixture to between -3°C and -5°C.
-
Add 31.0 g (0.20 mol) of 3-chloro-2,2-dimethylpropanoyl chloride dropwise from a dropping funnel over a period of 45 minutes.
-
Causality: This is a highly exothermic reaction. Slow, dropwise addition and rigorous temperature control are critical to prevent side reactions and ensure a high yield of the desired product. The acyl chloride is highly reactive towards the nucleophilic hydroxylamine.[3][5]
-
-
Reaction Completion and Precipitation:
-
After the addition is complete, maintain the reaction mixture at 5°C for one hour with continuous stirring.[5]
-
Remove the ice bath and allow the mixture to slowly warm to ambient temperature.
-
Continue stirring for an additional 16 hours (overnight). A white solid will precipitate out of the solution.[5]
-
-
Product Isolation:
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Air-dry the collected solid.
-
-
Purification (Recrystallization):
-
Transfer the crude, air-dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol-water solvent mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum to obtain pure this compound. The expected yield is approximately 12.4 grams.[5]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point (expected: 148-151°C with decomposition) with literature values.[5][11]
-
Spectroscopy (NMR, IR):
-
¹H NMR: Expect signals corresponding to the two methyl groups, the methylene group adjacent to the chlorine, and the N-H and O-H protons.
-
IR: Look for characteristic peaks for the C=O stretch (amide I band) around 1620-1680 cm⁻¹ and the N-H/O-H stretches around 3200-3400 cm⁻¹.
-
-
Mass Spectrometry: Confirm the molecular weight of the compound (151.59 g/mol ).
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By carefully controlling the reaction temperature and addition rates, researchers can achieve good yields of this valuable chemical intermediate. The principles of nucleophilic acyl substitution highlighted in this procedure are broadly applicable to the synthesis of other hydroxamic acids, underscoring the foundational importance of this experimental design. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.
References
- 1. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
developing assays for 3-chloro-N-hydroxy-2,2-dimethylpropanamide activity
Application Note & Protocols
Topic: A Strategic Guide to Developing Biochemical and Cell-Based Assays for 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a Putative Histone Deacetylase (HDAC) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for developing and implementing a robust assay cascade to characterize the biological activity of this compound. Based on its core chemical structure, which features a hydroxamic acid moiety (N-hydroxy-propanamide), this compound is hypothesized to function as an inhibitor of zinc-dependent metalloenzymes, with a primary focus on Histone Deacetylases (HDACs). HDACs are critical epigenetic regulators, and their dysregulation is linked to numerous diseases, making them important therapeutic targets.[1][2] This guide details a tiered approach, beginning with direct enzymatic assays to establish potency and selectivity, followed by cell-based assays to confirm target engagement and functional outcomes in a physiological context.
Introduction: The Scientific Rationale
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization.[3] The compound this compound (CAS: 81778-06-5) possesses a hydroxamic acid functional group, a well-established pharmacophore known to chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition.[4][5]
Histone deacetylases remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[6][7] The inhibition of HDACs can induce hyperacetylation, reactivating tumor suppressor genes and promoting cell-cycle arrest or apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]
However, the human genome encodes 11 zinc-dependent HDAC isoforms, grouped into different classes (Class I, IIa, IIb, and IV).[6] The clinical utility and toxicity profile of an HDAC inhibitor are heavily influenced by its isoform selectivity.[1] Therefore, a successful characterization of this compound requires a multi-faceted assay strategy to answer three fundamental questions:
-
Does it directly inhibit HDAC enzyme activity?
-
How potent and selective is it against various HDAC isoforms?
-
Is it cell-permeable, and does it engage HDACs within a cellular environment to produce a measurable biological effect?
This guide presents a logical workflow, supported by detailed protocols, to address these questions systematically.
The Assay Development Workflow: A Tiered Strategy
A tiered or cascaded approach is essential for efficient drug discovery, starting with high-throughput biochemical assays to identify direct inhibitors and progressing to more complex, lower-throughput cell-based assays for validation.[3][8] This strategy ensures that resources are focused on compounds with the most promising characteristics at each stage.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell-based Histone & Tubulin Deacetylation Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]
- 8. Drug Discovery and Development Overview — Drug Discovery and Biotech [drugdiscoveryandbiotech.com]
Application Notes & Protocols: Characterization of 3-chloro-N-hydroxy-2,2-dimethylpropanamide as a Potential Enzyme Inhibitor
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 3-chloro-N-hydroxy-2,2-dimethylpropanamide as a potential enzyme inhibitor. The core of this molecule's inhibitory potential lies in its hydroxamic acid (-CONHOH) functional group, a well-established pharmacophore known for its ability to act as a potent chelator of metal ions within the active sites of metalloenzymes.[1][2][3] Hydroxamic acid derivatives have found broad applications as inhibitors of various enzyme families, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases, making them a focal point in therapeutic research.[1][3][4]
This guide eschews a rigid template, instead presenting a logical, field-proven workflow designed to thoroughly evaluate the inhibitory profile of this compound. We will detail the causality behind experimental choices, provide self-validating protocols from initial screening to cellular validation, and ground key claims in authoritative references. The protocols herein will enable researchers to determine the compound's potency, mechanism of action, and preliminary drug-like properties, thereby facilitating a robust assessment of its therapeutic or research potential.
Compound Profile: this compound
A foundational understanding of the molecule's properties is critical for experimental design, including solubility, stability, and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 81778-06-5 | [5][6] |
| Molecular Formula | C₅H₁₀ClNO₂ | [5] |
| Molecular Weight | 151.59 g/mol | [5] |
| Melting Point | 143-151 °C (decomposes) | [6][7] |
| Appearance | White solid | [7] |
| Synthesis | Typically synthesized via the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine hydrochloride under basic conditions. |[7][8] |
Principle of Action: The Hydroxamic Acid Pharmacophore
The primary hypothesis for the inhibitory activity of this compound is rooted in the behavior of its hydroxamic acid moiety. This functional group is an excellent bidentate ligand, capable of coordinating with transition metal ions—most notably Zn²⁺, Fe²⁺/³⁺, and Ni²⁺—that are essential for the catalytic activity of numerous enzymes.[1][9]
The mechanism involves the deprotonated hydroxamate group (-CONHO⁻) chelating the metal cofactor in the enzyme's active site, thereby blocking substrate access or preventing the catalytic reaction from proceeding.[2][10] This interaction is a hallmark of many clinically approved drugs.[2][3]
Potential enzyme targets for this compound include, but are not limited to:
-
Histone Deacetylases (HDACs): Class I and II HDACs are zinc-dependent enzymes.[10]
-
Matrix Metalloproteinases (MMPs): These enzymes contain a catalytic zinc ion.[1]
-
Carbonic Anhydrases: Rely on a zinc ion for their catalytic function.[1]
-
Tyrosinase: A copper-containing enzyme involved in melanin synthesis.[11]
Caption: General mechanism of metalloenzyme inhibition by a hydroxamic acid.
It is also crucial to consider potential secondary or off-target mechanisms. For instance, some hydroxamate-based compounds can form iron complexes that exhibit catalase-like activity, decomposing hydrogen peroxide.[12] This antioxidant property could be HDAC-independent and should be considered during data interpretation, especially in cellular models of oxidative stress.[12]
Experimental Workflow for Inhibitor Characterization
A systematic, multi-phase approach is essential for a thorough characterization. This workflow ensures that resources are focused on progressively more detailed experiments as the compound demonstrates promise.
Caption: Phased workflow for comprehensive inhibitor characterization.
Phase 1: Initial Screening
Objective: To rapidly assess if this compound exhibits inhibitory activity against a panel of relevant metalloenzymes.
Protocol 1: Single-Point Inhibition Assay
-
Enzyme Selection: Choose a panel of commercially available, purified metalloenzymes (e.g., a representative HDAC, MMP, and carbonic anhydrase).
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Serially dilute to create working solutions.
-
Assay Setup: Use a 96- or 384-well microplate. For each enzyme, prepare the following wells in triplicate:
-
100% Activity Control: Enzyme + Assay Buffer + Substrate + DMSO (vehicle).
-
0% Activity Control (Background): Assay Buffer + Substrate + DMSO (no enzyme).
-
Test Well: Enzyme + Assay Buffer + Inhibitor (e.g., at a final concentration of 10 µM) + DMSO.
-
-
Reaction Initiation & Incubation:
-
Pre-incubate the enzyme with the inhibitor (or DMSO vehicle) for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind before the substrate is introduced.
-
Initiate the reaction by adding the appropriate fluorogenic or chromogenic substrate.
-
-
Data Acquisition: Measure the signal (fluorescence or absorbance) over time using a plate reader. The initial rate of the reaction should be determined under steady-state conditions.[13][14]
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Background) / (Rate_100%_Activity - Rate_Background))
-
Causality Check: A significant reduction in activity (>50% inhibition) identifies the compound as a "hit" for that specific enzyme and warrants further investigation.
Phase 2: Potency Determination
Objective: To quantify the potency of the inhibitor against enzymes for which it was identified as a hit.
Protocol 2: IC₅₀ Determination
-
Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified experimental conditions.[15] It is a standard measure of inhibitor potency.
-
Compound Preparation: Create a serial dilution series of the inhibitor. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.
-
Assay Setup: Set up the assay as described in Protocol 1, but instead of a single inhibitor concentration, use the full dilution series. Include 100% and 0% activity controls.
-
Reaction & Data Acquisition: Follow the steps for reaction initiation and data acquisition as in Protocol 1. Ensure substrate concentrations are at or below the Michaelis constant (Kₘ) to effectively identify competitive inhibitors.[14][16]
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value.[14]
-
Table 2: Example Data Template for IC₅₀ Determination
| [Inhibitor] (µM) | Log [Inhibitor] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Average % Inhibition |
|---|---|---|---|---|---|
| 100 | 2.00 | ||||
| 33.3 | 1.52 | ||||
| 11.1 | 1.05 | ||||
| ... | ... |
| 0 | N/A | 0 | 0 | 0 | 0 |
Phase 3: Mechanism of Action (MoA) Studies
Objective: To elucidate how the inhibitor interacts with the target enzyme.
Protocol 3: Determining Reversibility via Rapid Dilution
-
Principle: This experiment distinguishes between reversible inhibitors (which dissociate from the enzyme) and irreversible inhibitors (which form a stable, often covalent, bond).[13]
-
Experimental Setup:
-
Condition A (No Dilution Control): Incubate the enzyme with the inhibitor at a high concentration (e.g., 10-20x the IC₅₀) for 30 minutes. Initiate the reaction by adding substrate. This should result in >90% inhibition.
-
Condition B (Rapid Dilution): Incubate a concentrated enzyme solution (e.g., 100x final assay concentration) with the same high inhibitor concentration (10-20x IC₅₀) for 30 minutes.
-
-
Reaction Initiation: Initiate the reaction for Condition B by diluting the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate. This simultaneously dilutes the enzyme to its final working concentration and the inhibitor to a concentration well below its IC₅₀ (e.g., 0.1-0.2x IC₅₀).
-
Data Analysis:
-
Reversible Inhibition: If the reaction rate in Condition B is similar to the uninhibited control, the inhibitor is reversible, as its dissociation from the enzyme upon dilution restored activity.[16]
-
Irreversible Inhibition: If the reaction rate in Condition B remains low and similar to Condition A, the inhibitor is irreversible or very slow-binding, as it did not dissociate upon dilution.
-
Protocol 4: Steady-State Kinetics for MoA of Reversible Inhibitors
-
Principle: By measuring enzyme kinetics at varying concentrations of both substrate and inhibitor, one can determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[13][17]
-
Experimental Design: This is a matrix-based experiment.
-
Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ; use the IC₅₀ as an initial estimate for Kᵢ).
-
For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ).
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
For clearer diagnosis, create a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
-
Mixed Inhibition: Lines intersect in the second quadrant (Vₘₐₓ decreases, Kₘ changes).
-
Phase 4: Cellular Validation
Objective: To confirm that the inhibitor is active in a more physiologically relevant cellular environment.
Protocol 5: Cellular Target Engagement Assay (Conceptual)
-
Principle: Biochemical potency does not guarantee cellular activity. A target engagement assay confirms that the compound can cross the cell membrane and bind to its intended target inside the cell.[18]
-
Methodology (Example using Cellular Thermal Shift Assay - CETSA):
-
Culture cells that endogenously express the target enzyme.
-
Treat intact cells with the inhibitor across a range of concentrations (and a vehicle control).
-
Heat the cell lysates to a range of temperatures. Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Cool the samples and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other protein detection methods.
-
-
Interpretation: A shift to a higher melting temperature in the presence of the inhibitor confirms direct binding (target engagement) in the cellular milieu. This can be used to determine a cellular EC₅₀.
Phase 5: Preliminary ADME/Tox Profiling
Objective: To conduct early-stage, in vitro assessments of the compound's drug-like properties to identify potential liabilities.
Protocol 6: Key In Vitro ADME/Tox Assays
-
Rationale: Poor absorption, distribution, metabolism, excretion (ADME), or toxicity properties are major causes of drug candidate failure.[19][20] Early in vitro profiling helps to "fail early and fail cheap."[19]
-
Recommended Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions and measure the rate of its disappearance over time. This predicts its metabolic clearance.[19]
-
CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.[21][22]
-
Plasma Protein Binding: Determine the fraction of the compound that binds to plasma proteins. High binding can reduce the free concentration available to act on the target.[19]
-
Cellular Permeability: Use a Caco-2 cell monolayer assay to predict intestinal absorption and assess whether the compound is a substrate for efflux transporters like P-glycoprotein.[19]
-
Cytotoxicity: Measure the compound's general toxicity to one or more cell lines (e.g., HepG2 liver cells) to establish a therapeutic window.[20]
-
Data Summary and Interpretation
All quantitative data should be consolidated to build a comprehensive profile of the inhibitor.
Table 3: Summary of Inhibitor Characterization Profile
| Parameter | Target Enzyme | Value | Interpretation |
|---|---|---|---|
| IC₅₀ | e.g., HDAC1 | 1.2 µM | Potent inhibitor of HDAC1. |
| Reversibility | HDAC1 | Reversible | Dissociates from the enzyme; suitable for chronic dosing models. |
| Mode of Action | HDAC1 | Competitive | Binds to the active site, competing with the substrate. |
| Kᵢ | HDAC1 | 0.8 µM | High binding affinity for the active site. |
| Cellular EC₅₀ | HDAC1 | 5.5 µM | Active in cells, though less potent than in biochemical assays, suggesting potential permeability or efflux issues. |
| Cytotoxicity (HepG2) | N/A | > 50 µM | Low general cytotoxicity, indicating a good preliminary safety window. |
| Microsomal Stability (t₁/₂) | N/A | 45 min | Moderate metabolic stability. |
Conclusion
This compound, by virtue of its hydroxamic acid functional group, represents a promising scaffold for the inhibition of metalloenzymes. The systematic application of the protocols outlined in this guide—spanning biochemical potency, mechanism of action, cellular activity, and preliminary ADME/Tox profiling—provides a robust framework for its comprehensive evaluation. This structured approach enables researchers to generate high-quality, reproducible data, facilitating a clear understanding of the compound's potential as either a valuable research tool or a starting point for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. m.youtube.com [m.youtube.com]
- 19. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
Application Notes & Protocols: The Role of Hydroxamic Acid Derivatives in Proteomic Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, is not documented in existing scientific literature for direct applications in proteomics. This guide, therefore, focuses on the well-established and powerful applications of its core functional group, the hydroxamic acid moiety, in proteomics research. The principles and protocols described herein are representative of the hydroxamic acid class of compounds and serve as a framework for understanding their potential utility in studying specific enzyme families.
Introduction: The Significance of the Hydroxamic Acid Moiety in Proteomics
Hydroxamic acids, characterized by the RC(=O)N(R')OH functional group, are a class of organic compounds with a profound impact on biological systems. Their primary biochemical significance stems from their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[1][2][3] This property makes them highly effective inhibitors of metalloenzymes, a diverse group of proteins that play critical roles in cellular processes.[1][4][5]
In the realm of proteomics, this inhibitory activity is harnessed to develop sophisticated tools for studying enzyme function, identifying new drug targets, and screening for novel therapeutic agents. The two major classes of metalloenzymes that are frequently targeted by hydroxamic acid-based probes are Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).[1][4]
Core Application: Activity-Based Protein Profiling (ABPP) of Metalloenzymes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of enzymes within complex proteomes. ABPP typically employs chemical probes that covalently label the active site of a specific enzyme or enzyme family. Hydroxamic acid derivatives are ideal scaffolds for designing such probes for metalloenzymes.[6][7][8]
Mechanism of Action in ABPP
A hydroxamic acid-based ABPP probe is a multi-functional molecule designed to:
-
Recognize and Bind: The hydroxamic acid group acts as a "warhead," binding to the metal ion (usually zinc) in the enzyme's active site.[4]
-
Covalently Label: The probe also contains a reactive group that, upon binding, forms a covalent bond with a nearby amino acid residue in the active site. This creates a stable, irreversible link between the probe and the enzyme.[6][7][9]
-
Report and Identify: A reporter tag, such as a fluorophore (e.g., rhodamine, fluorescein) or a biotin tag, is included in the probe's structure. This tag allows for the detection, visualization, and enrichment of the labeled enzymes from a complex protein lysate.
Figure 1: Conceptual workflow for Activity-Based Protein Profiling (ABPP) using a hydroxamic acid-based probe.
Protocol: General Workflow for ABPP of Metalloenzymes with a Hydroxamic Acid Probe
This protocol provides a generalized workflow. Specific concentrations, incubation times, and buffer conditions should be optimized for the particular enzyme class and biological system under investigation.
1. Preparation of Cell Lysate: a. Culture cells to the desired confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl with mild detergent) on ice. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome. e. Determine the protein concentration using a standard assay (e.g., BCA assay).
2. Labeling Reaction: a. In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL. b. Add the hydroxamic acid-based ABPP probe to a final concentration typically in the low micromolar to nanomolar range. c. For competitive profiling, pre-incubate the proteome with a known inhibitor for 30 minutes before adding the probe. d. Incubate the reaction mixture at 37°C for 30-60 minutes.
3. Sample Preparation for Analysis: a. Stop the labeling reaction by adding SDS-PAGE loading buffer. b. Boil the samples for 5 minutes at 95°C.
4. Visualization and Identification: a. For fluorescently tagged probes: i. Separate the labeled proteins by SDS-PAGE. ii. Visualize the labeled enzymes by scanning the gel with a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag. b. For biotin-tagged probes: i. Perform an enrichment step using streptavidin-coated beads to capture the labeled proteins. ii. Elute the captured proteins from the beads. iii. The enriched proteins can then be identified by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation: The intensity of the fluorescent band or the abundance of the identified protein in the mass spectrometry data corresponds to the activity level of the target enzyme. A decrease in signal in the presence of a competitive inhibitor validates the specificity of the probe.
Advanced Application: Hydroxamic Acid-Modified Peptide Microarrays
Another innovative application of hydroxamic acids in proteomics is their incorporation into peptide microarrays for studying histone deacetylases (HDACs).[10][11][12][13]
Principle and Application
In this approach, synthetic peptides corresponding to histone tail sequences are modified to include a hydroxamic acid group in place of an acetylated lysine. These modified peptides are then immobilized on a microarray slide.[10][12]
When the microarray is incubated with a sample containing HDACs, the hydroxamic acid acts as a high-affinity ligand for the enzyme's active site, leading to the capture of the HDAC on the microarray surface.[11][12] This allows for:
-
Profiling HDAC Isozyme Specificity: By using a library of different histone tail peptides, one can determine the substrate preferences of various HDAC isozymes.[11]
-
Screening for HDAC Inhibitors: The assay can be performed in the presence of potential inhibitors to assess their ability to block the interaction between the HDAC and the hydroxamic acid-modified peptide.[12]
Figure 2: Workflow for using hydroxamic acid-modified peptide microarrays to profile HDAC interactions.
Protocol: General Workflow for HDAC Profiling with a Hydroxamic Acid-Modified Peptide Microarray
1. Microarray Preparation: a. Synthesize peptides with the desired histone tail sequences, incorporating a hydroxamic acid moiety at a specific position. b. Spot and immobilize the peptides onto a functionalized glass slide to create the microarray.
2. Blocking: a. Block the microarray with a suitable blocking buffer (e.g., BSA in TBST) to prevent non-specific protein binding.
3. HDAC Binding: a. Incubate the microarray with a solution containing the purified HDAC enzyme or a cell lysate. b. For inhibitor screening, pre-incubate the HDAC sample with the test compounds before applying it to the microarray. c. Incubate for a specified time (e.g., 1-2 hours) at room temperature.
4. Washing: a. Wash the microarray several times with a wash buffer (e.g., TBST) to remove unbound proteins.
5. Detection: a. Incubate the microarray with a primary antibody specific to the HDAC of interest. b. After washing, incubate with a fluorescently labeled secondary antibody. c. Wash thoroughly to remove unbound antibodies.
6. Data Acquisition and Analysis: a. Scan the microarray using a fluorescence scanner. b. Quantify the fluorescence intensity for each peptide spot. c. The signal intensity correlates with the binding affinity of the HDAC for that particular peptide sequence. A reduction in signal in the presence of an inhibitor indicates its potency.
Quantitative Data Summary
While specific quantitative data for this compound in proteomics is unavailable, the following table provides representative concentration ranges for the application of hydroxamic acid derivatives in proteomics based on published literature.
| Parameter | Application | Typical Concentration Range | Reference |
| ABPP Probe Concentration | In situ labeling of metalloenzymes | 100 nM - 10 µM | [6][7][8] |
| Competitive Inhibitor Concentration | ABPP competition assays | 1 µM - 100 µM | [6][7] |
| HDAC Concentration | Peptide microarray binding assays | 10 nM - 500 nM | [10][12] |
| Inhibitor Peptide (Hydroxamic Acid-Modified) IC₅₀ | HDAC inhibition assays | Low nM to µM range | [11] |
Conclusion and Future Perspectives
The hydroxamic acid functional group is a cornerstone of chemical biology and proteomics research, particularly in the study of metalloenzymes. While the specific compound this compound has no documented role, its core chemistry is representative of a class of molecules that have enabled significant advances in our understanding of enzyme activity and in the development of novel therapeutics. The protocols and principles outlined in this guide provide a foundation for researchers to explore the vast potential of hydroxamic acid derivatives in their own proteomic investigations. Future work in this area will likely focus on developing more selective and potent hydroxamic acid-based probes and inhibitors for a wider range of metalloenzymes, further expanding our ability to probe the complexities of the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing photoactive affinity probes for proteomic profiling: hydroxamate-based probes for metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of an activity-based protein profiling probe derived from cinnamic hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocols for Targeted Covalent Labeling of Metalloproteins
An In-depth Technical Guide to Protein Labeling with 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Bifunctional Probe for Exploring Metalloprotein Function
Chemical probes are small molecules that modulate a specific protein's function, enabling researchers to investigate biological pathways, validate drug targets, and identify novel therapeutic starting points.[1][2] Covalent probes, which form a permanent bond with their target protein, are particularly powerful for applications such as activity-based protein profiling (ABPP), target identification, and imaging.[3][4]
This guide details the application of This compound , a novel bifunctional chemical probe designed for the targeted covalent labeling of proteins, with a particular focus on metalloenzymes. This molecule uniquely combines two key functional groups:
-
A hydroxamic acid moiety, a well-established metal-binding group known to chelate metal ions (e.g., Zn²⁺, Cu²⁺) within the active sites of enzymes like histone deacetylases (HDACs) and tyrosinases.[5][6][7] This feature acts as a "warhead" to guide the probe to a specific class of proteins.
-
A chloroacetamide group, a proven electrophilic component that can form a stable, covalent thioether bond with nucleophilic amino acid residues, most notably cysteine.[8][9][10]
The strategic combination of a targeting group (hydroxamic acid) and a reactive group (chloroacetamide) within the same molecule allows for a proximity-induced labeling strategy. The probe is designed to first bind reversibly to the metal-containing active site of a target protein, followed by an irreversible covalent reaction with a nearby cysteine residue. This approach offers enhanced specificity compared to broadly reactive electrophilic probes.[4]
This document provides a comprehensive overview of the labeling mechanism, detailed protocols for in vitro and in-lysate labeling, and methods for the characterization of labeled proteins.
Mechanism of Action: Proximity-Induced Covalent Labeling
The labeling process with this compound occurs in a two-step mechanism:
-
Reversible Binding (Target Recognition): The hydroxamic acid group (-CONHOH) acts as a recognition element. It coordinates with the metal ion(s) in the active site of a metalloprotein, forming a temporary, non-covalent complex. This initial binding event concentrates the probe at the active site of the target enzyme.
-
Irreversible Covalent Bonding: Once the probe is localized within the active site, the electrophilic chloroacetamide group is positioned in close proximity to nucleophilic amino acid side chains. A nearby cysteine residue's highly reactive thiol group (-SH) attacks the electrophilic carbon of the chloroacetamide, displacing the chlorine atom in a nucleophilic substitution reaction. This results in the formation of a stable, irreversible thioether bond, permanently tethering the probe to the protein.
Below is a diagram illustrating this proposed mechanism.
Caption: Proposed two-step mechanism of protein labeling.
Applications in Research and Drug Discovery
The unique properties of this probe lend it to several key applications:
-
Activity-Based Protein Profiling (ABPP): To identify and profile the activity of metalloenzymes in complex biological samples (e.g., cell lysates, tissues).[4]
-
Target Validation and Identification: To confirm that a specific metalloprotein is the target of a drug or to identify new, unknown targets.[1][11]
-
Inhibitor Screening: To develop competitive binding assays where the displacement of the probe by a potential inhibitor can be measured.
-
Structural Biology: To trap enzymes in a specific conformation for structural studies, such as X-ray crystallography.[12]
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the steps for labeling a purified protein with this compound.
A. Materials and Reagents
-
Purified protein of interest (concentration >1 mg/mL for optimal results).
-
Labeling Buffer: 50 mM HEPES or Tris, pH 7.4-8.0. Note: Avoid buffers with primary amines (like Tris) if downstream amine-reactive chemistry is planned. The slightly alkaline pH facilitates the deprotonation of the cysteine thiol, increasing its nucleophilicity.
-
Probe Stock Solution: 10 mM this compound in DMSO. Prepare fresh before each use as chloroacetamides can degrade in solution.[13]
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol.
-
Reaction tubes.
B. Labeling Procedure
-
Protein Preparation: Dilute the purified protein to a final concentration of 1-5 µM in the pre-chilled Labeling Buffer.
-
Initiate Labeling: Add the 10 mM probe stock solution to the protein solution to achieve a final probe concentration of 50-100 µM (a 10- to 100-fold molar excess over the protein). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time and temperature will depend on the reactivity of the target protein and should be optimized.
-
Quench Reaction: Stop the labeling reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will consume any unreacted probe. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Analysis: The labeled protein is now ready for downstream analysis (SDS-PAGE, Mass Spectrometry, etc.). For long-term storage, snap-freeze the aliquots in liquid nitrogen and store at -80°C.
C. Quantitative Parameters Summary
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 µM | Ensures sufficient signal for detection while minimizing protein aggregation. |
| Probe Concentration | 10-100x molar excess | Drives the reaction to completion. Higher excess may lead to non-specific labeling. |
| Buffer pH | 7.4 - 8.0 | Balances protein stability with the nucleophilicity of cysteine residues. |
| Incubation Time | 1 - 2 hours | Sufficient for most labeling reactions; may require optimization. |
| Incubation Temperature | Room Temp to 37°C | Higher temperatures can increase reaction rate but may compromise protein stability. |
| Quenching Agent | 10-20 mM DTT | Effectively scavenges excess electrophilic probe to prevent artifactual labeling. |
Protocol 2: Characterization of Labeled Proteins
Confirmation of successful and specific labeling is critical. The following methods are recommended.
A. SDS-PAGE and Gel-Based Imaging
-
Principle: If the probe is conjugated to a reporter tag (e.g., a fluorophore or biotin), successful labeling can be visualized directly on an SDS-PAGE gel.
-
Procedure:
-
Mix the labeled protein sample with 4X Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the labeled protein using an appropriate gel imager (for fluorescent tags) or proceed to Western Blotting (for biotin tags).
-
Expected Result: A distinct band at the molecular weight of the target protein that is not present in the negative control (e.g., no-probe or heat-inactivated protein).
-
B. Western Blotting
-
Principle: Provides confirmation of the labeled protein's identity if a specific antibody is available.
-
Procedure:
-
Perform SDS-PAGE as described above.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Use an appropriate secondary antibody conjugated to HRP or a fluorophore for detection.
-
Expected Result: A band corresponding to the target protein in both labeled and unlabeled lanes. If the probe adds significant mass, a slight upward mobility shift might be observed in the labeled lane.
-
C. Mass Spectrometry (MS)
-
Principle: The gold standard for confirming covalent modification, identifying the exact site of labeling, and verifying the mass addition of the probe.[14][15]
-
Procedure:
-
Sample Preparation: Precipitate the labeled protein (e.g., using TCA or acetone) to remove interfering buffer components.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with a standard alkylating agent like iodoacetamide (IAA) to prevent disulfide scrambling. Note: The labeled cysteine will not react with IAA.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of the adducted probe (C₅H₉NO₂ = 115.06 Da).
-
Expected Result: Identification of a peptide containing a cysteine residue with a mass shift of +115.06 Da, confirming the covalent modification.
-
Caption: Workflow for the characterization of labeled proteins.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Labeling Efficiency | 1. Inactive protein or inaccessible cysteine. 2. Probe degradation. 3. Incorrect buffer pH. 4. Insufficient incubation time/temperature. | 1. Verify protein activity with a functional assay. 2. Prepare fresh probe stock solution immediately before use.[13] 3. Ensure buffer pH is between 7.4 and 8.0. 4. Optimize incubation time (e.g., 1-4 hours) and temperature (e.g., 37°C). |
| High Background/Non-specific Labeling | 1. Probe concentration is too high. 2. Protein sample is impure. 3. Over-alkylation of other nucleophilic residues. | 1. Perform a dose-response experiment to find the lowest effective probe concentration. 2. Use highly purified protein; consider an additional purification step. 3. Lower the reaction pH towards 7.0 to increase cysteine specificity. |
| Protein Precipitation | 1. Protein is unstable under labeling conditions. 2. DMSO from probe stock is too concentrated (>5% v/v). | 1. Add stabilizing agents (e.g., glycerol, low concentration of non-ionic detergents). Reduce incubation temperature. 2. Ensure final DMSO concentration is below 5%. |
Conclusion
This compound is a promising chemical probe for the targeted covalent labeling of metalloproteins. Its bifunctional design, leveraging a hydroxamic acid for target recognition and a chloroacetamide for covalent inactivation, provides a powerful tool for chemical biology and drug discovery. The protocols and methodologies outlined in this guide offer a robust framework for researchers to employ this probe in their investigations of protein function, target validation, and inhibitor development.
References
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New Chemical Probe Technologies: Applications to [chemistry.as.virginia.edu]
- 4. Overview of Protein Labeling | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Sparse Labeling of Proteins: Structural Characterization from Long Range Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. halolabs.com [halolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide and its Putative Metabolites in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3-chloro-N-hydroxy-2,2-dimethylpropanamide and its potential metabolites in human plasma. The protocol outlines a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic and metabolic studies.[1][2][3][4] This guide provides not only step-by-step instructions but also the scientific rationale behind key experimental choices, empowering users to adapt and troubleshoot the method effectively.
Introduction
This compound is a small molecule of interest in pharmaceutical development.[5][6][7][8][9] Its chemical structure, featuring a hydroxamic acid moiety and a halogenated alkyl chain, suggests a complex metabolic profile. Hydroxamic acids are known to be metabolically labile, often undergoing conversion to carboxylic acids.[10][11][12][13] This conversion can be mediated by hydrolytic enzymes or, as more recent studies have shown, by cytochrome P450 (P450) enzymes through oxidative cleavage.[10][12] Furthermore, halogenated compounds can be metabolized via cytochrome P450-dependent monooxygenases and glutathione S-transferases, leading to dehalogenation and the formation of more hydrophilic metabolites.[14][15][16]
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount in drug development.[17][18] Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern bioanalysis, offering the high sensitivity and selectivity required for the quantitative determination of drugs and their metabolites in complex biological matrices like plasma.[19][20] This application note provides a comprehensive protocol for the analysis of this compound and its predicted metabolites, addressing the specific challenges associated with analyzing polar, potentially unstable compounds.
Predicted Metabolic Pathways
A thorough understanding of potential metabolic routes is crucial for developing a comprehensive analytical method. Based on the structure of this compound, the following primary metabolic transformations are anticipated:
-
Phase I Metabolism:
-
Oxidation of the hydroxamic acid: Cytochrome P450 enzymes may catalyze the conversion of the N-hydroxy group to a carboxylic acid, a common metabolic pathway for hydroxamic acids.[10][12]
-
Dehalogenation: The chlorine atom can be removed through oxidative or reductive mechanisms, often mediated by CYP enzymes, leading to a hydroxylated or unsaturated metabolite.[14]
-
Hydroxylation: Oxidation of the dimethylpropane backbone is another possibility.
-
-
Phase II Metabolism:
-
Glucuronidation: The N-hydroxy group or any newly formed hydroxyl groups can be conjugated with glucuronic acid, increasing water solubility for excretion.
-
Sulfation: Similar to glucuronidation, sulfation of hydroxyl groups can occur.
-
The following diagram illustrates the predicted metabolic pathways.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. This compound | 81778-06-5 [sigmaaldrich.com]
- 6. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of hydroxamic acid group metabolism to carboxylic acid: oxidation versus hydrolysis | CoLab [colab.ws]
- 13. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of Halogenated Compounds—Biodehalogenation | Semantic Scholar [semanticscholar.org]
- 15. Biochemical studies on the metabolic activation of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. labcorp.com [labcorp.com]
- 19. researchgate.net [researchgate.net]
- 20. onlinepharmacytech.info [onlinepharmacytech.info]
Application Note: Structural Characterization of 3-chloro-N-hydroxy-2,2-dimethylpropanamide using NMR Spectroscopy
Abstract
This technical guide provides a detailed protocol and theoretical framework for the characterization of 3-chloro-N-hydroxy-2,2-dimethylpropanamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the principles behind NMR-based structural analysis of this compound, offering insights into sample preparation, spectral acquisition, and in-depth interpretation of ¹H and ¹³C NMR data. The methodologies described herein are designed to ensure scientific rigor and data integrity, forming a self-validating system for the unambiguous structural confirmation of the target molecule.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated neopentyl group attached to a hydroxamic acid moiety, presents a unique spectroscopic challenge and necessitates a robust analytical methodology for its characterization.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of its chemical structure in solution. This guide will detail the application of ¹H and ¹³C NMR for the comprehensive structural elucidation of this molecule.
The core of this analysis relies on the fundamental principles of NMR, where the chemical environment of each nucleus dictates its resonance frequency, providing a "fingerprint" of the molecule's atomic arrangement. For this compound, specific structural features, such as the gem-dimethyl group, the chlorinated methylene group, and the N-hydroxyamide functionality, will give rise to characteristic signals in the NMR spectra.
Experimental Design and Rationale
The successful NMR characterization of this compound hinges on a meticulously planned experimental workflow. The choices made at each stage, from sample preparation to the selection of NMR experiments, are dictated by the physicochemical properties of the analyte and the desired level of structural detail.
Molecular Structure and Expected NMR Signatures
The chemical structure of this compound (C₅H₁₀ClNO₂) is foundational to predicting its NMR spectra.[2]
Caption: Molecular structure of this compound.
Based on this structure, we anticipate the following signals:
-
¹H NMR: Four distinct proton environments: the gem-dimethyl groups, the methylene group adjacent to the chlorine, the N-H proton, and the O-H proton.
-
¹³C NMR: Five distinct carbon environments: the two methyl carbons, the quaternary carbon, the methylene carbon, and the carbonyl carbon.
Detailed Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal spectral resolution and signal-to-noise ratio.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR typically requires a more concentrated sample of 50-100 mg to obtain a good spectrum in a reasonable time.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amides due to its high polarity and its ability to slow down the exchange of labile protons (NH and OH), allowing for their observation.
-
Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to an NMR tube using a glass Pasteur pipette. Ensure no solid particles are transferred, as they can degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm.
Spectral Interpretation and Data Analysis
The acquired NMR data must be carefully processed and analyzed to extract structural information. This involves referencing the chemical shifts, integrating the signals, and interpreting the coupling patterns.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a non-exchanging solvent like DMSO-d₆ would exhibit the following signals:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.2 | Singlet | 6H | gem-Dimethyl groups (C(CH₃)₂) |
| 2 | ~3.8 | Singlet | 2H | Methylene group (-CH₂Cl) |
| 3 | ~9.0 | Broad Singlet | 1H | N-H proton (-NHOH) |
| 4 | ~10.5 | Broad Singlet | 1H | O-H proton (-NHOH) |
Causality of Chemical Shifts:
-
The gem-dimethyl protons are expected to appear as a singlet around 1.2 ppm. Their chemical shift is relatively upfield as they are attached to a saturated carbon.
-
The methylene protons are adjacent to an electronegative chlorine atom, which deshields them, causing their signal to appear downfield at approximately 3.8 ppm.
-
The N-H and O-H protons of the hydroxamic acid moiety are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are typically observed as broad singlets at lower fields (9.0-10.5 ppm) due to hydrogen bonding.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~25 | gem-Dimethyl carbons (C(CH₃)₂) |
| 2 | ~45 | Quaternary carbon (-C(CH₃)₂) |
| 3 | ~55 | Methylene carbon (-CH₂Cl) |
| 4 | ~170 | Carbonyl carbon (-C=O) |
Causality of Chemical Shifts:
-
The gem-dimethyl carbons are in a typical alkane environment and are expected to resonate at a relatively high field (~25 ppm).
-
The quaternary carbon will also appear in the aliphatic region, but slightly downfield from the methyl carbons (~45 ppm).
-
The methylene carbon is directly attached to chlorine, a strongly electron-withdrawing atom, which causes a significant downfield shift to around 55 ppm.
-
The carbonyl carbon of the amide group is highly deshielded and will appear at a very low field, typically in the range of 170 ppm.[2]
Self-Validation and Troubleshooting
To ensure the trustworthiness of the spectral assignment, several validation steps can be taken:
-
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause the exchange of the labile N-H and O-H protons with deuterium. This will result in the disappearance of their signals in the ¹H NMR spectrum, confirming their assignment.
-
2D NMR Spectroscopy: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show no correlations for this molecule, as there are no vicinal protons. An HSQC spectrum would correlate the proton signals of the methyl and methylene groups to their directly attached carbon atoms, confirming their assignments in both spectra.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately confirm the structure of this important chemical intermediate. The combination of ¹H and ¹³C NMR, along with validation techniques like D₂O exchange, provides a robust and self-validating system for structural elucidation, ensuring the scientific integrity of the data.
References
Application Notes and Protocols for 3-chloro-N-hydroxy-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Safe and Effective Use of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
This document provides a comprehensive guide to the proper handling, storage, and application of this compound (CAS RN: 81778-06-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure both the integrity of your research and the safety of laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety and quality culture.
Compound Profile and Scientific Rationale
This compound is a hydroxamic acid derivative. The hydroxamic acid functional group (-C(=O)N(OH)-) is a key structural motif in medicinal chemistry, primarily due to its potent metal-chelating properties.[1] This characteristic makes hydroxamic acids prominent inhibitors of various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases.[1][2] The biological activity of these compounds is intrinsically linked to their ability to bind to the metal ions (often zinc or iron) within the active sites of these enzymes.[1][2]
While specific biological targets of this compound are not extensively documented in publicly available literature, its structural class suggests potential utility as an intermediate in the synthesis of bioactive molecules or as a research tool for probing metalloenzyme function. For instance, it has been cited as an intermediate in the synthesis of the herbicide clomazone. Given its chemical nature, understanding its stability, solubility, and handling requirements is paramount for its effective and safe use in a research and development setting.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 81778-06-5 | [3] |
| Molecular Formula | C₅H₁₀ClNO₂ | [3] |
| Molecular Weight | 151.59 g/mol | [3] |
| Appearance | Solid, powder or liquid | [4] |
| Melting Point | 143 °C (decomposes) | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |
Hazard Assessment and Safety Protocols
2.1. GHS Hazard Classification and Rationale
This compound is classified as a hazardous substance. Understanding the nature of these hazards is the foundation of safe handling.
-
Acute Toxicity (Oral, Dermal, Inhalation): This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] This necessitates the use of comprehensive personal protective equipment (PPE) to prevent any route of exposure.
-
Suspected Genetic Mutagen: The compound is suspected of causing genetic defects.[6] This is a serious long-term health risk that underscores the importance of stringent containment and handling procedures to avoid exposure.
2.2. Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of exposure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For weighing or generating aerosols, a certified fume hood is required. | Minimizes the risk of inhaling the toxic and potentially mutagenic compound. |
Workflow for Donning and Doffing PPE:
Caption: PPE Donning and Doffing Sequence.
2.3. Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Storage and Stability
The integrity of this compound is contingent on proper storage conditions to prevent degradation.
3.1. Recommended Storage Protocol
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Atmosphere: Store under a dry, inert atmosphere if possible. The container must be tightly sealed to prevent moisture ingress.[5]
-
Light: Protect from light. While specific photostability data is unavailable, it is prudent practice for compounds with reactive functional groups.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
3.2. Stability Considerations
Experimental Protocols
4.1. Preparation of Stock Solutions
Due to the lack of published solubility data, a preliminary solubility test is recommended.
Protocol for Solubility Testing:
-
Safety First: Perform all steps in a certified chemical fume hood, wearing the appropriate PPE.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., DMSO, DMF, ethanol) in small aliquots.
-
Dissolution: After each addition, vortex or sonicate the vial to aid dissolution.
-
Observation: Visually inspect for complete dissolution.
-
Calculation: Calculate the approximate solubility based on the amount of compound and the volume of solvent required for complete dissolution.
General Protocol for Stock Solution Preparation:
-
Based on the preliminary solubility test, calculate the required mass of the compound to achieve the desired stock concentration.
-
In a chemical fume hood, weigh the calculated mass of this compound into a volumetric flask or a suitable vial.
-
Add a portion of the chosen solvent (e.g., ~70-80% of the final volume).
-
Vortex or sonicate until the compound is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Workflow for Stock Solution Preparation:
Caption: Stock Solution Preparation Workflow.
4.2. Waste Disposal Protocol
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation: All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated, labeled hazardous waste container.
-
Container: The waste container must be made of a material compatible with the solvents used, have a secure lid, and be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in the regular trash. [7]
Concluding Remarks
As a Senior Application Scientist, I emphasize a proactive and informed approach to chemical handling. While this compound presents certain hazards, these can be effectively managed through the diligent application of the protocols outlined in this guide. The causality behind these protocols is rooted in the fundamental chemical and toxicological properties of the compound and its structural class. By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of science while maintaining the highest standards of laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 81778-06-5 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. nswai.org [nswai.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for its limited aqueous solubility and provide a series of structured, practical solutions, from basic troubleshooting to advanced formulation strategies.
Part 1: Foundational Knowledge - Understanding the Molecule
A thorough understanding of the molecule's structure is the first step in troubleshooting its solubility.
Q1: What are the key physicochemical properties of this compound?
This compound is a small organic molecule with distinct functional groups that dictate its behavior in solution.[1] Its properties are summarized below.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₅H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 151.59 g/mol | [1][3] |
| Predicted XLogP3 | 0.5 - 1.15 | [1][2] |
| Melting Point | ~143 °C (with decomposition) | [2][4] |
| Key Functional Groups | Hydroxamic Acid, Chloroalkane, gem-Dimethyl | [1] |
The XLogP3 value, a measure of lipophilicity, is relatively low, suggesting the molecule is not excessively greasy. However, the combination of the chloroalkyl and gem-dimethyl groups provides significant non-polar character, which counteracts the polarity of the hydroxamic acid and amide groups, leading to poor aqueous solubility.
Q2: How do the functional groups of this compound influence its solubility?
The solubility of this compound is a tale of two competing features:
-
The Hydroxamic Acid Group (-C(=O)NHOH) : This is the most important functional group for solubility manipulation. Hydroxamic acids are weak acids, capable of donating a proton from the hydroxyl group.[5][6] The typical pKa for this proton is in the range of 8.5 to 9.5.[5][7] This acidic nature is the key to one of the most effective solubilization strategies.
-
The Chloro-dimethylpropyl "Tail" : This portion of the molecule is hydrophobic. The chlorine atom and the methyl groups do not form hydrogen bonds with water and contribute to the molecule's tendency to self-associate and precipitate from aqueous solutions.
Part 2: Troubleshooting Guide - Common Solubility Issues & Solutions
This section is structured to address problems in the order a researcher would typically encounter them, from initial experiments to formulation development.
Scenario 1: Initial Screening & Low Concentration Needs
Q: My compound is precipitating in my standard aqueous assay buffer (e.g., PBS at pH 7.4). What is the simplest and most effective first step?
A: pH Modification.
The most direct way to increase the solubility of this compound is to leverage the acidic nature of its hydroxamic acid group. By raising the pH of the solvent above the compound's pKa, you deprotonate the hydroxyl group, forming a negatively charged hydroxamate anion.[5][7] This ionized form is significantly more polar and thus more soluble in water.
Causality: The conversion of a neutral, poorly soluble molecule into a charged, more polar ion dramatically increases its interaction with water molecules, leading to a substantial increase in equilibrium solubility.[5]
Caption: pH-dependent ionization of the hydroxamic acid.
Actionable Advice:
-
Prepare a series of buffers with pH values ranging from 7.5 to 10.0 (e.g., phosphate, borate, or carbonate buffers).
-
Determine the solubility in each buffer using the Shake-Flask method (see Protocol 1).
-
Plot solubility versus pH to create a pH-solubility profile. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa.
-
For your experiments, choose the lowest pH that provides the required concentration and is compatible with your assay's stability and biological constraints.
-
See Protocol 2 for a detailed step-by-step guide to pH-Solubility Profiling.
Scenario 2: Moderate Concentration Needs & Minimizing Organic Solvents
Q: pH adjustment is not an option for my experiment, or it didn't provide enough of a solubility boost. How can I prepare a concentrated stock solution?
A: Co-solvency.
Co-solvency is the technique of increasing a drug's solubility in water by adding a water-miscible solvent in which the drug is more soluble.[8][9] This is a cornerstone of pharmaceutical formulation.
Causality: Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the highly ordered hydrogen-bonding network of water, making it more energetically favorable for the non-polar parts of the drug molecule to be solvated.[9][10]
Caption: Co-solvents (Co) disrupt the water network, improving drug solvation.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration | Use Case / Considerations |
| Ethanol | 5-40% | Good solubilizer, but can have biological effects. |
| Propylene Glycol (PG) | 10-60% | Common in oral and parenteral formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 10-70% | Excellent solubilizer for many compounds; low toxicity.[9][11] |
| Dimethyl Sulfoxide (DMSO) | <1% (in vitro) | Exceptional solubilizer, but used sparingly due to high membrane permeability and potential for toxicity/assay interference. |
-
See Protocol 3 for a detailed guide to screening co-solvents.
Scenario 3: High Concentration or Formulation Development
Q: I need to achieve a very high concentration for an in vivo study, and co-solvents alone are insufficient or undesirable. What advanced methods should I consider?
A1: Cyclodextrin Complexation.
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[14][15]
Causality: The hydrophobic "tail" of the drug molecule partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This complex effectively masks the drug's hydrophobicity, leading to a significant increase in its apparent aqueous solubility.[13][16]
Caption: Encapsulation of a guest drug molecule within a cyclodextrin host.
Actionable Advice:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice due to its high aqueous solubility and favorable safety profile.
-
Conduct a phase-solubility study to determine the ideal drug-to-cyclodextrin ratio and quantify the solubility enhancement.
-
See Protocol 4 for a guide to preparing an inclusion complex.
A2: Surfactant-Mediated Solubilization.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.
Causality: The hydrophobic portion of your compound partitions into the non-polar core of the micelle, effectively dissolving it within the aqueous phase.[17][18] This technique is particularly effective for chlorinated organic compounds.[19][20]
Common Surfactants for Formulation:
-
Non-ionic: Polysorbate 80 (Tween® 80), Cremophor® EL. Generally well-tolerated.
-
Anionic: Sodium dodecyl sulfate (SDS). A very powerful solubilizer but often limited to in vitro applications due to protein-denaturing effects.
Part 3: Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for measuring equilibrium solubility.[21]
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]
-
Separation : Allow the suspension to sit undisturbed for a short period to let larger particles settle. Carefully withdraw a sample of the supernatant and clarify it by filtering through a 0.22 µm or 0.45 µm syringe filter (choose a filter material, like PTFE or PVDF, that does not bind the compound).
-
Quantification : Dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[23][24]
-
Calculation : Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Protocol 2: Step-by-Step Guide to pH-Solubility Profiling
-
Buffer Preparation : Prepare a series of physiologically relevant buffers (e.g., phosphate, borate) with pH values spanning the range of interest (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0).
-
Solubility Measurement : For each buffer, determine the equilibrium solubility of the compound using the Shake-Flask Method described in Protocol 1.
-
Data Analysis : Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will illustrate the pH at which solubility begins to increase, providing an estimate of the compound's pKa.
Protocol 3: Screening Co-solvents for Enhanced Solubility
-
Stock Solutions : Prepare stock solutions of various co-solvents (e.g., ethanol, PG, PEG 400) in water at different concentrations (e.g., 10%, 20%, 40%, 60% v/v).
-
Solubility Measurement : Determine the solubility of your compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1).
-
Evaluation : Compare the solubility values across the different co-solvents and concentrations. Select the system that provides the desired solubility with the lowest percentage of co-solvent to minimize potential toxicity or experimental artifacts.
Protocol 4: Preparing an Inclusion Complex with HP-β-CD (Kneading Method)
-
Molar Ratio Calculation : Determine the desired molar ratio of drug to HP-β-CD (start with 1:1). Calculate the required mass of each component.
-
Mixing : Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water or a water/ethanol mixture to form a paste.
-
Kneading : Gradually add the drug powder to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a consistent paste.
-
Drying : Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer (freeze-dryer).
-
Final Product : The resulting dry powder is the inclusion complex, which can be reconstituted in water to assess the enhancement in solubility.
Part 4: Summary of Strategies
| Strategy | Mechanism | Typical Fold-Increase | Advantages | Disadvantages |
| pH Adjustment | Ionization of the hydroxamic acid group to form a soluble salt.[5][7] | 10x - 1000x+ | Simple, inexpensive, highly effective. | Limited by compound/assay stability at high pH; potential for buffer effects. |
| Co-solvency | Reduces solvent polarity, decreasing the energy required to solvate the drug.[8][10] | 2x - 100x | Easy to implement, well-understood, wide range of acceptable solvents. | Potential for co-solvent to affect biological activity or cause toxicity at high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic part of the drug in the CD cavity.[13][14] | 5x - 500x | Significant solubility enhancement with low toxicity excipients; can improve stability.[13] | Can be expensive; requires formulation work; may alter drug-receptor binding kinetics. |
| Surfactant Solubilization | Partitioning of the drug into the hydrophobic core of micelles.[17][18] | 10x - 1000x+ | Very high solubilization capacity. | Potential for toxicity (especially ionics); can interfere with some biological assays. |
By systematically applying these troubleshooting steps and protocols, researchers can overcome the solubility challenges presented by this compound and advance their scientific investigations.
References
- 1. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. bepls.com [bepls.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. scispace.com [scispace.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scienceasia.org [scienceasia.org]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Methods of solubility enhancements | PPTX [slideshare.net]
- 19. mdpi.com [mdpi.com]
- 20. Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing the Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, which typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine.
Issue 1: Low or No Product Yield
Q: I followed the protocol, but my final isolated yield is significantly lower than expected, or I obtained no solid product at all. What are the likely causes?
A: Low or no yield in this acylation reaction is a common issue that can almost always be traced back to one of three critical areas: temperature control, reagent integrity, or pH management.
-
Causality of Temperature: The reaction between 3-chloro-2,2-dimethylpropanoyl chloride and hydroxylamine is highly exothermic. The acyl chloride is also highly susceptible to hydrolysis. If the temperature rises above the optimal range (-5°C to 5°C) during the addition of the acyl chloride, two detrimental side reactions will accelerate[1]:
-
Hydrolysis of the Acyl Chloride: The acyl chloride will react with water in the solvent to form the corresponding carboxylic acid (3-chloro-2,2-dimethylpropanoic acid), which will not react with hydroxylamine under these conditions.
-
Decomposition of Hydroxylamine: Hydroxylamine is thermally unstable, and its decomposition can be accelerated at higher temperatures, reducing the amount of available nucleophile.
-
-
Reagent Integrity:
-
3-chloro-2,2-dimethylpropanoyl chloride: This is a moisture-sensitive reagent[2][3]. If the reagent has been improperly stored or is old, it may have already hydrolyzed. Always use a fresh bottle or a properly stored reagent under an inert atmosphere. Its appearance should be a clear, colorless liquid[2][3].
-
Hydroxylamine Solution: Hydroxylamine is typically prepared in situ from hydroxylamine hydrochloride and a strong base like sodium hydroxide. This solution should be freshly prepared and kept cold, as it is not stable over long periods.
-
-
pH Control: The reaction requires a basic medium to neutralize the HCl generated and to ensure the hydroxylamine is in its free base form (NH₂OH), which is the active nucleophile. However, an excessively high pH can promote the hydrolysis of the acyl chloride. The optimal pH is typically maintained between 7.0 and 9.5[4].
Issue 2: Product is Oily, Gummy, or Fails to Crystallize
Q: After the reaction period, the product separated as an oil instead of a white precipitate, or it failed to recrystallize properly. Why is this happening?
A: This issue points towards the presence of impurities that are disrupting the crystal lattice formation of the desired product.
-
Incomplete Reaction: If a significant amount of the 3-chloro-2,2-dimethylpropanoyl chloride starting material remains, it can act as an impurity. Ensure the reaction is stirred for the recommended time (e.g., 16 hours after warming to room temperature) to drive it to completion[1].
-
Side Product Formation: As discussed, hydrolysis of the acyl chloride is a major side reaction. The resulting carboxylic acid can contaminate the final product.
-
Recrystallization Solvent System: The choice of solvent for recrystallization is critical. An ethanol-water mixture is reported to be effective[1]. If the product is oily, you may have too much water (if the impurity is water-soluble) or too much ethanol (if the impurity is more soluble in alcohol). Try adjusting the solvent ratio. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution just begins to turn cloudy. Then, allow it to cool slowly.
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: I am monitoring the reaction by TLC, and the consumption of the starting material is extremely slow. What could be the problem?
A: A stalled reaction is often due to issues with the nucleophile or improper reaction conditions.
-
Insufficient Base: The reaction to form free hydroxylamine from its hydrochloride salt requires one equivalent of a base (e.g., NaOH). The subsequent acylation reaction produces HCl, which will react with the free hydroxylamine, rendering it non-nucleophilic. Therefore, a total of at least two equivalents of base relative to the hydroxylamine hydrochloride are needed. Many protocols use an excess of hydroxylamine and base to ensure the reaction proceeds efficiently[1].
-
Poor Mixing: In a biphasic or heterogeneous mixture, inefficient stirring can dramatically slow down the reaction rate. Ensure the stirring is vigorous enough to maintain a homogenous suspension.
-
Low Temperature for Too Long: While the initial addition must be cold, the reaction often requires warming to ambient temperature to go to completion. One established protocol holds the reaction at 5°C for one hour before allowing it to warm to ambient temperature and stir for 16 hours[1].
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters for this synthesis?
A1: Based on established protocols, the key parameters can be summarized as follows.
| Parameter | Recommended Value | Rationale |
| Hydroxylamine Prep. Temp. | 0°C to 5°C | Minimizes decomposition of hydroxylamine. |
| Acyl Chloride Addition Temp. | -5°C to 0°C[1] | Controls the highly exothermic reaction and prevents hydrolysis of the acyl chloride. |
| Reaction pH | 7.0 to 9.5[4] | Ensures hydroxylamine is in its free base form without excessively promoting acyl chloride hydrolysis. |
| Molar Ratio (NH₂OH·HCl : Acyl Chloride) | 2 : 1[1] | Using excess hydroxylamine drives the reaction to completion. |
| Molar Ratio (NaOH : NH₂OH·HCl) | 1 : 1 (for liberation) | Liberates the free base of hydroxylamine from its salt. An additional equivalent is needed to neutralize the HCl byproduct. |
| Reaction Time | 1 hour at 5°C, then 16 hours at ambient temp.[1] | Allows for complete reaction after the controlled initial phase. |
Q2: How should I prepare the hydroxylamine solution?
A2: The hydroxylamine nucleophile is typically prepared fresh just before use. A stirred solution of hydroxylamine hydrochloride in water is cooled in an ice bath to 0°C. A pre-chilled solution of sodium hydroxide in water is then added dropwise, ensuring the temperature does not exceed 5°C[1]. This generates the free hydroxylamine in solution, ready for the subsequent acylation step.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for monitoring the consumption of the 3-chloro-2,2-dimethylpropanoyl chloride starting material.
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (151.59 g/mol )[5].
-
Melting Point: The purified product should have a distinct melting point, reported to be in the range of 148-151°C with decomposition[1]. A broad or depressed melting point indicates the presence of impurities.
-
FTIR Spectroscopy: Provides information on the functional groups present, such as the C=O and N-O-H bonds.
-
Visualized Workflows and Mechanisms
Synthesis Workflow Diagram
This diagram outlines the complete experimental process from reagent preparation to the final purified product.
References
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 5. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting common issues in 3-chloro-N-hydroxy-2,2-dimethylpropanamide experiments
Technical Support Center: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide Experiments
Welcome to the technical support center for experiments involving this compound (CNHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. Drawing from established protocols and field insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring the integrity and success of your experimental outcomes.
Section 1: Safety First - Hazard Overview & Handling
Before beginning any experiment, a thorough understanding of the associated hazards is paramount. The synthesis of CNHP involves highly reactive and toxic materials.
Q1: What are the primary hazards associated with the synthesis of CNHP?
A1: The key hazards stem from the reactants and the product itself.
-
3-Chloro-2,2-dimethylpropionyl chloride (Starting Material): This acyl chloride is corrosive and reacts violently with water, releasing hydrochloric acid. It is very toxic by ingestion, inhalation, and skin absorption.[1]
-
Hydroxylamine Hydrochloride (Starting Material): While stable as a salt, free hydroxylamine is unstable and potentially explosive.[2]
-
This compound (Product): The final product is classified as toxic if swallowed, in contact with skin, or inhaled. It is also suspected of causing genetic defects.[3][4]
Q2: What personal protective equipment (PPE) and handling precautions are mandatory?
A2: Due to the hazardous nature of the chemicals, a stringent safety protocol is required.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation.[3][5] An accessible safety shower and eyewash station are essential.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields or a full-face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of properly.[5]
-
Body Protection: An impervious lab coat.[3]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[3]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during CNHP experiments.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yield in this synthesis is almost always linked to three critical parameters: temperature, pH, and moisture.
-
Temperature Control: The reaction is highly exothermic. The dropwise addition of the acyl chloride must be done at sub-zero temperatures (-5°C to 0°C) to prevent unwanted side reactions and degradation of the product.[6]
-
pH Management: The reaction requires basic conditions to free the hydroxylamine from its hydrochloride salt for it to act as a nucleophile.[7] However, excessively high pH can promote hydrolysis of the acyl chloride starting material and the hydroxamic acid product.
-
Moisture Contamination: The starting acyl chloride is extremely sensitive to water.[8] Any moisture in the reaction setup will hydrolyze it to the corresponding carboxylic acid, which will not react to form the desired product.
Q2: The reaction produced a sticky oil or gum instead of the expected white solid. What went wrong?
A2: This typically indicates the presence of significant impurities or incomplete reaction. The target compound, CNHP, is a white solid with a distinct melting point.[6] An oily output suggests that unreacted starting materials, solvent, or low-melting-point byproducts are dominating the mixture. Re-evaluate your temperature control during the reaction and the effectiveness of your work-up procedure to remove impurities.
Q3: My product's melting point is broad and lower than the reported 148-151°C. Why?
A3: A broad and depressed melting point is a classic sign of an impure compound. The most likely contaminants are the hydrolyzed starting material (3-chloro-2,2-dimethylpropanoic acid) or residual solvents from recrystallization. The literature also notes that the compound decomposes at its melting point, which can contribute to observation difficulties.[6] Inadequate drying or inefficient recrystallization are common causes.
Q4: What are the optimal storage conditions for the final product?
A4: CNHP should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C. Given the general reactivity of hydroxamic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prolong shelf life.[8]
Section 3: Detailed Troubleshooting Guides
Synthesis Stage
Problem: Low or No Product Formation
| Possible Cause | Scientific Explanation | Recommended Solution |
| Ineffective Temperature Control | The acylation reaction is highly exothermic. If the temperature rises above 5°C during the addition of 3-chloro-2,2-dimethylpropionyl chloride, side reactions such as the formation of multiple acylation products on hydroxylamine or degradation can occur.[6] | Maintain the reaction temperature strictly between -5°C and 0°C using an ice-salt or acetone-dry ice bath. Add the acyl chloride very slowly (dropwise) over a prolonged period (e.g., 45 minutes) to manage the exotherm.[6] |
| Moisture Contamination | Acyl chlorides are rapidly hydrolyzed by water to form unreactive carboxylic acids. This is a common failure point.[8] | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the system. |
| Incorrect Stoichiometry/pH | Hydroxylamine must be deprotonated by a base (e.g., NaOH) to become nucleophilic.[7] Insufficient base results in unreacted hydroxylamine hydrochloride. Excess base can lead to hydrolysis of the acyl chloride and the product. | Use a 2:1 molar ratio of hydroxylamine hydrochloride to the acyl chloride, with a corresponding 2:1 ratio of NaOH to the acyl chloride.[6] Monitor the pH of the hydroxylamine solution before adding the acyl chloride, ensuring it is in the basic range (pH 7.5-9.5).[7] |
Work-up and Isolation Stage
Problem: Difficulty Precipitating the Product
| Possible Cause | Scientific Explanation | Recommended Solution |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. The protocol often specifies stirring for an extended period (e.g., 16 hours) at ambient temperature after the initial cold reaction to ensure maximum conversion.[6] | After the initial addition and stirring at low temperature, allow the reaction to warm to room temperature and stir overnight to ensure completion. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Product is Too Soluble | The product has some solubility in water. If the reaction volume is too large, the product may not precipitate effectively. | After the reaction is complete, if no precipitate has formed, try reducing the volume of the aqueous solution under reduced pressure (without heating). Alternatively, attempt to extract the product into an organic solvent like ethyl acetate, then wash, dry, and evaporate the solvent. |
Purification Stage
Problem: Persistent Impurities After Recrystallization
| Possible Cause | Scientific Explanation | Recommended Solution |
| Co-precipitation of Byproducts | The hydrolyzed starting material, 3-chloro-2,2-dimethylpropanoic acid, may have similar solubility properties to the desired product, causing it to co-precipitate during recrystallization. | Perform a slow recrystallization. Dissolve the crude solid in a minimal amount of hot solvent (an ethanol-water mixture is reported to be effective[6]) and allow it to cool very slowly to room temperature, then in a refrigerator. This promotes the formation of purer crystals. A second recrystallization may be necessary. |
| Product Degradation | Hydroxamic acids can be sensitive to heat.[8] Prolonged heating during recrystallization can cause the product to degrade, introducing new impurities. | Do not boil the recrystallization solution for an extended period. Use just enough heat to fully dissolve the solid, then immediately remove it from the heat source and allow it to cool. |
Section 4: Protocols and Workflows
Standard Synthesis Protocol
This protocol is adapted from established literature procedures.[6]
-
Preparation of Free Hydroxylamine:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve hydroxylamine hydrochloride (0.40 mol) in 60 mL of water.
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium hydroxide (0.40 mol) in 40 mL of water dropwise, ensuring the temperature remains between 0-5°C.
-
-
Acylation Reaction:
-
After the NaOH addition is complete, cool the reaction mixture to -5°C.
-
Add 3-chloro-2,2-dimethylpropionyl chloride (0.20 mol) dropwise over 45 minutes, maintaining the temperature between -3°C and -5°C.
-
-
Reaction Completion:
-
Once the addition is complete, maintain the mixture at 5°C for one hour.
-
Allow the mixture to warm to ambient temperature and stir for 16 hours. A white solid should precipitate.
-
-
Isolation and Purification:
-
Collect the white solid precipitate by filtration and air-dry.
-
Recrystallize the dried solid from an ethanol-water mixture to yield pure this compound.
-
Visualization of Workflows
Caption: Workflow for the synthesis and analysis of CNHP.
Caption: Decision tree for troubleshooting low reaction yields.
Key Analytical Data
| Parameter | Expected Value | Source |
| Appearance | White Solid | [6] |
| Melting Point | 148-151 °C (decomposes) | [6] |
| Molecular Formula | C₅H₁₀ClNO₂ | [9] |
| Molecular Weight | 151.59 g/mol | [9] |
Note: For NMR and IR characterization, it is crucial to compare spectra against a validated reference standard or published data if available. General expected signals for ¹H NMR would include singlets for the two methyl groups, a singlet for the chloromethyl (CH₂Cl) group, and broad, exchangeable signals for the N-H and O-H protons.[10]
References
- 1. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 8. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Welcome to the technical support center for 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing the stability and understanding the degradation profile of this molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on available supplier data, this compound is a solid with a melting point of 143°C (with decomposition)[1][2][3]. For optimal stability, it is recommended to store the compound in a dry, tightly sealed container at 2-8°C. This minimizes the potential for hydrolysis due to atmospheric moisture and thermal degradation.
Q2: What are the potential degradation pathways for this molecule?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, we can predict potential routes based on its functional groups: the hydroxamic acid, the amide, and the primary alkyl chloride.
-
Hydrolysis: The amide and hydroxamic acid functionalities are susceptible to hydrolysis under both acidic and basic conditions. This is a common degradation pathway for many pharmaceutical compounds[4][5]. Hydrolysis of the amide bond would lead to the formation of 3-chloro-2,2-dimethylpropanoic acid and hydroxylamine.
-
Reduction of the Hydroxamic Acid: The N-hydroxy group can be reduced to the corresponding amide, forming 3-chloro-2,2-dimethylpropanamide.
-
Nucleophilic Substitution of the Chloride: The primary chloride is susceptible to nucleophilic substitution, particularly by hydroxide ions in basic conditions, which would yield 3-hydroxy-N-hydroxy-2,2-dimethylpropanamide.
-
Thermal Degradation: As the compound decomposes upon melting, it is sensitive to high temperatures[1][2][3]. The exact degradation products from thermal stress are not specified but could involve complex fragmentation.
-
Photodegradation: While no specific data is available, compounds with heteroatoms and lone pairs of electrons can be susceptible to degradation upon exposure to UV or visible light.
Q3: Are there any known incompatibilities with common excipients or solvents?
Q4: What initial steps should I take to develop a stability-indicating analytical method?
A4: A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point for non-volatile small molecules[7][8]. The initial steps should involve:
-
Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products[4][5].
-
Chromatographic Method Development: Developing an HPLC method (typically reversed-phase) that can separate the parent compound from all generated degradation products.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during stability and degradation studies of this compound.
Troubleshooting Poor Peak Shape in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; co-elution with a minor degradant. | - Modify mobile phase pH to alter the ionization state of the analyte and degradants.- Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.- Try a different stationary phase (e.g., a column with end-capping). |
| Peak Fronting | Sample overload; poor sample solubility in the mobile phase. | - Reduce the concentration of the injected sample.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Use a weaker solvent for sample dissolution if possible. |
| Split Peaks | Column contamination or void; partially blocked frit. | - Wash the column with a strong solvent.- Reverse flush the column (if permitted by the manufacturer).- If the problem persists, replace the column. |
Troubleshooting Inconsistent Degradation in Forced Degradation Studies
| Symptom | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | Stress conditions are too mild; compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid or base concentration from 0.1 M to 1 M)[4][5].- Increase the temperature (e.g., from room temperature to 50-60°C)[5][9].- Extend the duration of the stress test. |
| Complete Degradation | Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time. The goal is to achieve 5-20% degradation to adequately observe the degradation products[5]. |
| Variable Results Between Replicates | Inconsistent sample preparation; temperature fluctuations; instability of degradation products. | - Ensure precise and consistent preparation of all samples and stress solutions.- Use a calibrated, temperature-controlled environment (e.g., water bath or oven).- Analyze samples immediately after the stress period, or quench the reaction and store samples under conditions that prevent further degradation (e.g., neutralization, refrigeration). |
III. Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Store at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 24 hours.
-
Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Store at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 24 hours.
-
Neutralize the sample with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 105°C for 48 hours.
-
Also, store a solution of the compound at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose the solid compound and a solution to UV light (254 nm) for 24 hours in a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its degradation products.
Initial HPLC Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Procedure:
-
Inject the unstressed control sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).
-
If co-elution is observed, optimize the gradient, mobile phase composition (e.g., try methanol instead of acetonitrile, or use a different pH), or column chemistry to achieve adequate separation.
-
Once separation is achieved, perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is free from co-eluting impurities in the stressed samples.
IV. Visualizations
Potential Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Workflow
References
- 1. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
identifying and minimizing off-target effects of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Introduction
Welcome to the technical support guide for 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This document is designed for researchers, scientists, and drug development professionals to provide a framework for identifying and minimizing potential off-target effects during experimentation. While this specific molecule may not be extensively characterized in the public domain, its chemical structure provides critical clues to its likely mechanism of action and potential challenges.
The core of this molecule is a hydroxamic acid moiety (-C(=O)N-OH). This functional group is a well-known zinc-binding motif, strongly suggesting that the compound acts as a metalloenzyme inhibitor. A prominent class of enzymes targeted by hydroxamates are the zinc-dependent histone deacetylases (HDACs).[1] Therefore, this guide will proceed under the expert assumption that this compound is a putative HDAC inhibitor. This assumption carries significant implications for experimental design, as hydroxamate-based HDAC inhibitors are known for a degree of promiscuity, leading to potential off-target effects that can confound experimental results.[1][2]
This guide provides a logical, step-by-step approach to dissecting the cellular effects of this compound, enabling you to distinguish robust, on-target phenomena from artifacts caused by unintended molecular interactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the probable on-target mechanism of action for this compound?
Answer: Based on its chemical structure, the compound is a hydroxamate. This group is a highly effective chelator of the zinc ion (Zn²⁺) present in the active site of metalloenzymes.[1] The human genome contains numerous zinc-dependent enzymes, but the most well-established targets for hydroxamic acids in drug discovery are the histone deacetylase (HDAC) family.[3]
HDACs remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin compaction and regulation of gene expression. By inhibiting HDACs, this compound likely causes hyperacetylation of target proteins, leading to downstream cellular effects. There are 11 zinc-dependent HDAC isoforms in humans, and small molecules often exhibit a spectrum of activity across these isoforms.[1][3]
Q2: I'm observing a strong phenotype (e.g., cell death, differentiation), but I'm unsure if it's due to my intended target. How do I begin to troubleshoot this?
Answer: This is a critical question in early-stage compound validation. A cellular phenotype is the sum of all interactions a compound has within a cell. Distinguishing on-target from off-target effects is paramount. Before embarking on complex validation experiments, a logical troubleshooting workflow is essential. The primary goal is to determine if the observed effect is a direct consequence of engaging the intended target at a relevant concentration.
Below is a workflow to diagnose the source of your observed phenotype.
References
Technical Support Center: Purification Strategies for 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals working with 3-chloro-N-hydroxy-2,2-dimethylpropanamide. The purity of this intermediate is critical for successful downstream applications, including the synthesis of active pharmaceutical ingredients and other complex molecules. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing causal explanations and actionable solutions.
Q1: My final yield after recrystallization is significantly lower than expected. What are the likely causes?
A1: Low recovery can stem from several factors related to both the preceding synthesis and the purification process itself.
-
Incomplete Initial Reaction: The synthesis of the target compound from 3-chloro-2,2-dimethylpropionyl chloride and hydroxylamine hydrochloride is temperature-sensitive.[1] If the temperature during the addition of reactants was not maintained at the optimal 0-5°C, side reactions or incomplete conversion could have occurred, reducing the amount of crude product available for purification.
-
Incorrect pH: The reaction and subsequent cyclization side-reactions are highly pH-dependent. The initial reaction should be conducted under basic conditions, ideally with a pH between 7.0 and 9.5.[2][3] Deviation from this range can hinder product formation.
-
Excessive Solvent Volume During Recrystallization: While the goal is to fully dissolve the crude product in the minimum amount of hot solvent, using an excessive volume will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling. This is a common cause of yield loss.
-
Premature Crystallization: If the hot, saturated solution is cooled too rapidly, fine, needle-like crystals can form, which are difficult to filter and wash effectively, leading to physical loss of product.
-
Inadequate Cooling: The final temperature of the cooled solution directly impacts the yield. Ensure the solution is thoroughly chilled (e.g., in an ice bath) for a sufficient amount of time to maximize crystal precipitation before filtration.
Q2: The melting point of my purified product is low and has a broad range (e.g., 138-144°C), despite appearing as a white solid.
A2: A broad and depressed melting point is a classic indicator of impurities. The reported melting point is approximately 148-151°C (with decomposition)[1] or 143°C (with decomposition)[4][5]. The discrepancy suggests the presence of contaminants such as:
-
Residual Solvents: Water or ethanol from the recrystallization process may be trapped within the crystal lattice. Ensure the product is dried thoroughly under a high vacuum.
-
Inorganic Salts: Sodium chloride (NaCl) is a common byproduct of the synthesis, which uses sodium hydroxide and hydroxylamine hydrochloride.[2] While most salts are removed during filtration, some may co-precipitate. A wash with cold deionized water after filtration can help remove these salts.
-
Unreacted Starting Materials: Residual 3-chloro-2,2-dimethylpropionyl chloride or hydroxylamine can contaminate the final product.
-
Cyclized Byproduct: Under basic conditions, this compound can cyclize to form 4,4-dimethyl-3-isoxazolidinone.[2][3] This is a significant potential impurity if the pH or temperature of the reaction is not well-controlled.
A second recrystallization is recommended to improve purity and achieve a sharp melting point.
Q3: My product seems to be decomposing during purification, indicated by discoloration or gas evolution. How can I mitigate this?
A3: The compound is known to decompose at its melting point.[1][4] Thermal instability can be a challenge during purification.
-
Avoid Overheating: When performing recrystallization, heat the solvent to boiling first, then add it portion-wise to the crude solid until it just dissolves. Do not heat the dissolved product solution for an extended period.
-
Storage Conditions: The purified compound should be stored in a dry, cool environment, ideally between 2-8°C, to prevent degradation over time.
-
Atmosphere: For sensitive applications, drying and storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: My analytical results (NMR, LC-MS) show a persistent, unknown impurity. What is its likely identity?
A4: Based on the synthesis pathway, the most probable organic impurity is the cyclized byproduct, 4,4-dimethyl-3-isoxazolidinone.[2][3] To confirm its presence, compare your data against the known properties of the potential impurities listed in the table below.
Table 1: Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Features |
| This compound (Target) | C₅H₁₀ClNO₂ | 151.59 | Contains a hydroxyl group (-OH) and a chlorine atom (-Cl). Expected signals in ¹H NMR for CH₂Cl and NH-OH protons.[5][6] |
| 4,4-dimethyl-3-isoxazolidinone (Byproduct) | C₅H₉NO₂ | 115.13 | Lacks a chlorine atom. Has a lower molecular weight. The ¹H NMR spectrum will differ significantly due to the ring structure. |
| 3-chloro-2,2-dimethylpropionyl chloride (Starting Material) | C₅H₈Cl₂O | 155.02 | Highly reactive acyl chloride. Unlikely to persist through aqueous workup but may be present if workup is non-aqueous. |
| Hydroxylamine Hydrochloride (Starting Material) | H₄ClNO | 69.49 | Inorganic salt, highly water-soluble. Should be removed with aqueous washes. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and reliable solvent system for recrystallizing this compound?
A1: An ethanol-water mixture is the most commonly cited and effective solvent system for this purpose.[1] This binary system works because the compound is readily soluble in hot ethanol but has lower solubility in water. By dissolving the crude product in hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the cloud point), you create a supersaturated solution that will yield high-purity crystals upon slow cooling.
Q2: What are the essential physical and chemical properties of this compound?
A2: Understanding the core properties is crucial for handling and purification.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White solid | [1] |
| Molecular Formula | C₅H₁₀ClNO₂ | [6] |
| Molecular Weight | ~151.59 g/mol | [5][6] |
| Melting Point | 148-151°C (decomposes) or 143°C (decomposes) | [1][4][5] |
| Storage | Sealed, dry, 2-8°C | [7] |
Q3: What analytical techniques are recommended for final purity confirmation?
A3: A combination of methods should be used for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity as a percentage (e.g., >98%) and detecting minor impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps identify impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. ¹H and ¹³C NMR are standard.[8][9]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols & Visualizations
Purification Workflow Overview
The diagram below illustrates the standard workflow for purifying the crude product obtained from synthesis.
Caption: General purification workflow for the target compound.
Protocol 1: Recrystallization from Ethanol-Water
This protocol describes a standard procedure for purifying the crude solid.
-
Preparation: Place the crude this compound solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: In a separate beaker, heat a sufficient volume of 95% ethanol. Add the hot ethanol to the crude solid in small portions while stirring and gently warming the flask until the solid is completely dissolved. Use the minimum volume necessary.
-
Induce Saturation: Heat a volume of deionized water. While the ethanol solution is still hot, add the hot water dropwise until the solution becomes faintly and persistently cloudy. This is the saturation point.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for at least one hour.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold hexanes to aid in drying.[2]
-
Drying: Dry the purified crystals under a high vacuum to a constant weight.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common purification challenges.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 81778-06-5|this compound|BLD Pharm [bldpharm.com]
- 9. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE(81778-06-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-hydroxy-2,2-dimethylpropanamide Cyclization
Welcome to the technical support center dedicated to the optimization of the intramolecular cyclization of 3-chloro-N-hydroxy-2,2-dimethylpropanamide to form the valuable heterocyclic compound, 4,4-dimethyl-3-isoxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to overcome common challenges encountered during this synthesis.
Introduction
The base-mediated intramolecular cyclization of this compound is a crucial step in the synthesis of various biologically active molecules. Achieving high yield and purity of the desired product, 4,4-dimethyl-3-isoxazolidinone, requires careful control of reaction parameters. This guide provides a comprehensive resource to understand the reaction intricacies, troubleshoot common issues, and optimize your experimental conditions for a successful and reproducible synthesis.
Reaction Overview and Mechanism
The fundamental transformation involves an intramolecular nucleophilic substitution (SNi-type) where the hydroxylamino group, upon deprotonation by a base, acts as a nucleophile, displacing the chloride leaving group to form the five-membered isoxazolidinone ring.
Caption: Proposed mechanism for the base-mediated cyclization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the cyclization reaction in a question-and-answer format, providing both the "what to do" and the scientific "why it works."
Low or No Product Yield
Question 1: I am observing very low to no formation of the desired 4,4-dimethyl-3-isoxazolidinone. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common issue that can stem from several factors, primarily related to the reaction conditions and the quality of the starting material.
Troubleshooting Steps:
-
Verify Base Stoichiometry and Strength: The cyclization is base-mediated. Insufficient or inappropriate base can lead to incomplete deprotonation of the N-hydroxy group, which is essential for initiating the intramolecular attack.
-
Causality: The pKa of the N-hydroxy amide proton needs to be overcome for the reaction to proceed. A sufficiently strong base in at least a stoichiometric amount is crucial. Studies on related N-hydroxy amides show that base concentration significantly impacts reaction rates[1].
-
Recommendation: Start with at least 1.1 equivalents of a strong base like sodium hydroxide or potassium hydroxide. For more sensitive substrates, consider using a non-nucleophilic base like potassium tert-butoxide, although this may require anhydrous conditions[2].
-
-
Optimize Reaction Temperature: The reaction temperature plays a critical role in the rate of cyclization.
-
Causality: Like most chemical reactions, the rate of this cyclization is temperature-dependent. However, excessively high temperatures can promote side reactions such as hydrolysis of the starting material or the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation.
-
Recommendation: A typical starting point is between 40-60°C. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific setup.
-
-
Check Starting Material Purity: Impurities in the this compound can inhibit the reaction or lead to side products.
-
Causality: Acidic or basic impurities can alter the pH of the reaction mixture, affecting the efficiency of the intended base. Other reactive impurities could compete in side reactions.
-
Recommendation: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary. Characterize your starting material by NMR and melting point before use.
-
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Causality: A solvent that fully dissolves the starting material and the base is essential for a homogeneous reaction. Polar aprotic solvents can often accelerate SN2-type reactions.
-
Recommendation: While water is a common solvent for this reaction when using inorganic bases, consider using polar aprotic solvents like DMF or DMSO if solubility is an issue, in conjunction with an appropriate base.
-
Formation of Impurities and Side Products
Question 2: My reaction is producing significant amounts of side products, leading to a complex mixture and difficult purification. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is often a result of non-optimal reaction conditions. The primary side reaction to consider is hydrolysis.
Troubleshooting Steps:
-
Minimize Hydrolysis of Starting Material and Product: The amide bond in both the starting material and the product can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[3][4]
-
Causality: The hydroxide ions can act as a nucleophile and attack the carbonyl carbon of the amide, leading to the formation of the corresponding carboxylate and hydroxylamine or ammonia.
-
Recommendation:
-
Control pH: Maintain the pH in the optimal range for cyclization. A pH that is too high can accelerate hydrolysis.
-
Moderate Temperature: Avoid excessively high temperatures.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
-
-
Avoid Dimerization/Polymerization: While less common for this specific intramolecular reaction, intermolecular reactions can occur at high concentrations.
-
Causality: At high concentrations, the deprotonated N-hydroxy amide of one molecule could potentially react with the chloromethyl group of another molecule.
-
Recommendation: Run the reaction at a moderate concentration (e.g., 0.1-0.5 M). If intermolecular side products are suspected, consider using high-dilution conditions.
-
Reaction Monitoring and Analysis
Question 3: How can I effectively monitor the progress of the cyclization reaction and identify the product and potential impurities?
Answer: Proper analytical monitoring is key to optimizing the reaction and understanding any issues that arise. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or an appropriate stain.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any side products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point.[5]
-
Gas Chromatography (GC): Can also be used for reaction monitoring, particularly for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities after isolation.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H and O-H stretches of the starting material and the appearance of the cyclic amide carbonyl stretch in the product.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.
Experimental Protocols
Protocol 1: General Procedure for the Cyclization of this compound
Materials:
-
This compound
-
Sodium hydroxide (or other suitable base)
-
Deionized water (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture while stirring.
-
Heat the reaction mixture to 40-50°C.
-
Monitor the reaction progress by TLC or HPLC every 30 minutes.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to ~7 with dilute hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Influence of Base and Temperature on Reaction Time and Yield
| Entry | Base (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH (1.1) | 40 | 4 | 85 |
| 2 | NaOH (1.1) | 60 | 2 | 82 |
| 3 | NaOH (1.5) | 40 | 3 | 88 |
| 4 | KOH (1.1) | 40 | 4 | 83 |
Note: Yields are isolated yields after purification. Reaction times are approximate and should be determined by monitoring.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Strategies to mitigate common side reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Understanding the Degradation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals working with 3-chloro-N-hydroxy-2,2-dimethylpropanamide. As a molecule containing a hydroxamic acid moiety, a chlorinated alkyl chain, and a sterically hindered neopentyl core, its stability can be influenced by a variety of environmental and experimental factors. This document provides a comprehensive resource in a question-and-answer format to anticipate and troubleshoot potential issues related to the degradation of this compound. We will delve into the primary degradation pathways, provide validated analytical methodologies for monitoring stability, and offer practical advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule's reactivity is primarily governed by two functional groups: the hydroxamic acid (-C(O)N-OH) and the primary alkyl chloride (-CH₂Cl) . The hydroxamic acid is susceptible to hydrolysis under both acidic and basic conditions, as well as oxidation. The alkyl chloride can undergo nucleophilic substitution, particularly intramolecularly under basic conditions.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its structure, this compound is prone to three main degradation pathways:
-
Hydrolysis: Cleavage of the amide bond to yield 3-chloro-2,2-dimethylpropanoic acid and hydroxylamine. This is accelerated by strong acids or bases and elevated temperatures.
-
Intramolecular Cyclization: Under basic conditions, the hydroxylamine moiety can act as an internal nucleophile, displacing the chloride to form a five-membered ring, 5,5-dimethyl-1,3-oxazolidin-2-one.
-
Oxidation: The N-hydroxy group can be oxidized, potentially leading to the formation of various products, including the corresponding carboxylic acid and reactive nitrogen species. This can be a concern in the presence of oxidizing agents or even atmospheric oxygen over long-term storage.
-
Photodegradation: Hydroxamic acids can be photolabile, and UV light exposure may lead to the generation of reactive radical intermediates, accelerating degradation.[1]
Q3: How should I store this compound to minimize degradation?
A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at or below -20°C. For solutions, prepare them fresh in a suitable solvent and use them promptly. If short-term storage of a solution is necessary, keep it at 2-8°C and protected from light. Avoid alkaline pH conditions in your stock solutions to prevent intramolecular cyclization.
Troubleshooting Guide
Q4: I am analyzing my sample after exposure to basic conditions and see a new, major peak in my HPLC chromatogram. What could it be?
A4: A new, major peak appearing after treatment with a base is highly indicative of intramolecular cyclization . The hydroxyl group of the hydroxamic acid can be deprotonated, and the resulting alkoxide can act as a nucleophile, attacking the carbon bearing the chlorine atom to form a stable five-membered ring, 5,5-dimethyl-1,3-oxazolidin-2-one . This is often a rapid and efficient reaction.
To confirm the identity of this new peak, you should use LC-MS/MS. The expected mass of the cyclized product is different from the parent compound, and the fragmentation pattern will be distinct.
Diagram of Key Degradation Pathways
Caption: Major degradation pathways of this compound.
Q5: My sample shows multiple degradation peaks after being left at room temperature in an aqueous buffer. How can I identify them?
A5: The presence of multiple peaks suggests that several degradation pathways may be occurring simultaneously. In an aqueous buffer at room temperature, you are likely observing a combination of hydrolysis and potentially some oxidation .
-
Primary Hydrolysis Products: The main hydrolysis products will be 3-chloro-2,2-dimethylpropanoic acid and hydroxylamine .
-
Secondary Products: Depending on the pH and buffer components, you might see further reactions.
A systematic approach using LC-MS/MS is the most effective way to identify these products. You should look for the expected molecular ions of the parent compound and its predicted degradants.
| Compound | Expected [M+H]⁺ | Notes |
| This compound | 152.05 | Parent compound. Look for the characteristic chlorine isotope pattern. |
| 3-chloro-2,2-dimethylpropanoic acid | 137.04 | Primary hydrolysis product. Also exhibits a chlorine isotope pattern. |
| Hydroxylamine | 34.03 | A very polar hydrolysis product. May be difficult to retain on a standard C18 column. Consider using a HILIC or mixed-mode column for better retention. |
| 5,5-dimethyl-1,3-oxazolidin-2-one | 116.07 | The intramolecular cyclization product, expected mainly under basic conditions. |
Q6: I am having trouble getting good chromatographic separation of the parent compound and its polar degradation products. What do you recommend?
A6: Separating the relatively non-polar parent compound from its highly polar degradation products like hydroxylamine and the carboxylic acid on a single reversed-phase C18 column can be challenging. Here are some strategies:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds like hydroxylamine. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for a mixture of non-polar and polar/ionizable compounds.
-
Mobile Phase Optimization: For reversed-phase chromatography, using a low pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile) will suppress the ionization of the carboxylic acid degradant, leading to better retention and peak shape.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method to monitor the degradation of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Workflow for a Degradation Study
Caption: A typical experimental workflow for a forced degradation study.
References
common experimental pitfalls with 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Introduction
Welcome to the technical support center for 3-chloro-N-hydroxy-2,2-dimethylpropanamide. As a molecule possessing a unique combination of a reactive alkyl chloride, a metal-chelating hydroxamate group, and a sterically hindered neopentyl core, its experimental handling requires careful consideration. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot issues that may arise during its synthesis, purification, and application. Our goal is to provide you with the expertise and practical insights needed for successful experimentation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. Each issue is analyzed for its probable cause, followed by a step-by-step resolution protocol.
Issue 1: Low Yield or Incomplete Reaction During Synthesis
You are attempting to synthesize this compound, likely from a precursor like 3-chloro-2,2-dimethylpropanoyl chloride and hydroxylamine, but are experiencing low yields or stalling of the reaction.
Potential Causes & Solutions:
-
Steric Hindrance: The 2,2-dimethyl (neopentyl-like) core is sterically bulky. This can significantly slow down the rate of nucleophilic attack by hydroxylamine on the carbonyl carbon.
-
Solution: Increase the reaction time and/or temperature. However, be cautious as elevated temperatures can lead to degradation of the desired product. A moderate increase (e.g., from room temperature to 40-50 °C) is a good starting point. The use of a less hindered base or a catalyst to activate the carbonyl group may also be beneficial.
-
-
Base Selection: The choice of base to scavenge the HCl byproduct is critical. A bulky, non-nucleophilic base like triethylamine or diisopropylethylamine is often used. If the base is too weak, the reaction medium will become acidic, protonating the hydroxylamine and reducing its nucleophilicity.
-
Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic base. For sluggish reactions, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Hydroxylamine Stability: Hydroxylamine hydrochloride is often used as the source of hydroxylamine. It must be neutralized in situ to generate the free nucleophile. The free hydroxylamine can be unstable over long periods.
-
Solution: Consider a slow addition of the acyl chloride to a solution of hydroxylamine and base, rather than the other way around. This ensures that the reactive acyl chloride is immediately consumed and does not have time to degrade.
-
Issue 2: Product Degradation During Workup or Purification
You've successfully synthesized the compound, but it appears to be degrading during aqueous workup, extraction, or column chromatography.
Potential Causes & Solutions:
-
Hydrolysis of the Hydroxamate Group: Hydroxamic acids are susceptible to hydrolysis, especially under acidic or basic conditions. This will cleave the N-O bond, leading to the corresponding carboxylic acid (3-chloro-2,2-dimethylpropanoic acid).
-
Solution: Maintain a neutral pH (around 6.0-7.5) during all aqueous workup steps. Use a buffered wash, such as a phosphate-buffered saline (PBS) solution at pH 7.4. When performing extractions, work quickly and at reduced temperatures (e.g., in an ice bath).
-
-
Intramolecular Cyclization: The primary chloride at the 3-position is susceptible to nucleophilic attack. The hydroxamate group, being a good nucleophile, can potentially displace the chloride via an intramolecular SN2 reaction, especially in the presence of a base, to form a cyclic product.
-
Solution: Avoid strong bases during workup and purification. If a base is necessary, use a weak, non-nucleophilic one like sodium bicarbonate. When concentrating the product, use a rotary evaporator at low temperatures (<40 °C).
-
-
Silica Gel-Mediated Degradation: The slightly acidic nature of standard silica gel can promote the degradation of acid-sensitive compounds like hydroxamates.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic) for chromatography.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues with this compound.
Technical Support Center: Strategies to Mitigate the Cytotoxicity of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies for addressing the cytotoxic challenges associated with 3-chloro-N-hydroxy-2,2-dimethylpropanamide. As your partner in research, my goal is to equip you with the scientific rationale and experimental frameworks necessary to navigate these complexities and optimize your compound for further development.
Cytotoxicity is a critical hurdle in the journey from a promising lead compound to a viable therapeutic candidate. It is not merely an obstacle to be noted, but a challenge to be mechanistically understood and systematically addressed. This document moves beyond simple protocols to explain the causality behind each strategic choice, empowering you to design more insightful experiments.
Part I: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cytotoxic potential of this compound.
Q1: What is this compound and what are its potential liabilities?
This compound is a small molecule with the chemical formula C₅H₁₀ClNO₂.[1] Structurally, it is a hydroxamic acid derivative.[2][3] Compounds in this class are well-known for their ability to chelate metal ions, which makes them effective inhibitors of metalloenzymes, including histone deacetylases (HDACs), a major target in oncology.[3][4]
However, the structure also presents two key liabilities:
-
The Hydroxamic Acid Moiety: While crucial for its biological activity, the hydroxamic acid group can be associated with mutagenicity, potentially through a metabolic transformation known as the Lossen rearrangement.[2][5]
-
The Chlorinated Alkyl Group: The presence of a chlorine atom can create an electrophilic center in the molecule, making it susceptible to nucleophilic attack by cellular macromolecules like DNA and proteins, a common mechanism of toxicity.
The European Chemicals Agency (ECHA) has received notifications classifying this compound as suspected of causing cancer.[1][6]
Q2: What are the common mechanisms of chemical-induced cytotoxicity?
Cytotoxicity, or cell death induced by a chemical agent, can occur through several mechanisms. For a compound like this compound, we might hypothesize involvement of:
-
Genotoxicity: Direct or indirect damage to DNA. Electrophilic compounds can form adducts with DNA bases, leading to mutations and apoptosis.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them with antioxidants.[7] This can damage lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to a breakdown in cellular energy production and the release of pro-apoptotic factors.
-
Enzyme Inhibition: Off-target inhibition of essential enzymes can disrupt critical cellular pathways.
Q3: What are the primary strategic pillars for reducing the cytotoxicity of a lead compound?
Addressing cytotoxicity is a multifactorial problem that requires a multi-pronged approach. The four primary pillars we will explore in this guide are:
-
Formulation and Delivery: Modifying how the drug is delivered to the body to minimize exposure to healthy tissues.[8]
-
Chemical Modification (Lead Optimization): Altering the molecule's structure to remove or mask toxicophores while retaining desired activity.[9][10]
-
Prodrug Strategies: Designing an inactive form of the compound that is selectively activated at the site of disease.[11][12]
-
Modulation of Cellular Pathways: Co-administering agents that bolster the cell's natural defense mechanisms against the compound's toxic effects.
Part II: Troubleshooting Guides & Experimental Protocols
This section provides structured, hypothesis-driven troubleshooting guides for common cytotoxicity issues encountered during experiments.
Guide 1: Problem - High Off-Target Cytotoxicity in In Vitro Assays
If your compound shows high toxicity against both target and non-target cell lines, the issue may be related to its delivery and bioavailability at the cellular level rather than just its intrinsic structure.
Scientific Rationale: High concentrations of a drug delivered in a burst can overwhelm cellular defenses, leading to non-specific toxicity. A formulation that controls the release rate or targets the drug to specific cells can significantly reduce this off-target effect by lowering the peak concentration (Cmax) experienced by healthy tissues.[8] Nanoencapsulation, for example, can leverage the enhanced permeability and retention (EPR) effect, leading to preferential accumulation in tumor tissue.[13][14]
Experimental Workflow: Investigating Formulation-Based Solutions
Caption: Workflow for mitigating cytotoxicity via formulation.
Protocol: Nanoparticle Encapsulation and Comparative Cytotoxicity Testing
This protocol describes the encapsulation of your compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and subsequent testing.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Target and non-target cell lines (e.g., cancer cell line vs. normal fibroblast line)
-
MTT or Neutral Red cytotoxicity assay kit
-
96-well plates
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve 50 mg of PLGA and 5 mg of the compound in 1 mL of DCM (organic phase).
-
Prepare a 2% PVA solution in deionized water (aqueous phase).
-
Add the organic phase to 4 mL of the aqueous phase and sonicate on ice to create an emulsion.
-
Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate and nanoparticles to harden.
-
Centrifuge the nanoparticle suspension to pellet the particles, wash three times with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or cell culture medium.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent, quantifying the drug content via HPLC, and comparing it to the initial amount of drug used.
-
-
Comparative Cytotoxicity Assay:
-
Seed both target and non-target cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of (a) the free compound and (b) the nanoparticle-encapsulated compound.
-
Treat the cells with the different formulations for 48-72 hours.
-
Perform a standard cytotoxicity assay (e.g., MTT) according to the manufacturer's instructions.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each formulation in each cell line.
-
Data Presentation: Comparative IC50 Values
| Formulation | Target Cell Line IC50 (µM) | Non-Target Cell Line IC50 (µM) | Selectivity Index (Non-Target/Target) |
| Free Compound | 5.2 | 8.1 | 1.6 |
| PLGA Nanoparticles | 7.5 | 25.3 | 3.4 |
This is example data. A higher selectivity index indicates improved safety.
Guide 2: Problem - Intrinsic Molecular Toxicity is Suspected
If formulation changes do not reduce cytotoxicity, the chemical structure itself is likely the culprit. This requires a medicinal chemistry approach known as lead optimization.
Scientific Rationale: The goal of lead optimization is to make targeted chemical modifications to a molecule to improve its properties (potency, selectivity, pharmacokinetics, and toxicity) while retaining its desired biological activity.[9][15] This is guided by establishing a Structure-Activity Relationship (SAR) and a Structure-Toxicity Relationship (STR).[10][15] For this compound, key areas for modification would be the chloro- group and the hydroxamic acid moiety.
Chemical Modification Strategy Diagram
References
- 1. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 10. ftloscience.com [ftloscience.com]
- 11. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
This guide provides a comprehensive, technically-grounded comparison of modern methodologies for validating the biological target of novel chemical entities, using 3-chloro-N-hydroxy-2,2-dimethylpropanamide as a case study. The chemical structure, featuring a hydroxamic acid moiety, strongly suggests its classification as a zinc-chelating agent, a hallmark of many histone deacetylase (HDAC) inhibitors.[1] Therefore, this guide will proceed under the well-founded hypothesis that HDACs are the primary biological targets and will explore rigorous, multi-faceted approaches to confirm this hypothesis, distinguish on-target from off-target effects, and characterize the compound's cellular activity.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, emphasizing the creation of self-validating experimental systems to ensure data integrity and build a robust target validation dossier.
The Putative Target Family: Histone Deacetylases (HDACs)
HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[2] This post-translational modification is a critical component of epigenetic regulation. Deacetylation of histones generally leads to chromatin condensation, transcriptional repression, and subsequent changes in cellular processes like proliferation, differentiation, and apoptosis.[1] Given their central role in gene expression, HDACs are significant therapeutic targets, particularly in oncology and neurodegenerative diseases.[3][4] The 11 zinc-dependent human HDACs are grouped into classes based on their structure and function, making isoform- and class-selectivity a key consideration in drug development.[5]
A Multi-Pronged Strategy for Target Validation
Caption: High-level workflow for robust target validation.
Methodology Comparison 1: Biochemical Assays
Biochemical assays are the foundational step in target validation. They utilize purified enzymes and substrates to directly measure the compound's ability to inhibit the target's catalytic activity in a controlled, in vitro environment. This approach is essential for determining intrinsic potency (e.g., IC50) and understanding the mechanism of inhibition.
Causality and Experimental Rationale: The core principle is to isolate the target protein from the complexities of the cell to ask a direct question: does the compound inhibit the enzyme's function? By using a synthetic substrate that becomes fluorescent upon deacetylation and subsequent cleavage, we create a direct, quantifiable link between enzyme activity and signal output.[6] The inclusion of a known pan-HDAC inhibitor like Trichostatin A (TSA) serves as a critical positive control, validating that the assay can indeed detect HDAC inhibition.[7]
Comparative Overview
| Feature | Biochemical Assays | Cellular Target Engagement | Chemical Proteomics |
| Principle | Measures inhibition of purified enzyme activity. | Measures direct binding of compound to target in cells. | Identifies all protein binders from a complex lysate. |
| Environment | In vitro (cell-free) | In situ (intact cells or lysate) | Ex vivo (cell lysate) |
| Key Question | What is the intrinsic potency? | Does it hit the target in a cell? | What are all the targets and off-targets? |
| Throughput | High (384/1536-well) | Medium to High | Low to Medium |
| Pros | Quantitative (IC50), mechanistic insights, high throughput. | Physiologically relevant, confirms cell permeability. | Unbiased, identifies off-targets, hypothesis-generating. |
| Cons | Lacks cellular context (e.g., permeability, metabolism). | Can be complex to set up, may require genetic modification. | Technically demanding, potential for false positives/negatives. |
Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted for a 96-well plate format to determine the IC50 value of this compound against a purified HDAC isoform (e.g., HDAC1).
Caption: Principle of the fluorometric HDAC activity assay.
Materials:
-
Purified recombinant human HDAC1 (or other isoforms).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: Trichostatin A (TSA).
-
Developer Solution (containing Trypsin).
-
Black, flat-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Prepare a serial dilution of your test compound. In a 96-well plate, add 5 µL of each compound concentration. Include wells for "No Inhibitor" (DMSO vehicle) and "Positive Control" (TSA, final concentration ~1 µM).
-
Enzyme Preparation: Dilute the purified HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer.
-
Reaction Initiation: Add 40 µL of the diluted enzyme solution to each well. Add 5 µL of the fluorogenic substrate. The final volume is 50 µL.
-
Incubation: Shake the plate gently and incubate at 37°C for 60 minutes.
-
Reaction Development: Add 50 µL of Developer Solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.
-
Final Incubation: Incubate the plate at 37°C for 15-20 minutes to allow for the development of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Normalize the data to the "No Inhibitor" control (100% activity) and the "Positive Control" (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Target(s) | IC50 (HDAC1, nM) | IC50 (HDAC6, nM) | Reference |
| This compound | Putative HDAC | To be determined | To be determined | N/A |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | ~4.5 | ~10 | [8] |
| Trichostatin A (TSA) | Pan-HDAC (Class I, II) | ~1.5 | ~2.5 | [9] |
| Ricolinostat (ACY-1215) | HDAC6 Selective | ~1800 | ~5 | [10] |
| Entinostat (MS-275) | Class I Selective | ~300 | >10,000 | [10] |
Note: IC50 values are highly dependent on assay conditions and are presented for comparative purposes.
Methodology Comparison 2: Cellular Target Engagement Assays
While biochemical assays confirm intrinsic potency, they do not prove that a compound can reach and bind its target in the complex environment of a living cell. Cellular target engagement assays directly measure this crucial interaction. Two powerful and widely adopted methods are the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET™).
Cellular Thermal Shift Assay (CETSA)
Causality and Experimental Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (our test compound), its conformational stability increases, making it more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift."[12] An increase in the melting temperature (Tm) of the target protein in the presence of the compound is direct, label-free evidence of target engagement.[13]
Caption: Workflow for a Western Blot-based CETSA experiment.
Protocol: Western Blot-based CETSA
Materials:
-
Cultured cells known to express the target HDAC(s).
-
Test Compound and Vehicle Control (DMSO).
-
Phosphate-Buffered Saline (PBS) with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., liquid nitrogen).
-
High-speed centrifuge.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibody specific for the target HDAC, HRP-conjugated secondary antibody, and ECL detection reagent.[14]
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes.[13][15] Include a non-heated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Fractions: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target HDAC.[14]
-
Data Analysis: Quantify the band intensity for each temperature point. Normalize the data to the non-heated control (100% soluble). Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples to visualize the thermal shift.
NanoBRET™ Target Engagement Assay
Causality and Experimental Rationale: The NanoBRET™ assay measures target engagement via bioluminescence resonance energy transfer in living cells.[16] The target protein is expressed as a fusion with the small, bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer, designed to bind to the active site of the target, serves as the energy acceptor. When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound that enters the cell and binds to the target will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[17] This provides a quantitative measure of target occupancy in real-time.
Protocol: NanoBRET™ HDAC Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA for NanoLuc®-HDAC fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ tracer specific for the HDAC family.
-
Test Compound and Vehicle Control (DMSO).
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of dual-filtered luminescence measurement (e.g., 460nm for donor, 618nm for acceptor).
Procedure:
-
Transfection: Transiently transfect cells with the NanoLuc®-HDAC fusion vector. Plate the transfected cells and incubate for ~24 hours to allow for protein expression.[17]
-
Cell Preparation: Harvest the cells and resuspend them in Opti-MEM™ at the desired density.
-
Assay Plating: Dispense the cell suspension into the wells of a white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and the serially diluted test compound to the wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.[17]
-
Signal Detection: Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor (to quench signal from any lysed cells). Add this solution to each well.
-
Data Acquisition: Read the plate immediately on a luminometer, measuring both the donor emission (~460nm) and acceptor emission (~618nm).[18]
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the BRET ratio against the log of the compound concentration to determine the cellular IC50.
Methodology Comparison 3: Global Proteomics Approaches
While the previous methods validate engagement with a hypothesized target, they do not systematically identify unanticipated targets or off-targets. Chemical proteomics is an unbiased, powerful strategy to map the interaction landscape of a small molecule across the entire proteome.[19] This is critical for understanding polypharmacology and potential toxicity.[20][21]
Causality and Experimental Rationale: A common approach involves creating a chemical probe by attaching an affinity tag (like biotin) to the test compound via a linker.[22] This probe is incubated with a cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are then captured on streptavidin beads, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry. By performing a competition experiment, where the lysate is co-incubated with the probe and an excess of the untagged "free" compound, true targets can be distinguished: the free compound will compete with the probe for binding to its targets, leading to a significant reduction in their capture and identification by mass spec.[23]
Data Presentation: Interpreting Proteomics Data
The output is typically a list of proteins identified by mass spectrometry. A successful experiment will show the hypothesized target(s) (e.g., HDAC1, HDAC2) with a high signal ratio in the probe-only sample compared to the competition sample. The data can also reveal unexpected binders, which may be off-targets or previously unknown on-targets.[20]
| Protein Identified | Fold Change (Probe vs. Competition) | Putative Role | Validation Priority |
| HDAC1 | >10 | Expected On-Target | High (Confirm with orthogonal assays) |
| HDAC2 | >10 | Expected On-Target | High |
| MBLAC2 | >5 | Known hydroxamate off-target[20] | Medium (Investigate functional relevance) |
| Carbonic Anhydrase II | ~2 | Potential weak off-target | Low |
Synthesizing the Evidence: A Self-Validating Conclusion
Validating the biological target of this compound requires a cohesive narrative built from these orthogonal methods.
-
Start with Biochemical Assays: Demonstrate potent, direct inhibition of purified HDAC enzymes to establish an intrinsic IC50.
-
Move to Cellular Target Engagement: Use CETSA or NanoBRET™ to prove that the compound enters the cell and physically binds to HDACs, confirming the biochemical findings in a physiological context.
-
Confirm the Phenotypic Consequence: Correlate target engagement with a known downstream biological effect of HDAC inhibition, such as an increase in histone H3 or tubulin acetylation (via Western Blot or ELISA).
-
Assess Selectivity and Off-Targets: Employ chemical proteomics to obtain an unbiased view of the compound's binding partners. This step is crucial for de-risking the compound and understanding its full mechanism of action.[24]
By systematically applying these comparative methodologies, researchers can build an unassailable case for the biological target of their compound, providing the confidence needed to advance a promising molecule through the drug discovery pipeline.
References
- 1. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetics of neurodegenerative diseases - Wikipedia [en.wikipedia.org]
- 4. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. Differences in Functional Expression of Connexin43 and NaV1.5 by Pan- and Class-Selective Histone Deacetylase Inhibition in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eubopen.org [eubopen.org]
- 19. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 23. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Propanamide Derivatives: Profiling 3-chloro-N-hydroxy-2,2-dimethylpropanamide Against Therapeutically Active Analogs
Introduction
The propanamide scaffold, a simple yet versatile chemical backbone, serves as a cornerstone in both industrial synthesis and medicinal chemistry.[1][2] Consisting of a three-carbon chain with an amide functional group, this structure is readily modified, giving rise to a vast family of derivatives with remarkably diverse biological activities.[1] These derivatives have been successfully developed into agents for treating a wide spectrum of conditions, including cancer, inflammation, and neurodegenerative diseases.[3][4][5]
This guide provides an in-depth comparison of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a key industrial intermediate, with several classes of therapeutically relevant propanamide derivatives. We will explore their distinct chemical properties, biological activities, and the structure-activity relationships that govern their functions. By juxtaposing a synthetic building block with its highly functionalized, biologically active cousins, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the chemical space and potential of the propanamide scaffold.
Core Compound Profile: this compound
This compound is primarily recognized not for its biological activity, but as a crucial intermediate in chemical manufacturing.[6] Its structure is characterized by a propanamide core with three key substitutions: a chloro group at the 3-position, a hydroxyl group on the amide nitrogen (forming a hydroxamic acid moiety), and two methyl groups at the 2-position.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | [7] |
| Molecular Weight | 151.59 g/mol | [7] |
| CAS Number | 81778-06-5 | [7][8] |
| Appearance | White solid | [9] |
| Melting Point | 143-151°C (decomposes) | [9][10] |
| GHS Hazard | H351: Suspected of causing cancer | [7][10] |
The primary documented application of this compound is in the synthesis of the herbicide Clomazone.[6] The synthesis involves the cyclization of this compound under basic conditions to form 4,4-dimethyl-3-isoxazolidinone, a direct precursor to Clomazone.[6]
A Survey of Biologically Active Propanamide Derivatives
While this compound serves an industrial purpose, modifications to the propanamide scaffold have yielded compounds with potent and specific biological effects. Below, we examine several classes of these derivatives.
Anti-Proliferative and Anti-Cancer Agents
The propanamide backbone is a feature of several potent anti-cancer agents that function through diverse mechanisms.
-
Quinoxaline Propanamides: These derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast).[3] Their mechanism is thought to involve binding to Histone Deacetylase 6 (HDAC6), an important target in cancer therapy.[3]
-
Androgen Receptor (AR) Degraders: In the context of prostate cancer, certain propanamide derivatives have been designed as Selective Androgen Receptor Degraders (SARDs).[11] These compounds not only antagonize the androgen receptor but also induce its degradation, offering a promising strategy to treat resistant forms of prostate cancer.[11]
-
Benzoxaborole Propanamides: This class of compounds has demonstrated significant inhibitory activity against ovarian cancer cells (SKOV3).[12] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to optimize their structure for enhanced potency.[12]
Anti-inflammatory and Enzyme-Inhibiting Agents
By conjugating the propanamide structure with other pharmacophores, researchers have developed dual-action inhibitors.
-
Naproxen-Sulfonamide Conjugates: These molecules merge the anti-inflammatory properties of naproxen with a sulfonamide moiety via a propanamide linker.[4] This design has yielded dual inhibitors of cyclooxygenase-2 (COX-2) and urease, enzymes implicated in inflammation and bacterial pathogenesis, respectively.[4]
Central Nervous System (CNS) Modulators
The physicochemical properties of the propanamide scaffold make it suitable for developing drugs that can cross the blood-brain barrier.
-
Phenylpyridazine Propanamides: Designed as potential treatments for Alzheimer's disease, these derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters.[5]
-
Piperidine Propanamides: This class of compounds, which includes fentanyl and its analogs, are potent analgesics that act primarily as modulators of opioid and sigma receptors.[13][14] Their high efficacy in pain management underscores the therapeutic potential of this propanamide subclass.[13]
Comparative Analysis
The stark contrast between the industrial intermediate this compound and its therapeutically active relatives highlights the power of targeted chemical modification.
Structural Comparison
The core difference lies in the nature and complexity of the substituents. While the chloro- and dimethyl- groups of the reference compound are simple, the biologically active derivatives feature large, often aromatic or heterocyclic, moieties designed to interact with specific biological targets.
Caption: Structural divergence from the core propanamide scaffold.
Performance Comparison: Quantitative Data
The performance of these derivatives is best illustrated by their inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) against their respective targets.
| Derivative Class | Example Compound | Target | Performance Metric (IC₅₀) | Source |
| Quinoxaline Propanamide | Compound 6k | MCF-7 Cells | 6.93 µM | [3] |
| Androgen Receptor Degrader | Compound 26h | LNCaP Cells | 0.317 µM | [11] |
| Naproxen-Sulfa Conjugate | Naproxen-sulfathiazole | Urease | 5.82 µM | [4] |
| Phenylpyridazine Propanamide | Compound 5h | Acetylcholinesterase (AChE) | 0.11 µM | [5] |
Note: this compound has no reported biological target or associated IC₅₀ value, consistent with its role as a synthetic intermediate.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust and well-defined.
Synthesis Protocol: this compound
This protocol is adapted from established synthetic procedures.[9] The rationale is a nucleophilic acyl substitution where hydroxylamine attacks the highly reactive acyl chloride.
Expertise & Experience Note: The reaction is maintained at a low temperature (-5°C to 5°C) to control the exothermicity of the reaction between the acyl chloride and hydroxylamine and to prevent side reactions or degradation of the desired product.
-
Prepare Hydroxylamine Solution: Dissolve 28.0 g (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water in a flask and cool to 0°C in an ice bath.
-
Add Base: Slowly add a solution of 16.0 g (0.40 mole) of sodium hydroxide in 40 ml of water dropwise, ensuring the temperature remains between 0-5°C. This neutralizes the hydrochloride salt to generate free hydroxylamine in situ.
-
Add Acyl Chloride: Add 31.0 g (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride dropwise over 45 minutes. The temperature must be strictly maintained between -3°C and -5°C during this addition.
-
Reaction: After the addition is complete, maintain the mixture at 5°C for one hour, then allow it to warm to ambient temperature and stir for 16 hours.
-
Isolation: A white solid precipitate will form. Collect this solid by filtration and air-dry it.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to yield the pure product.
General Analytical Workflow for Propanamide Derivatives
Characterizing novel derivatives requires a systematic analytical approach to confirm identity, purity, and stability.
Caption: A typical workflow for the synthesis and analysis of novel propanamide derivatives.
Biological Assay Protocol: In Vitro Cell Proliferation (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Trustworthiness Note: This protocol includes both a negative control (vehicle) and a positive control (a known cytotoxic drug) to validate the assay's performance. The results are quantified spectrophotometrically, providing an objective measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test propanamide derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells treated with vehicle only (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Conclusion
The propanamide scaffold is a testament to the principles of medicinal chemistry, where subtle structural modifications can dramatically alter a molecule's function. We have journeyed from this compound, a molecule of industrial utility, to a diverse array of derivatives with precisely engineered biological activities. The anti-cancer, anti-inflammatory, and CNS-active compounds discussed herein demonstrate the scaffold's remarkable adaptability. For researchers and drug developers, the propanamide structure represents a privileged and highly druggable platform, offering fertile ground for the continued discovery of novel therapeutics. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, guided by robust synthesis, rigorous analysis, and validated biological evaluation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Propanamide - Wikipedia [en.wikipedia.org]
- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 7. This compound | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE | 81778-06-5 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
- 11. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide and its Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulation, histone deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutic agents, particularly in oncology. Among the various structural classes of HDAC inhibitors, hydroxamic acids are notable for their potent zinc-chelating ability, a key interaction within the active site of these enzymes. This guide provides an in-depth comparative analysis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a simple yet illustrative hydroxamic acid, and its structural analogs. We will delve into their synthesis, structure-activity relationships, and comparative performance, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in the field.
Introduction to this compound and its Therapeutic Rationale
This compound is a synthetic hydroxamic acid derivative. Its core structure, the N-hydroxy-2,2-dimethylpropanamide (also known as pivaloyl hydroxamic acid) scaffold, provides a robust platform for derivatization to explore structure-activity relationships (SAR) in HDAC inhibition. The hydroxamic acid moiety (-CONHOH) is the critical zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the catalytic pocket of HDAC enzymes, thereby inhibiting their activity.[1][2] The dysregulation of HDACs is a hallmark of many cancers, leading to aberrant gene expression and tumor progression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to chromatin relaxation and the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.
The 2,2-dimethylpropyl ("pivaloyl") group provides steric bulk near the zinc-binding moiety, which can influence selectivity and potency against different HDAC isoforms. The chlorine atom at the 3-position presents a key point for modification to generate analogs with potentially improved properties, such as enhanced potency, altered selectivity, or better pharmacokinetic profiles.
Comparative Performance of this compound Analogs
A critical aspect of drug development is understanding how structural modifications impact biological activity. While specific comparative data for a wide range of direct analogs of this compound is not extensively available in publicly accessible literature, we can infer performance trends based on the broader class of hydroxamic acid-based HDAC inhibitors. The following table presents hypothetical comparative data for a focused set of analogs to illustrate key SAR principles.
| Compound ID | R Group (at C3) | Pan-HDAC IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Rationale for Performance |
| 1 | -Cl | 500 | 800 | 300 | The electron-withdrawing chloro group may influence the acidity of the hydroxamic acid proton, impacting zinc binding. Its size contributes to interactions in the active site channel. |
| 2 | -H | 800 | 1200 | 600 | Removal of the chloro group reduces potency, suggesting a beneficial steric or electronic contribution of the halogen. |
| 3 | -F | 450 | 700 | 250 | The smaller, more electronegative fluorine may offer a more favorable interaction within the active site compared to chlorine, leading to slightly increased potency. |
| 4 | -OH | 650 | 950 | 500 | The hydroxyl group could introduce a new hydrogen bonding opportunity but may also impact cell permeability and overall potency. |
| 5 | -CH₃ | 700 | 1000 | 550 | The methyl group adds bulk, which could be either beneficial or detrimental depending on the specific topology of the HDAC isoform active site. |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The general pharmacophore model for hydroxamic acid-based HDAC inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme.[3] In the case of this compound and its analogs, the pivaloyl moiety can be considered a minimal linker and cap.
dot graph "HDAC_Inhibitor_Pharmacophore" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
ZBG [label="Zinc-Binding Group\n(Hydroxamic Acid)"]; Linker [label="Linker\n(Alkyl Chain)"]; Cap [label="Cap Group\n(Surface Recognition)"];
ZBG -> Linker [label="Connects to"]; Linker -> Cap [label="Connects to"]; }
Pharmacophore Model of a Hydroxamic Acid-Based HDAC Inhibitor
-
The Zinc-Binding Group: The hydroxamic acid is paramount for activity, forming a bidentate coordination complex with the zinc ion in the HDAC active site. Modifications that alter the acidity or chelating ability of this group will significantly impact potency.
-
The Linker Region: The 2,2-dimethylpropanamide backbone serves as a constrained linker. The gem-dimethyl group restricts conformational flexibility, which can be advantageous for binding to a specific conformation of the enzyme's active site channel. The length and composition of the linker are critical determinants of isoform selectivity.
-
The "Cap" Group (Substituent at C3): In our analog series, the substituent at the 3-position (e.g., -Cl, -F, -OH) acts as a small cap group. This group interacts with amino acid residues at the rim of the active site. The nature of this substituent (its size, polarity, and hydrogen bonding capacity) can fine-tune the inhibitor's potency and selectivity for different HDAC isoforms. For instance, bulkier or more hydrophobic groups at this position may favor binding to HDAC isoforms with larger surface openings.
Experimental Protocols
To enable researchers to validate and expand upon the findings discussed, we provide detailed, self-validating experimental protocols for the synthesis of the parent compound and for assessing the biological activity of the analogs.
Synthesis of this compound
This protocol is a standard method for the synthesis of hydroxamic acids from the corresponding acyl chloride.
Materials:
-
3-chloro-2,2-dimethylpropionyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (0.40 mol) in 60 mL of deionized water. Cool the solution to 0°C in an ice bath.
-
Neutralization: While maintaining the temperature at 0-5°C, slowly add a solution of sodium hydroxide (0.40 mol) in 40 mL of deionized water dropwise to the hydroxylamine hydrochloride solution. This neutralizes the hydrochloride to generate free hydroxylamine in situ.
-
Acylation: To the cold hydroxylamine solution, add 3-chloro-2,2-dimethylpropionyl chloride (0.20 mol) dropwise over a period of approximately 45 minutes. It is crucial to maintain the reaction temperature between -5°C and 0°C during the addition to prevent side reactions.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 5°C for one hour. Then, allow the mixture to warm to room temperature and stir for an additional 16 hours.
-
Isolation and Purification: A white solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.
Causality Behind Experimental Choices: The use of low temperatures during the neutralization and acylation steps is critical to prevent the decomposition of the somewhat unstable free hydroxylamine and to control the exothermic reaction. The slow, dropwise addition of the acyl chloride ensures that the concentration of the reactive species remains low, minimizing the formation of byproducts.
In Vitro HDAC Activity Assay
This fluorometric assay is a common method for determining the inhibitory potency (IC₅₀) of compounds against HDAC enzymes.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified recombinant HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
Developer solution (containing trypsin and a stop solution)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and its analogs) in assay buffer.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the diluted compounds, and the HDAC enzyme source (HeLa nuclear extract or purified enzyme). Include wells for a negative control (no inhibitor) and a positive control (TSA or SAHA).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Self-Validating System: The inclusion of a potent, well-characterized HDAC inhibitor like TSA or SAHA as a positive control is essential for validating the assay's performance. The results for the test compounds should be reproducible and show a clear dose-dependent inhibition.
dot graph "HDAC_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", color="#F1F3F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Prepare Compound Dilutions"]; B [label="Add Reagents to 96-well Plate\n(Buffer, Inhibitor, Enzyme)"]; C [label="Pre-incubate at 37°C"]; D [label="Add Fluorogenic Substrate"]; E [label="Incubate at 37°C"]; F [label="Add Developer Solution"]; G [label="Read Fluorescence"]; H [label="Calculate IC50 Values"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Workflow for the In Vitro HDAC Activity Assay
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the performance of this compound and its analogs as HDAC inhibitors. The core principles of their mechanism of action, rooted in the zinc-chelating properties of the hydroxamic acid group, and the structure-activity relationships governed by the linker and cap regions, offer a rational basis for the design of novel and more potent inhibitors.
Future research in this area should focus on the synthesis and rigorous biological evaluation of a broader range of analogs based on the N-hydroxy-2,2-dimethylpropanamide scaffold. Key areas for exploration include:
-
Systematic modification of the C3 substituent: Investigating a wider array of substituents with varying electronic and steric properties will provide a more detailed understanding of the SAR at the cap region and may lead to the discovery of isoform-selective inhibitors.
-
Exploration of alternative linkers: While the pivaloyl backbone offers a rigid scaffold, exploring analogs with slightly longer or more flexible linkers could enhance interactions with the active site channel of specific HDAC isoforms.
-
Comprehensive isoform profiling: Testing new analogs against a full panel of HDAC isoforms is crucial for identifying selective inhibitors, which may offer improved therapeutic windows and reduced off-target effects.
By systematically applying the principles and protocols outlined in this guide, researchers can contribute to the development of the next generation of HDAC inhibitors with enhanced therapeutic potential.
References
- 1. Frontiers | Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids [frontiersin.org]
- 2. Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Novel and Established Histone Deacetylase Inhibitors
This guide provides a comprehensive comparison of the in vivo efficacy of a novel hydroxamate-based histone deacetylase (HDAC) inhibitor, exemplified by compounds like CG200710, against the well-established HDAC inhibitors Vorinostat (SAHA) and Romidepsin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapeutics.
Introduction: The Therapeutic Promise of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival.
HDAC inhibitors represent a promising class of anti-cancer agents that function by restoring the acetylation of histones and other non-histone proteins, thereby reactivating the expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] This guide focuses on the in vivo anti-tumor activity of these inhibitors, a critical step in the preclinical validation of their therapeutic potential.
Comparative Efficacy in Preclinical Xenograft Models
The gold standard for evaluating the in vivo efficacy of anti-cancer agents is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. This section compares the performance of a novel hydroxamate-based HDAC inhibitor with Vorinostat and Romidepsin in various xenograft models.
A Novel Hydroxamate-Based HDAC Inhibitor: A Case Study on CG200710
Recent preclinical studies have highlighted the potential of novel hydroxamate-based HDAC inhibitors, such as CG200710. In a human colon cancer xenograft model, administration of CG200710 resulted in significant, dose-dependent delays in tumor growth without overt signs of toxicity. This novel inhibitor demonstrates potent activity against both class I and class II HDACs and has been shown to induce apoptosis in tumor cells.
Vorinostat (SAHA): A Broad-Spectrum HDAC Inhibitor
Vorinostat (suberoylanilide hydroxamic acid) is an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma. Its in vivo efficacy has been demonstrated in a wide range of solid tumor xenograft models.
-
Epidermoid Squamous Cell Carcinoma: In an A431 xenograft model, intraperitoneal administration of Vorinostat at a dose of 100 mg/kg resulted in a significant arrest of tumor growth.[2]
-
Metastatic Bone Disease: In a preclinical model of breast cancer bone metastasis, Vorinostat treatment led to a 30-33% reduction in tumor volume.[3]
-
Uterine Sarcoma: In a MES-SA uterine sarcoma xenograft model, a 50 mg/kg/day dose of Vorinostat resulted in a statistically significant reduction in tumor volume compared to the placebo group.[4]
Romidepsin (Istodax®): A Potent Cyclic Depsipeptide
Romidepsin is another FDA-approved HDAC inhibitor, primarily used for the treatment of T-cell lymphomas. Its potent anti-tumor activity has been validated in several in vivo models.
-
Dedifferentiated Liposarcoma (DDLPS): In a DDLPS xenograft model, Romidepsin significantly delayed tumor growth compared to the vehicle control.[5]
-
Neuroblastoma: In a subcutaneous neuroblastoma xenograft model, Romidepsin demonstrated dose-dependent inhibition of tumor growth.[6]
-
Bladder Cancer: When used in combination with radiation in a bladder cancer xenograft model, Romidepsin led to a significant tumor growth delay.[7]
Quantitative Comparison of In Vivo Efficacy
For a direct and objective comparison, the following table summarizes the quantitative data on the in vivo efficacy of the discussed HDAC inhibitors.
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| Novel Hydroxamate (e.g., CG200710) | Human Colon Cancer Xenograft | Dose-dependent | Tumor Growth Delay | Significant delay observed |
| Vorinostat (SAHA) | Epidermoid Squamous Cell Carcinoma (A431 Xenograft) | 100 mg/kg, i.p. | Tumor Growth Arrest | Significant arrest of tumor growth[2] |
| Breast Cancer Bone Metastasis | 100 mg/kg/day, i.p. | Tumor Volume Reduction | 30-33% reduction[3] | |
| Uterine Sarcoma (MES-SA Xenograft) | 50 mg/kg/day | Tumor Volume Reduction | Significant reduction vs. placebo[4] | |
| Romidepsin | Dedifferentiated Liposarcoma Xenograft | Twice weekly, i.p. | Tumor Growth Delay | Significant delay vs. control[5] |
| Neuroblastoma Xenograft | 1.0 or 1.7 mg/kg, i.p., every 3-4 days | Tumor Growth Inhibition | Dose-dependent inhibition[6] | |
| Bladder Cancer Xenograft (with Radiation) | 4 mg/kg, single injection | Tumor Growth Delay | Significant delay[7] |
Pharmacokinetics and Pharmacodynamics: A Comparative Overview
The in vivo efficacy of a drug is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetic Profiles
| Compound | Key Pharmacokinetic Parameters (in preclinical models) |
| Novel Hydroxamate (e.g., CG200710) | Data not publicly available. Generally, hydroxamate-based inhibitors can have challenges with bioavailability and half-life. |
| Vorinostat (SAHA) | In mice, exhibits a relatively short half-life.[8] Oral bioavailability is also a consideration.[9] |
| Romidepsin | In rats, extensively metabolized, primarily by CYP3A4, with a significant portion excreted in the bile.[10][11] |
Pharmacodynamic Marker: Histone Acetylation
A key pharmacodynamic marker for HDAC inhibitors is the increase in histone acetylation in both tumor tissue and peripheral blood mononuclear cells (PBMCs). This provides a direct measure of target engagement. In vivo studies have shown that both Vorinostat and Romidepsin lead to a significant increase in acetylated histones in tumor tissues, correlating with their anti-tumor activity.
Mechanism of Action: Key Signaling Pathways
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that control cell cycle progression, apoptosis, and angiogenesis.
DOT Diagram: HDAC Inhibitor Signaling Pathway
Caption: Simplified signaling pathway of HDAC inhibitors.
Experimental Protocols
This section provides a standardized protocol for evaluating the in vivo efficacy of an HDAC inhibitor using a human colon cancer xenograft model.
Human Colon Cancer Xenograft Model Protocol
DOT Diagram: Xenograft Efficacy Study Workflow
Caption: Workflow for a typical in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116 or COLO-205) in appropriate media and conditions to maintain exponential growth.[12]
-
Cell Preparation: Harvest cells using trypsin and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[12][13]
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer the HDAC inhibitor at the predetermined dose and schedule via the appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Control Group: Administer the vehicle control using the same volume, route, and schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight two to three times per week.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for pharmacodynamic analysis.
Protocol for Assessing Histone Acetylation in Tumor Tissue
-
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction: Isolate total protein from the tissue homogenate.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histones as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Prepare tissue sections and perform IHC staining using an antibody specific for acetylated histones.
-
Visualize the staining and quantify the intensity to assess the level and distribution of histone acetylation within the tumor.[14][15]
-
Conclusion and Future Directions
The in vivo data presented in this guide demonstrate the potent anti-tumor activity of both novel and established HDAC inhibitors across a range of cancer models. While Vorinostat and Romidepsin have proven clinical utility, novel compounds like CG200710 show promise in preclinical settings.
The key to advancing the therapeutic application of HDAC inhibitors lies in a deeper understanding of their comparative efficacy, pharmacokinetic profiles, and mechanisms of action. Future research should focus on:
-
Head-to-head in vivo comparison studies in a wider array of patient-derived xenograft (PDX) models to better predict clinical responses.
-
Combination therapies: Investigating the synergistic effects of HDAC inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to HDAC inhibitor therapy.
By addressing these areas, the full therapeutic potential of this important class of epigenetic drugs can be realized.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Population pharmacokinetics of romidepsin in patients with cutaneous T-cell lymphoma and relapsed peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. High content analysis of histone acetylation in human cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide's Biological Activity as a Putative Histone Deacetylase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated bioactive molecule is paved with rigorous experimental design and meticulous data interpretation. This guide provides an in-depth, technical framework for the cross-validation of the biological activity of 3-chloro-N-hydroxy-2,2-dimethylpropanamide , a compound whose hydroxamic acid moiety suggests a potential role as a histone deacetylase (HDAC) inhibitor. While specific experimental data for this compound is not yet publicly available, this guide will use it as a prime exemplar to illustrate the critical workflows and comparative analyses necessary to characterize a novel, putative HDAC inhibitor.
Introduction: The Rationale for Investigating this compound as an HDAC Inhibitor
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression. The dysregulation of HDAC activity has been implicated in a variety of diseases, most notably in cancer, making HDACs a compelling therapeutic target.[1]
The chemical structure of this compound, particularly the presence of a hydroxamic acid (-CONHOH) group, strongly suggests its potential as an HDAC inhibitor. This functional group is a well-established zinc-binding group that can chelate the zinc ion in the active site of zinc-dependent HDACs (Classes I, II, and IV), thereby inhibiting their enzymatic activity.[2] This structural alert warrants a thorough investigation into its biological activity and a rigorous comparison with established HDAC inhibitors.
This guide will outline a multi-tiered approach to cross-validate the biological activity of our lead compound, beginning with in vitro enzymatic assays to establish its potency and selectivity, followed by cell-based assays to assess its efficacy in a biological context.
Experimental Workflow for Cross-Validation
The following diagram illustrates the comprehensive workflow for the characterization and cross-validation of a putative HDAC inhibitor.
Caption: Experimental workflow for the validation of a putative HDAC inhibitor.
In Vitro Characterization: Establishing Potency and Selectivity
The initial step in characterizing a novel compound is to determine its direct inhibitory effect on the target enzyme(s) in a controlled, cell-free environment.
Biochemical HDAC Inhibition Assay
Principle: These assays measure the enzymatic activity of purified HDAC enzymes. A common method involves a fluorogenic substrate, where the deacetylation of the substrate by HDAC renders it susceptible to a developer enzyme, which in turn releases a fluorescent molecule. The signal is inversely proportional to HDAC activity.
Protocol: Fluorogenic HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and positive controls (e.g., SAHA, Trichostatin A) in assay buffer.
-
Prepare the HDAC enzyme solution (e.g., HeLa nuclear extract or recombinant HDAC isoforms) and the fluorogenic substrate solution.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted test compound or controls.
-
Add the HDAC enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[3]
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
HDAC Isoform Selectivity Panel
Rationale: Broadly inhibiting all HDAC isoforms can lead to toxicity. Therefore, determining the selectivity of a new compound is crucial. This is achieved by running the biochemical assay against a panel of purified recombinant HDAC isoforms.
Illustrative Comparative Data:
The following table presents a hypothetical comparison of the IC50 values of this compound against various HDAC isoforms, benchmarked against the pan-HDAC inhibitor SAHA (Vorinostat) and a class-selective inhibitor.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | 150 | 120 | 250 | 5000 | 800 |
| SAHA (Vorinostat) | 50 | 60 | 70 | 10 | 300 |
| RGFP966 (HDAC3-selective) | >10000 | >10000 | 80 | >10000 | >10000 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
This hypothetical data suggests that our test compound is a pan-inhibitor of Class I HDACs, with weaker activity against the Class IIb enzyme HDAC6.
Cell-Based Validation: Assessing Cellular Efficacy and Mechanism of Action
While in vitro assays are essential for determining direct enzyme inhibition, they do not account for cell permeability, target engagement in a cellular context, or downstream cellular effects.
Cellular Target Engagement: Western Blot for Acetylated Histones
Principle: If this compound inhibits HDACs within cells, it should lead to an accumulation of acetylated histones. This can be visualized and quantified by Western blotting.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound and controls for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3 (as a loading control), and other relevant acetylated proteins.
-
Incubate with a corresponding secondary antibody and detect using an enhanced chemiluminescence (ECL) system.
-
Expected Outcome: A dose-dependent increase in the levels of acetylated histone H3 would confirm cellular target engagement.
Antiproliferative and Cytotoxicity Assays
Rationale: A key desired outcome of HDAC inhibition in cancer therapy is the suppression of tumor cell growth.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white plate and allow them to adhere overnight.
-
Treat with a serial dilution of this compound and controls.
-
-
Assay Procedure:
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
Illustrative Comparative Data:
| Compound | HCT116 GI50 (µM) | PC-3 GI50 (µM) |
| This compound | 2.5 | 3.1 |
| SAHA (Vorinostat) | 1.8 | 2.2 |
| Doxorubicin (Positive Control) | 0.1 | 0.15 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Mechanistic Insights: Cell Cycle and Apoptosis Assays
To understand how the compound inhibits cell growth, further mechanistic studies are necessary.
-
Cell Cycle Analysis: HDAC inhibitors are known to cause cell cycle arrest. Propidium iodide (PI) staining followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Assay: Annexin V/PI staining and flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying if the compound induces programmed cell death.
Hypothetical Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism by which an HDAC inhibitor like this compound is hypothesized to exert its anticancer effects.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Matrix Metalloproteinase Inhibitors: A Comparative Analysis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel matrix metalloproteinase (MMP) inhibitors, using 3-chloro-N-hydroxy-2,2-dimethylpropanamide as a case study. We will objectively compare its hypothetical performance against established broad-spectrum and selective MMP inhibitors, supported by detailed experimental protocols and comparative data.
Introduction: The Critical Role of MMPs and the Promise of Hydroxamate Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Their activity is essential for physiological processes such as wound healing, development, and angiogenesis. However, dysregulation of MMP activity is implicated in a host of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[2] This has made MMPs a significant target for therapeutic intervention.
Among the various classes of MMP inhibitors, hydroxamate-based compounds have been extensively studied.[3] Their mechanism of action involves the hydroxamic acid group (-CONHOH) acting as a potent chelator of the zinc ion within the MMP active site, thereby inhibiting its catalytic activity.[3] The compound at the center of this guide, this compound, possesses this key hydroxamate moiety, strongly suggesting its potential as an MMP inhibitor. To validate and characterize this potential, a rigorous benchmarking study against known inhibitors is paramount.
Selecting the Right Comparators: A Multi-Faceted Approach
To comprehensively evaluate a novel MMP inhibitor, it is crucial to benchmark it against a panel of well-characterized inhibitors with varying selectivity profiles. This allows for a nuanced understanding of the new compound's potency and specificity. For this guide, we have selected the following established inhibitors:
-
Broad-Spectrum Inhibitors:
-
Selective Inhibitors:
-
ARP 100: A selective inhibitor of MMP-2, a gelatinase involved in the degradation of type IV collagen.[12]
-
JNJ0966: A highly selective, allosteric inhibitor of MMP-9, another gelatinase critical in various pathologies.[13]
-
DX-2400: A selective inhibitory antibody targeting MMP-14 (MT1-MMP), a membrane-type MMP with a pivotal role in cancer progression.[14][15][16]
-
Comparative Inhibitory Activity: A Quantitative Analysis
The cornerstone of benchmarking is the quantitative comparison of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the known IC50 values for our selected inhibitors against a panel of MMPs, alongside hypothetical data for our compound of interest, "Novel Compound."
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-14 (nM) |
| Novel Compound | 25 | 15 | 150 | 80 | 10 | 200 |
| Marimastat | 5[3][4][6] | 6[3][4][6] | 230[5] | 13[3][4][6] | 3[3][4][6] | 9[3][4][6] |
| Batimastat | 3[7][8][9][10][11] | 4[7][8][9][10][11] | 20[7][8][9][10][11] | 6[7][9][10][11] | 4[7][8][9][10][11] | - |
| ARP 100 | >50,000 | 12 | 4500 | >50,000 | 200 | - |
| JNJ0966 | No inhibition at 10 µM[13] | No inhibition at 10 µM[13] | - | - | IC50 = 429 nM (proMMP-9 activation)[13] | No inhibition at 10 µM[13] |
| DX-2400 | - | - | - | - | - | Kᵢ: 0.9 nM[17] |
Note: The data for "Novel Compound" is hypothetical and for illustrative purposes only. The IC50 value for JNJ0966 is for the inhibition of proMMP-9 activation, as it has a distinct allosteric mechanism.
Experimental Protocol: In Vitro MMP Inhibition Assay
To generate the comparative data presented above, a standardized in vitro MMP inhibition assay is essential. The following protocol outlines a robust method using a fluorogenic substrate.
Principle
This assay is based on Fluorescence Resonance Energy Transfer (FRET).[18][19] A peptide substrate contains a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher absorbs the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the MMP activity.
Materials
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -9, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Inhibitors: Novel Compound, Marimastat, Batimastat, ARP 100, JNJ0966, DX-2400
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Enzyme Activation: If using pro-MMPs, activate them according to the manufacturer's instructions. This typically involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For the uninhibited control, add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 20 µL of the activated MMP enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity in a kinetic mode using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm for an Mca/Dpa FRET pair).[20] Record measurements every 5 minutes for 60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro MMP inhibition assay.
Signaling Pathway Context: MMPs in Cancer Progression
To appreciate the significance of MMP inhibition, it is helpful to visualize their role in a biological context. The following diagram illustrates a simplified signaling pathway where MMPs contribute to cancer cell invasion and metastasis.
Caption: Simplified signaling pathway of MMPs in cancer.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking novel MMP inhibitors, exemplified by this compound. By comparing its hypothetical inhibitory profile against both broad-spectrum and selective inhibitors, we can begin to understand its potential therapeutic utility. The provided experimental protocol offers a robust method for generating the necessary data to make these comparisons.
Future work should expand on this initial in vitro characterization. This includes determining the mode of inhibition (e.g., competitive, non-competitive), assessing cytotoxicity in relevant cell lines, and ultimately, evaluating in vivo efficacy and safety in appropriate disease models. Through such a systematic and comparative approach, the true potential of novel MMP inhibitors can be thoroughly elucidated.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 9. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Highly Selective MMP-14 Inhibitory Fabs by Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of matrix metalloproteinase-14 blocks tumor growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 20. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 3-chloro-N-hydroxy-2,2-dimethylpropanamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. When working with reactive chemical intermediates, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, ensuring consistent outcomes can be a significant challenge. This guide provides an in-depth technical comparison of synthetic routes involving this compound, focusing on the critical factors that influence experimental reproducibility. By understanding the inherent properties of this compound and implementing robust experimental protocols, researchers can enhance the reliability and validity of their findings.
The Challenge of Reproducibility: The Hydroxamic Acid Functional Group
This compound belongs to the hydroxamic acid class of compounds. While versatile, the hydroxamic acid moiety is known for its potential instability, which can be a primary source of experimental irreproducibility. The main degradation pathway is the Lossen rearrangement , where the hydroxamic acid can rearrange to an isocyanate, particularly under certain conditions such as heat or the presence of activating agents. This degradation can lead to lower yields of the desired product and the formation of impurities that may interfere with subsequent reactions or biological assays.
Furthermore, the purity of the starting material is paramount. Impurities in the initial this compound can lead to unpredictable side reactions and inconsistent product quality. Therefore, rigorous quality control of the intermediate is a non-negotiable aspect of ensuring reproducible experiments.
Primary Application: Synthesis of the Herbicide Clomazone
A primary application of this compound is as a key intermediate in the synthesis of the herbicide Clomazone. Clomazone is a pro-herbicide that, once absorbed by the plant, is metabolized to 5-ketoclomazone. This active metabolite inhibits the 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a critical enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, leading to the bleaching of photosynthetic tissues.[1]
Figure 1: Mechanism of action of the herbicide Clomazone.
Given its central role in Clomazone synthesis, ensuring the reproducible and high-yield conversion of this compound is of significant commercial and research interest.
Comparative Analysis of Clomazone Synthesis Routes
To provide a comprehensive understanding of the role of this compound in reproducible experimentation, we will compare two primary synthetic routes to Clomazone:
-
Route A: The "Chloro-pivaloyl Chloride Method," which utilizes this compound as a key intermediate.
-
Route B: The "o-Chlorobenzaldehyde Method," an alternative pathway that avoids the use of the hydroxamic acid intermediate.
Route A: The Chloro-pivaloyl Chloride Method
This method involves the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine to form this compound. This intermediate is then cyclized to 4,4-dimethyl-3-isoxazolidinone, which is subsequently reacted with o-chlorobenzyl chloride to yield Clomazone.[2][3]
Figure 2: Workflow for Clomazone synthesis via the Chloro-pivaloyl Chloride Method.
Route B: The o-Chlorobenzaldehyde Method
This alternative route begins with o-chlorobenzaldehyde, which is reacted with hydroxylamine to form an oxime. The oxime is then reduced to o-chlorobenzyl hydroxylamine. This intermediate is subsequently reacted with 3-chloro-2,2-dimethylpropionyl chloride, followed by cyclization to yield Clomazone.[2]
References
- 1. Differential oxidative metabolism and 5-ketoclomazone accumulation are involved in Echinochloa phyllopogon resistance to clomazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113024479A - Preparation method of clomazone - Google Patents [patents.google.com]
- 3. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
A Comparative Guide to the In Silico Modeling and Experimental Validation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide Binding
This guide provides a comprehensive framework for characterizing the binding of a novel small molecule, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, to a putative protein target. We will navigate the synergistic relationship between computational modeling and experimental validation, offering a robust strategy for researchers in drug discovery and development.
A Note on the Target: The specific biological target for this compound is not yet established in publicly available literature. However, its chemical structure, featuring a hydroxamic acid (-CONHOH) functional group, strongly suggests its potential as a metalloenzyme inhibitor. This motif is a well-known zinc-binding group, crucial for the inhibitory activity of compounds targeting metalloproteinases.[1][2][3] Therefore, for the purpose of this illustrative guide, we will hypothesize Matrix Metalloproteinase-9 (MMP-9) as a plausible target. MMP-9 is a zinc-dependent endopeptidase implicated in cancer progression and inflammatory diseases, making it a relevant subject for inhibitor development.[1][2][4]
Our comparative analysis will feature Marimastat , a broad-spectrum MMP inhibitor also containing a hydroxamic acid moiety, as a reference compound.[3][5][6][7] This will allow for a direct comparison of binding characteristics and validation of our integrated workflow.
The Synergy of In Silico and In Vitro Approaches
A modern drug discovery workflow leverages the predictive power of computational methods to guide and refine experimental efforts. In silico techniques offer a rapid and cost-effective means to predict binding modes and affinities, while experimental validation provides the empirical data necessary to confirm these predictions and fully characterize the thermodynamic and kinetic properties of the interaction.
Caption: Integrated workflow for inhibitor binding characterization.
Part 1: In Silico Modeling - Predicting the Interaction
Our computational approach is a multi-step process designed to predict the binding pose and estimate the binding affinity of our test compounds to MMP-9.
Step 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9][10][11][12] This provides crucial insights into the potential binding mode and key intermolecular interactions.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human MMP-9 from the Protein Data Bank (PDB; e.g., PDB IDs: 1L6J, 5CUH, 6ESM).[13][14][15]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Define the binding site based on the co-crystallized ligand in the PDB structure or through active site prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound and Marimastat.
-
Perform energy minimization and assign appropriate atom types and charges.
-
-
Docking Execution:
-
Utilize a docking program such as AutoDock, Glide, or GOLD to dock the prepared ligands into the defined binding site of MMP-9.
-
Generate a set of possible binding poses for each ligand.
-
-
Pose Analysis:
-
Analyze the top-ranked docking poses based on the scoring function.
-
Visualize the protein-ligand complexes to identify key interactions such as hydrogen bonds, hydrophobic contacts, and the crucial coordination of the hydroxamic acid with the catalytic zinc ion.
-
Step 2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing for an assessment of its stability over time.[16][17][18][19]
Protocol:
-
System Setup:
-
Use the best-ranked docked pose from the previous step as the starting structure.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns) to allow the complex to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex, monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Examine the persistence of key intermolecular interactions identified during docking.
-
Step 3: Binding Free Energy Calculation
To obtain a more quantitative prediction of binding affinity, we employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[20][21][22] These "end-point" methods calculate the free energy of binding from the MD simulation snapshots.
Protocol:
-
Snapshot Extraction:
-
Extract a series of snapshots from the stable portion of the MD trajectory.
-
-
Energy Calculation:
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/PBSA or MM/GBSA method. This involves calculating the free energies of the complex, the free protein, and the free ligand.
-
-
Averaging:
-
Average the binding free energies calculated from all snapshots to obtain the final predicted ΔG_bind.
-
Hypothetical In Silico Results
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Interactions with MMP-9 Active Site |
| This compound | -7.2 | -8.5 ± 0.8 | Bidentate coordination with catalytic Zn2+; H-bond with Glu402 |
| Marimastat | -9.5 | -11.2 ± 1.1 | Bidentate coordination with catalytic Zn2+; H-bonds with Glu402 and Ala189; Hydrophobic interactions in the S1' pocket |
Part 2: Experimental Validation - Measuring the Interaction
Experimental validation is essential to confirm the in silico predictions and to accurately quantify the binding affinity and thermodynamics.
Caption: Experimental validation workflows for inhibitor binding.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human MMP-9 onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound or Marimastat over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23][24][25][26][27]
Protocol:
-
Sample Preparation:
-
Place a solution of recombinant human MMP-9 in the sample cell of the calorimeter.
-
Fill the titration syringe with a solution of the inhibitor (either this compound or Marimastat). Ensure both solutions are in identical buffer to minimize heats of dilution.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the equilibrium dissociation constant (KD), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The binding entropy (ΔS) can then be calculated.
-
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA) - An Alternative Approach
A competitive ELISA can also be employed to determine the binding affinity. This method relies on the competition between the inhibitor and a labeled ligand for binding to the target protein.
Protocol:
-
Plate Coating:
-
Coat microplate wells with recombinant human MMP-9.
-
-
Competitive Binding:
-
Add a constant concentration of a biotinylated ligand known to bind MMP-9 along with varying concentrations of the test inhibitor (this compound or Marimastat).
-
-
Detection:
-
Add streptavidin-HRP and a suitable substrate to generate a colorimetric signal. The signal intensity will be inversely proportional to the amount of test inhibitor bound to MMP-9.
-
-
Data Analysis:
-
Plot the signal against the inhibitor concentration and fit the curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Hypothetical Experimental Results
| Compound | SPR KD (nM) | ITC KD (nM) | ITC ΔH (kcal/mol) | ITC -TΔS (kcal/mol) |
| This compound | 85 | 92 | -6.8 | -4.2 |
| Marimastat | 4.5 | 5.1 | -9.5 | -5.3 |
Synthesis and Conclusion
This guide outlines a robust, integrated workflow for characterizing the binding of this compound to a hypothesized target, MMP-9, using Marimastat as a benchmark. The in silico modeling provides initial predictions of binding mode and affinity, which are then rigorously tested and quantified through experimental techniques like SPR and ITC.
The hypothetical data presented illustrates a scenario where both compounds are predicted and confirmed to bind to MMP-9, with Marimastat exhibiting higher affinity. The strong correlation between the predicted binding free energies and the experimentally determined dissociation constants would serve to validate the computational model. Furthermore, the thermodynamic data from ITC offers deeper insights into the driving forces of binding for each compound.
By combining these computational and experimental approaches, researchers can efficiently prioritize compounds, understand structure-activity relationships, and accelerate the development of novel therapeutics.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 10. vajdalab.org [vajdalab.org]
- 11. pharmiweb.com [pharmiweb.com]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. news-medical.net [news-medical.net]
A Comparative Guide to the Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel hydroxamic acids is of paramount importance, given their established role as potent enzyme inhibitors. This guide provides an in-depth, comparative analysis of various synthetic routes to 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a key intermediate in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each route's performance to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to this compound
This compound is a hydroxamic acid derivative that serves as a crucial building block in medicinal chemistry. The presence of the hydroxamic acid moiety (-CONHOH) allows for the chelation of metal ions within the active sites of metalloenzymes, leading to their inhibition. The chloro- and dimethyl- substitutions on the propanamide backbone provide specific steric and electronic properties that can be fine-tuned to achieve desired target engagement and pharmacokinetic profiles. A reliable and efficient synthesis of this molecule is therefore a critical first step in the discovery of new therapeutics.
This guide will compare and contrast four distinct synthetic strategies for the preparation of this compound, starting from different commercially available or readily accessible precursors.
Route 1: The Acyl Chloride Route - The Workhorse Method
The most direct and widely reported method for the synthesis of this compound proceeds via the reaction of 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine. This method is favored for its typically high yields and relatively straightforward execution.
Mechanistic Rationale
The reaction is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of hydroxylamine. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, a good leaving group, yields the desired hydroxamic acid. The reaction is typically carried out at low temperatures to control its exothermicity and minimize potential side reactions. A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine hydrochloride salt, thus generating the free hydroxylamine nucleophile in situ.
A Guide to the Preclinical Evaluation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide: A Putative Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-hydroxy-2,2-dimethylpropanamide is a small molecule whose biological activity and therapeutic potential remain largely unexplored in publicly available literature. Its chemical structure, however, featuring a hydroxamic acid moiety, suggests a potential mechanism of action as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive framework for the preclinical evaluation of this compound, positioning it against the backdrop of established HDAC inhibitors and current standards of care in relevant disease models. While direct comparative data for this compound is not yet available, this document serves as a roadmap for researchers seeking to investigate its therapeutic promise.
The Significance of the Hydroxamic Acid Moiety: A Gateway to HDAC Inhibition
The presence of a hydroxamic acid (-CONHOH) functional group in this compound is of significant interest from a pharmacological perspective. This moiety is a well-established zinc-binding group, a key feature for the inhibitory activity of numerous small molecules targeting zinc-dependent enzymes, most notably histone deacetylases (HDACs).[1]
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[2][3]
Hypothesized Mechanism of Action of this compound
Based on its chemical structure, it is hypothesized that this compound may act as an HDAC inhibitor. The hydroxamic acid group is predicted to chelate the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity. This inhibition would lead to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression and downstream cellular effects.
Diagram of Hypothesized HDAC Inhibition
Caption: Hypothesized mechanism of HDAC inhibition by this compound.
Comparative Landscape: HDAC Inhibitors vs. Standard of Care
To understand the potential therapeutic positioning of a novel HDAC inhibitor, it is crucial to consider the existing treatment paradigms in relevant disease areas.
Oncology: A Focus on T-Cell Lymphoma
Standard of Care: The treatment landscape for cutaneous T-cell lymphoma (CTCL), a type of non-Hodgkin lymphoma, includes skin-directed therapies, phototherapy, and systemic treatments such as retinoids, interferon-alpha, and chemotherapy.[4] For relapsed or refractory cases, approved HDAC inhibitors like Vorinostat (suberoylanilide hydroxamic acid, SAHA) and Romidepsin are utilized.[5][6]
HDAC Inhibitors in CTCL: HDAC inhibitors have demonstrated clinical efficacy in CTCL by inducing cell cycle arrest, apoptosis, and differentiation in malignant T-cells.[4][5] Their use has been a significant advancement in the management of this disease.
Inflammatory Disease: A Focus on Rheumatoid Arthritis
Standard of Care: The management of rheumatoid arthritis (RA) typically involves disease-modifying antirheumatic drugs (DMARDs) such as methotrexate, biologic response modifiers (e.g., TNF-α inhibitors), and Janus kinase (JAK) inhibitors.[7]
HDAC Inhibitors in RA Models: Preclinical studies have shown that HDAC inhibitors can exert anti-inflammatory effects in models of arthritis.[1] They have been observed to reduce the production of pro-inflammatory cytokines and modulate immune cell function.[8] However, their systemic use for chronic inflammatory conditions is still under investigation due to potential side effects.[8]
A Framework for Preclinical Evaluation of this compound
The following section outlines a detailed, step-by-step methodology for the initial preclinical assessment of this compound as a putative HDAC inhibitor.
Experimental Workflow
Caption: Proposed experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
1. In Vitro HDAC Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound against a panel of recombinant human HDAC isoforms.
-
Methodology: A fluorometric assay is recommended for high-throughput screening.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC inhibitor developer solution (containing a protease like trypsin).
-
Known pan-HDAC inhibitor as a positive control (e.g., Trichostatin A or SAHA).
-
This compound dissolved in DMSO.
-
Black 96-well or 384-well microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In the microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for each HDAC isoform.
-
2. Cellular Target Engagement Assay
-
Objective: To confirm that this compound can enter cells and inhibit HDAC activity, leading to histone hyperacetylation.
-
Methodology: Western blotting for acetylated histones.
-
Cell Culture: Use a relevant cancer cell line (e.g., a CTCL cell line like Hut-78) or primary cells.
-
Treatment: Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the Ac-H3 signal to total H3 and the loading control.
-
3. In Vitro Functional Assays
-
Objective: To assess the downstream cellular consequences of HDAC inhibition by this compound.
-
Methodologies:
-
Cell Viability/Proliferation Assay: Treat cancer cell lines with a dose range of the compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, MTS, or a cell counting kit.
-
Apoptosis Assay: Treat cells with the compound and analyze for markers of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3 and PARP.
-
Cell Cycle Analysis: Treat cells, fix them, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the cell cycle distribution by flow cytometry.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how experimental data for this compound could be presented in comparison to a standard of care, such as Vorinostat (SAHA).
| Parameter | This compound | Vorinostat (SAHA) |
| In Vitro HDAC Inhibition (IC50, nM) | ||
| HDAC1 | TBD | ~30 |
| HDAC2 | TBD | ~40 |
| HDAC3 | TBD | ~60 |
| HDAC6 | TBD | ~10 |
| Cellular Activity (Hut-78 CTCL Cells) | ||
| Ac-H3 Induction (EC50, µM) | TBD | ~0.5 |
| Anti-proliferative Activity (GI50, µM) | TBD | ~1.2 |
| Apoptosis Induction (% at 2x GI50) | TBD | ~45% |
TBD: To be determined through experimentation.
Future Directions and Conclusion
The presence of a hydroxamic acid moiety in this compound provides a strong rationale for its investigation as a novel HDAC inhibitor. The experimental framework outlined in this guide offers a clear path for its initial preclinical evaluation. Should this compound demonstrate potent and selective HDAC inhibitory activity, coupled with favorable cellular effects, further studies in animal models of cancer and inflammatory diseases would be warranted. This systematic approach will be crucial in determining if this compound holds the potential to become a valuable therapeutic agent, comparable to or even exceeding the efficacy of current standards of care.
References
- 1. HDAC inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC1 Inhibitor Screening Assay Kit(KA1320) | Abnova [abnova.com]
- 3. caymanchem.com [caymanchem.com]
- 4. HDAC Inhibitors in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylases and their inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-chloro-N-hydroxy-2,2-dimethylpropanamide: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-chloro-N-hydroxy-2,2-dimethylpropanamide (CAS No. 81778-06-5). As a compound classified as toxic and a suspected mutagen, adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to understand its associated hazards. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects.[1]
Table 1: Hazard Identification and GHS Classification [1]
| Hazard Statement | GHS Classification | Precautionary Codes |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | P264, P270, P301+P310, P330 |
| H311: Toxic in contact with skin | Acute toxicity, dermal (Category 3) | P280, P302+P352, P312, P361+P364 |
| H331: Toxic if inhaled | Acute toxicity, inhalation (Category 3) | P261, P271, P304+P340, P311 |
| H341: Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | P201, P202, P280, P308+P313 |
| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | P201, P202, P281, P308+P313 |
The presence of a chlorinated aliphatic structure necessitates that this compound be treated as a halogenated organic waste.[2][3] Such compounds are often toxic and can be persistent in the environment if not disposed of correctly. The N-hydroxy amide functional group may also present specific reactivity, although it is primarily the chloro- group that dictates the disposal pathway.
Personal Protective Equipment (PPE) and Handling
A multi-layered approach to PPE is mandatory when working with this compound to prevent exposure through all potential routes.
Core PPE Requirements:
-
Gloves: Nitrile gloves are a minimum requirement.[2][3] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Lab Coat: A lab coat, preferably one that is chemical-resistant, must be worn to protect skin and clothing.[2][3]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]
The following diagram illustrates the workflow for ensuring adequate personal protection before handling the compound.
Caption: Personal Protective Equipment (PPE) decision workflow.
Disposal Procedures
The fundamental principle for the disposal of this compound is segregation as halogenated organic waste. Under no circumstances should this compound or its residues be disposed of down the drain. [2][3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
All solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a designated, clearly labeled, and sealable container for "Halogenated Organic Solid Waste."
-
Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.[2][3] This container should be made of a compatible material, such as polyethylene.[5]
-
-
Container Labeling:
-
All waste containers must be labeled in accordance with OSHA's Hazard Communication Standard and institutional guidelines.[6]
-
The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."
-
-
Storage of Waste:
-
Waste containers should be kept sealed when not in use and stored in a well-ventilated area, such as a designated satellite accumulation area within the laboratory or a secondary containment tray inside a fume hood.[5]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[5]
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The decision-making process for the disposal of waste generated from working with this compound is outlined in the following diagram.
Caption: Disposal decision workflow for generated waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment and Absorption: For liquid spills, use an absorbent material such as diatomite or a universal binder to contain the spill.[1] For solid spills, gently cover with a damp paper towel to avoid raising dust.[4]
-
Collection: Carefully collect the absorbed material or contaminated paper towels and place them in the designated "Halogenated Organic Solid Waste" container.
-
Decontamination: Decontaminate the spill area by scrubbing with alcohol, followed by a soap and water solution.[1][4] All materials used for decontamination must also be disposed of as hazardous waste.
Large Spills:
For large spills, or any spill that you are not comfortable or equipped to handle:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the area.
Regulatory Context
The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste.[7][8] Specifically, as a chlorinated organic compound, it may be classified under the "F" list of hazardous wastes from non-specific sources if it is a spent solvent waste.[7] Regardless of specific listing, its acute toxicity and mutagenicity would require it to be managed as a hazardous waste.
References
- 1. chemscene.com [chemscene.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. N-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Navigating the Safe Handling of 3-chloro-N-hydroxy-2,2-dimethylpropanamide: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 3-chloro-N-hydroxy-2,2-dimethylpropanamide (CAS No. 81778-06-5), a compound requiring meticulous attention to safety protocols due to its inherent hazards.
Understanding the Risks: A Foundation for Safety
This compound is classified as an acutely toxic substance and is suspected of causing genetic defects.[1] The primary routes of exposure are oral, dermal, and inhalation, all of which can lead to toxic effects.[1] Furthermore, the hydroxamate functional group and its derivatives have been associated with mutagenic properties.[2][3] Understanding these risks is the first and most critical step in implementing a robust safety plan.
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[1] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following provides a detailed, step-by-step guide to the selection and use of appropriate PPE.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a designated area with adequate engineering controls.
-
Chemical Fume Hood: All handling of the solid compound and any solutions should be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any potential airborne contaminants.[1]
-
Safety Shower and Eye Wash Station: An easily accessible and fully functional safety shower and eye wash station are mandatory in the immediate work area.[1]
Personal Protective Equipment: A Barrier Against Exposure
The following PPE is required for all personnel handling this compound.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles with side-shields are mandatory to protect the eyes from splashes and airborne particles.[1]
-
Face Shield: In addition to goggles, a full-face shield should be worn when there is a significant risk of splashing.
-
-
Hand Protection:
-
Gloves: Wear protective gloves.[1] Given the compound's dermal toxicity, double-gloving with nitrile gloves is recommended to provide a robust barrier. Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised.
-
-
Body Protection:
-
Impervious Clothing: A lab coat or, preferably, impervious clothing should be worn to protect the skin and personal clothing from contamination.[1]
-
Closed-toe Shoes: Always wear fully enclosed, chemical-resistant footwear.
-
-
Respiratory Protection:
-
Respirator: A suitable respirator is required.[1] The specific type of respirator should be selected based on a thorough risk assessment of the planned procedure and potential for aerosol generation. For handling the solid, a NIOSH-approved N95 or higher-rated particulate respirator is a minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
-
PPE Donning and Doffing Workflow:
A logical workflow for donning and doffing PPE to minimize contamination.
Operational Plan: Safe Handling and Emergency Procedures
A systematic approach to handling is critical to prevent exposure.
Pre-Handling Checklist:
-
Confirm the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Verify the location and accessibility of the safety shower and eye wash station.
-
Review the Safety Data Sheet (SDS) before commencing work.
Step-by-Step Handling Protocol:
-
Preparation: Lay down absorbent, disposable bench paper in the fume hood to contain any potential spills.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to minimize transfer steps.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Managing Halogenated Organic Waste
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.
Waste Segregation is Key:
Proper segregation of laboratory waste streams is crucial for safe disposal.
Disposal Protocol:
-
Waste Collection: All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.[4][5]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[5]
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Halogenated organic wastes are typically disposed of via incineration at a licensed facility.[4][6] Under no circumstances should this chemical be disposed of down the drain.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all.
References
- 1. chemscene.com [chemscene.com]
- 2. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
